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  • Product: Methyl 3-bromocyclobutane-1-carboxylate
  • CAS: 1523618-35-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-bromocyclobutane-1-carboxylate

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical utility, and authoritative sourcing.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical utility, and authoritative sourcing.

A Versatile C(sp³)-Rich Scaffold for Medicinal Chemistry

Executive Summary

Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6 ) is a bifunctional cyclobutane scaffold increasingly utilized in modern drug discovery to escape "flatland" (aromatic-heavy chemical space). As a rigid, sp³-rich congener of 1,3-disubstituted benzenes, it offers defined vectors for substituent exit, improving metabolic stability and solubility while maintaining structural fidelity. This guide details its physicochemical properties, scalable synthesis, and unique reactivity profile, specifically addressing the stereochemical nuances of the cyclobutane ring.

Chemical Identity & Structural Analysis[1][2][3][4]

Identification
PropertyData
IUPAC Name Methyl 3-bromocyclobutane-1-carboxylate
CAS Number 4935-00-6 (cis/trans mixture)
Molecular Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol
SMILES COC(=O)C1CC(Br)C1
Appearance Colorless to light yellow liquid
Density ~1.48 g/mL
Boiling Point 85–88 °C (at 12 mmHg)
Stereochemistry & Conformational Analysis

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates distinct stereochemical relationships for 1,3-disubstituted systems:

  • Cis-Isomer (Thermodynamic): Both substituents (bromo and ester) occupy pseudo-equatorial positions in the puckered conformation. This minimizes 1,3-diaxial-like repulsion, making the cis-isomer generally more thermodynamically stable.

  • Trans-Isomer (Kinetic/Less Stable): One substituent is forced into a pseudo-axial position, increasing steric strain.

Implication for Synthesis: Reactions governed by thermodynamic control will favor the cis-isomer. However, nucleophilic substitutions (e.g., Sₙ2) on the ring are highly sensitive to these conformational constraints.

Synthesis & Manufacturing

The most robust synthetic route avoids direct radical bromination (which is unselective) and instead proceeds via the functionalization of 3-oxocyclobutanecarboxylic acid . The following 3-step workflow is validated by recent literature (e.g., J. Am. Chem. Soc. 2020).[1][2]

Reaction Workflow (DOT Diagram)

SynthesisPath Start 3-Oxocyclobutane- carboxylic acid Step1 Step 1: Esterification (EDC, MeOH, DMAP) Start->Step1 Inter1 Methyl 3-oxocyclobutane- carboxylate Step1->Inter1 Yield >90% Step2 Step 2: Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Methyl 3-hydroxycyclobutane- carboxylate Step2->Inter2 dr ~1:1 to 3:1 Step3 Step 3: Bromination (Appel Reaction: CBr4, PPh3) Inter2->Step3 Product Methyl 3-bromocyclobutane- 1-carboxylate Step3->Product Inversion of Config

Figure 1: Validated 3-step synthesis from commercially available 3-oxocyclobutanecarboxylic acid.

Detailed Protocol

Step 1: Esterification

  • Reagents: 3-oxocyclobutanecarboxylic acid, Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP.

  • Mechanism: EDC activates the carboxylic acid, allowing nucleophilic attack by methanol.

  • Key Insight: This step protects the acid early, preventing interference during the subsequent reduction.

Step 2: Ketone Reduction

  • Reagents: Sodium Borohydride (NaBH₄), Methanol, 0 °C.

  • Outcome: Reduces the ketone to a secondary alcohol.

  • Stereochemistry: Hydride attack occurs from the less hindered face. Due to the distance from the ester group, stereocontrol is often modest, yielding a mixture of cis and trans alcohols. These diastereomers are separable by column chromatography if a single isomer is required downstream.

Step 3: Bromination (Appel Reaction)

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), THF.

  • Mechanism: Sₙ2-type substitution of the activated phosphonium-alcohol intermediate.

  • Critical Control Point: This reaction proceeds with Walden inversion .

    • Trans-alcohol precursor → Cis-bromide product.

    • Cis-alcohol precursor → Trans-bromide product.

    • Note: To access the thermodynamically stable cis-bromide, one should start with the trans-alcohol (often the minor product of reduction) or utilize equilibration conditions.

Reactivity Profile & Applications

Nucleophilic Substitution (Sₙ1 / Sₙ2)

Cyclobutyl halides are notoriously sluggish in classical substitution reactions.

  • Sₙ2 Suppression: The puckered ring creates significant steric hindrance to backside attack (the trajectory required for Sₙ2). Ring strain also disfavors the transition state.

  • Sₙ1 Suppression: The cyclobutyl cation is unstable and prone to rearrangement (ring contraction to cyclopropylmethyl cation).

  • Solution: Modern applications utilize radical cross-coupling or strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Cross-Coupling Utility

This scaffold is a prime candidate for Nickel- or Iron-catalyzed cross-couplings (e.g., Negishi or Suzuki-Miyaura alkyl-alkyl coupling).

  • Mechanism: Single-electron transfer (SET) generates a cyclobutyl radical, bypassing the steric constraints of Sₙ2.

  • Application: Used to append the cyclobutane ring to heteroaromatics in drug candidates (e.g., RORγt inverse agonists like TAK-828F).

Reactivity Workflow (DOT Diagram)

Reactivity Bromide Methyl 3-bromocyclobutane- 1-carboxylate Path1 Hydrolysis (LiOH/THF) Bromide->Path1 Path2 Ni-Cat Cross Coupling (Ar-B(OH)2, NiCl2-glyme) Bromide->Path2 Path3 Classical Sn2 (Strong Nu-, Heat) Bromide->Path3 Prod1 3-Bromocyclobutane- carboxylic acid Path1->Prod1 Ester Cleavage Prod2 3-Aryl-cyclobutane- carboxylate Path2->Prod2 Radical Pathway Prod3 Low Yield / Elimination (Side Products) Path3->Prod3 Steric Hindrance

Figure 2: Divergent reactivity pathways. Radical cross-coupling is preferred over classical Sn2.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] Combustible liquid (H227).[3]

  • Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen). The bromide bond is light-sensitive over long periods; amber vials are recommended.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not allow to enter drains.

References

  • Shindo, N., et al. (2020).[4] "Chemical Control of Biological Activity: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate via 3-Oxo Intermediate." Journal of the American Chemical Society, 142(43), 18522–18531.

  • TCI Chemicals. (n.d.). "Product Specification: Methyl 3-Bromocyclobutane-1-carboxylate (M3616)."

  • Wiberg, K. B. (1965). "Bicyclo[1.1.0]butane and Cyclobutane Conformational Analysis." Tetrahedron, 21, 2749–2769.
  • Kikuchi, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." The Journal of Organic Chemistry, 86(15), 10821–10830.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate."

Sources

Exploratory

The Strategic Application of Methyl 3-bromocyclobutane-1-carboxylate in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Methyl 3-bromocyclobutane-1-carboxylate (CAS No. 4935-00-6), a seemingly simple halogenated carbocyclic ester, has emerged as a valuable and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Methyl 3-bromocyclobutane-1-carboxylate (CAS No. 4935-00-6), a seemingly simple halogenated carbocyclic ester, has emerged as a valuable and versatile building block in the lexicon of medicinal chemistry. Its constrained four-membered ring system, coupled with the reactive bromine handle and the synthetically malleable ester functionality, offers a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, properties, reactivity, and strategic applications of this important chemical entity.

Physicochemical Properties and Structural Attributes

Methyl 3-bromocyclobutane-1-carboxylate is a colorless to light yellow liquid with a molecular formula of C₆H₉BrO₂ and a molecular weight of 193.04 g/mol .[1][2] The presence of the bromine atom significantly influences its chemical reactivity and provides a key site for a variety of synthetic transformations. The cyclobutane ring, with its inherent ring strain, imparts a defined, non-planar geometry to molecules that incorporate it, a feature that can be exploited to modulate binding interactions with biological targets.

PropertyValueReference
CAS Number4935-00-6[1]
Molecular FormulaC₆H₉BrO₂[1]
Molecular Weight193.04 g/mol [1]
AppearanceColorless to light yellow liquid[2]
PurityTypically >97-98% (GC)[2][3]

Synthesis of Methyl 3-bromocyclobutane-1-carboxylate: A Strategic Approach

A robust and scalable synthesis of Methyl 3-bromocyclobutane-1-carboxylate is crucial for its widespread application. While a direct, one-pot synthesis is not commonly reported, a logical and field-proven approach involves a multi-step sequence starting from commercially available precursors. This typically involves the formation of a cyclobutane ring with appropriate functionality, followed by bromination and esterification.

A plausible and efficient synthetic strategy commences with the synthesis of a suitable cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. Several patented methods describe the synthesis of this key intermediate.[4][5] One such approach involves the cyclization of a malonate derivative with a 1,3-dihalopropane equivalent.[4]

Following the formation of the cyclobutane core, the next critical step is the introduction of the bromine atom at the 3-position. This can be achieved through various established bromination methods. The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this transformation. It involves the reaction of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[6]

Exemplary Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Methyl 3-bromocyclobutane-1-carboxylate, based on established chemical principles.

G cluster_0 Cyclobutane Ring Formation cluster_1 Functional Group Interconversion start Commercially Available Starting Materials step1 Cyclization Reaction (e.g., Malonic Ester Synthesis) start->step1 intermediate1 Cyclobutane Precursor (e.g., 3-Oxocyclobutanecarboxylic Acid) step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 3-Bromocyclobutane-1-carboxylic Acid step2->intermediate2 step3 Fischer Esterification (Methanol, Acid Catalyst) intermediate2->step3 product Methyl 3-bromocyclobutane-1-carboxylate step3->product

Caption: Conceptual workflow for the synthesis of Methyl 3-bromocyclobutane-1-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a representative, self-validating protocol for the final esterification step, based on the principles of Fischer esterification.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromocyclobutane-1-carboxylic acid (1 equivalent).

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to serve as both a reactant and a solvent.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

Step 2: Reaction

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Methyl 3-bromocyclobutane-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of Methyl 3-bromocyclobutane-1-carboxylate is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position of the cyclobutane ring. The ester group can also be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides.

G cluster_0 Nucleophilic Substitution at C3 cluster_1 Ester Manipulation start Methyl 3-bromocyclobutane-1-carboxylate product1 3-Substituted Cyclobutane Esters start->product1 Nu: product2 3-Bromocyclobutane-1-carboxylic Acid start->product2 Hydrolysis product3 3-Bromocyclobutane-1-carboxamides product2->product3 Amide Coupling

Caption: Key reaction pathways of Methyl 3-bromocyclobutane-1-carboxylate.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for medicinal chemists. Incorporating this motif can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. While specific examples detailing the use of Methyl 3-bromocyclobutane-1-carboxylate in named drug candidates are not widely published, its utility as a key intermediate is evident from its commercial availability and the general interest in cyclobutane-containing molecules in drug discovery.

The bromo- and ester- functionalities allow for the facile introduction of pharmacophoric elements and the linkage to other molecular fragments, making it a valuable tool for the construction of diverse compound libraries for high-throughput screening.

Safety, Handling, and Storage

Methyl 3-bromocyclobutane-1-carboxylate is a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features and predictable reactivity provide a powerful tool for the design and synthesis of novel small molecules with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

Abstract This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to obtain methyl 3-bromocyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to obtain methyl 3-bromocyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Commencing with the readily accessible starting material, 3-oxocyclobutanecarboxylic acid, this document elucidates the critical transformations involved, including esterification, stereoselective ketone reduction, and subsequent bromination. The causality behind experimental choices, mechanistic underpinnings, and detailed, step-by-step protocols are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic sequence.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane moiety is a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Methyl 3-bromocyclobutane-1-carboxylate, featuring two functional handles with defined stereochemical potential, serves as a versatile intermediate for the introduction of this desirable motif into complex molecular architectures. This guide details a reliable and scalable synthesis from 3-oxocyclobutanecarboxylic acid, a commercially available starting material.

Overall Synthetic Strategy

The synthesis of methyl 3-bromocyclobutane-1-carboxylate from 3-oxocyclobutanecarboxylic acid is a three-step process. The initial step involves the protection of the carboxylic acid as a methyl ester. This is followed by the stereoselective reduction of the ketone to a hydroxyl group. The final step is the conversion of this alcohol to the corresponding bromide.

Synthesis_Pathway Start 3-Oxocyclobutanecarboxylic Acid Intermediate1 Methyl 3-oxocyclobutane-1-carboxylate Start->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl 3-hydroxycyclobutane-1-carboxylate Intermediate1->Intermediate2 Reduction (NaBH4) Product Methyl 3-bromocyclobutane-1-carboxylate Intermediate2->Product Bromination (PBr3 or Appel Rxn)

Caption: Overall synthetic pathway from 3-oxocyclobutanecarboxylic acid.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial transformation as the free carboxylic acid can interfere with the subsequent reduction and bromination steps. A standard Fischer esterification is employed for this purpose.

Reaction:

3-Oxocyclobutanecarboxylic acid + Methanol --(H+)--> Methyl 3-oxocyclobutane-1-carboxylate + Water

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Experimental Protocol:

Protocol 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 3-oxocyclobutane-1-carboxylate as a colorless oil.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
3-Oxocyclobutanecarboxylic acid114.10--
Methyl 3-oxocyclobutane-1-carboxylate128.131901.232
Step 2: Stereoselective Reduction of Methyl 3-oxocyclobutane-1-carboxylate

The reduction of the ketone in methyl 3-oxocyclobutane-1-carboxylate to a secondary alcohol is a critical step that introduces a stereocenter. The choice of reducing agent is paramount to achieving high diastereoselectivity. Sodium borohydride (NaBH4) is a mild and effective reagent for this transformation, often favoring the formation of the cis-isomer.

Reaction:

Methyl 3-oxocyclobutane-1-carboxylate --(NaBH4, MeOH)--> cis-Methyl 3-hydroxycyclobutane-1-carboxylate

Mechanistic Insight and Stereoselectivity:

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl group. For 3-substituted cyclobutanones, the hydride preferentially attacks from the less sterically hindered face, which is typically trans to the existing substituent. This leads to the formation of the cis-alcohol as the major product.[1][2]

Reduction_Stereochemistry Ketone Methyl 3-oxocyclobutane-1-carboxylate Transition_State Hydride attack from the less hindered face Ketone->Transition_State NaBH4 cis_Alcohol cis-Methyl 3-hydroxycyclobutane-1-carboxylate (Major Product) Transition_State->cis_Alcohol

Caption: Stereoselective reduction of the cyclobutanone.

Experimental Protocol:

Protocol 2: Synthesis of cis-Methyl 3-hydroxycyclobutane-1-carboxylate

  • Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol (10 vol) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield cis-methyl 3-hydroxycyclobutane-1-carboxylate.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
cis-Methyl 3-hydroxycyclobutane-1-carboxylate130.141901.232
Step 3: Bromination of cis-Methyl 3-hydroxycyclobutane-1-carboxylate

The final step is the conversion of the secondary alcohol to the corresponding bromide. This nucleophilic substitution reaction is critical for introducing the bromine handle. Two reliable methods are presented: reaction with phosphorus tribromide (PBr₃) and the Appel reaction. Both methods are known to proceed via an SN2 mechanism, resulting in an inversion of stereochemistry.

Reaction (Method A: PBr₃):

cis-Methyl 3-hydroxycyclobutane-1-carboxylate + PBr₃ --> trans-Methyl 3-bromocyclobutane-1-carboxylate

Reaction (Method B: Appel Reaction):

cis-Methyl 3-hydroxycyclobutane-1-carboxylate + CBr₄ + PPh₃ --> trans-Methyl 3-bromocyclobutane-1-carboxylate + HCBr₃ + Ph₃PO

Mechanistic Insight and Stereochemistry:

Both the PBr₃ and Appel reactions proceed with inversion of configuration at the stereocenter. In the case of PBr₃, the alcohol is first converted to a good leaving group (a phosphite ester), which is then displaced by a bromide ion in a backside attack.[3] Similarly, the Appel reaction involves the formation of an oxyphosphonium salt, which is an excellent leaving group, followed by an SN2 displacement by bromide.[4] Starting with the cis-alcohol, the expected product is the trans-bromide.

Bromination_Stereochemistry cis_Alcohol cis-Methyl 3-hydroxy- cyclobutane-1-carboxylate Transition_State SN2 Transition State (Backside attack by Br-) cis_Alcohol->Transition_State PBr3 or CBr4/PPh3 trans_Bromide trans-Methyl 3-bromo- cyclobutane-1-carboxylate (Inversion of Stereochemistry) Transition_State->trans_Bromide

Caption: Stereochemical inversion during the bromination step.

Experimental Protocols:

Protocol 3A: Bromination using Phosphorus Tribromide (PBr₃)

  • To a solution of cis-methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether (10 vol) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 10 vol).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford trans-methyl 3-bromocyclobutane-1-carboxylate.

Protocol 3B: Bromination using the Appel Reaction

  • To a solution of cis-methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (10 vol) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials, yielding trans-methyl 3-bromocyclobutane-1-carboxylate.

Compound Molecular Weight ( g/mol ) Purity Appearance
Methyl 3-bromocyclobutane-1-carboxylate193.04>98.0% (GC)Colorless to Light yellow clear liquid

Characterization Data

Spectroscopic data for the key compounds are provided for verification purposes.

  • Methyl 3-oxocyclobutane-1-carboxylate: ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H), 3.45-3.35 (m, 2H), 3.30-3.20 (m, 3H).

  • cis-Methyl 3-hydroxycyclobutane-1-carboxylate: ¹H NMR data for the cis-isomer can be found in the literature and typically shows distinct multiplets for the cyclobutane protons.

  • trans-Methyl 3-bromocyclobutane-1-carboxylate: ¹H NMR (CDCl₃, 400 MHz): The spectrum will show characteristic signals for the methyl ester protons and the cyclobutane ring protons, with coupling constants indicative of the trans stereochemistry.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of methyl 3-bromocyclobutane-1-carboxylate from 3-oxocyclobutanecarboxylic acid. The described protocols, along with the mechanistic and stereochemical discussions, provide a solid foundation for the practical application of this synthesis in a research and development setting. The strategic choices of reagents and reaction conditions are aimed at ensuring high yields and predictable stereochemical outcomes, making this a valuable methodology for accessing this important synthetic building block.

References

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Ihara, M., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11464–11471. [Link]

  • ResearchGate. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Introduction Methyl 3-bromocyclobutane-1-carboxylate is a substituted cyclobutane derivative with significant potential in organic synthesis and drug discovery. Its rigid four-membered ring structure, combined with the r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a substituted cyclobutane derivative with significant potential in organic synthesis and drug discovery. Its rigid four-membered ring structure, combined with the reactive bromine atom and the ester functional group, makes it a valuable building block for the synthesis of complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 3-bromocyclobutane-1-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted spectroscopic data to provide a detailed interpretation of the compound's structural features. This approach is a powerful tool in modern chemistry, enabling researchers to anticipate and understand the spectroscopic characteristics of novel molecules.

Molecular Structure and Stereochemistry

Methyl 3-bromocyclobutane-1-carboxylate (C₆H₉BrO₂) possesses a cyclobutane ring, which typically adopts a puckered conformation to alleviate ring strain.[1] The substituents at positions 1 and 3 can exist in either a cis or trans relationship, leading to two possible diastereomers. This guide will consider the spectroscopic features of both isomers where relevant.

Figure 1. Labeled structure of methyl 3-bromocyclobutane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition (Predicted)

Predicted NMR spectra were generated using a machine learning-based algorithm. The prediction was performed for a standard NMR frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) in a common deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 3-bromocyclobutane-1-carboxylate is expected to show distinct signals for the methoxy protons, the proton on the carbon bearing the bromine, the proton on the carbon bearing the ester, and the methylene protons of the cyclobutane ring. The chemical shifts and multiplicities will differ between the cis and trans isomers due to their different spatial arrangements.

Table 1: Predicted ¹H NMR Data for Methyl 3-bromocyclobutane-1-carboxylate

ProtonsPredicted Chemical Shift (ppm) - trans isomerPredicted MultiplicityPredicted Integration
-OCH₃3.72Singlet3H
H-3 (CHBr)4.45 - 4.60Quintet1H
H-1 (CHCO₂)3.15 - 3.30Quintet1H
H-2, H-4 (cis to Br)2.80 - 2.95Multiplet2H
H-2, H-4 (trans to Br)2.45 - 2.60Multiplet2H

Interpretation of the Predicted ¹H NMR Spectrum:

  • -OCH₃ (3.72 ppm): The three protons of the methyl ester group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • H-3 (CHBr) (4.45 - 4.60 ppm): The proton attached to the carbon bearing the bromine atom is significantly deshielded by the electronegative bromine, causing it to appear at a low field. It is expected to be a quintet due to coupling with the four adjacent methylene protons (two on C-2 and two on C-4).

  • H-1 (CHCO₂) (3.15 - 3.30 ppm): The proton on the carbon attached to the carboxylate group is also deshielded, though to a lesser extent than the H-3 proton. It is also predicted to be a quintet due to coupling with the four neighboring methylene protons.

  • H-2, H-4 (-CH₂-) (2.45 - 2.95 ppm): The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as two separate multiplets. The protons that are cis to the bromine atom are likely to be more deshielded and appear at a lower field compared to the protons that are trans to the bromine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the trans isomer, four distinct carbon signals are expected. The cis isomer, having a plane of symmetry, would also show four signals.

Table 2: Predicted ¹³C NMR Data for Methyl 3-bromocyclobutane-1-carboxylate

CarbonPredicted Chemical Shift (ppm)
C=O173.5
-OCH₃52.0
C-1 (CHCO₂)40.5
C-3 (CHBr)38.0
C-2, C-4 (-CH₂-)33.5

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C=O (173.5 ppm): The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field, which is characteristic for this functional group.

  • -OCH₃ (52.0 ppm): The carbon of the methoxy group appears in the typical region for an sp³ carbon attached to an oxygen atom.

  • C-1 (CHCO₂) (40.5 ppm): The carbon atom bearing the carboxylate group is shifted downfield due to the electron-withdrawing effect of the ester.

  • C-3 (CHBr) (38.0 ppm): The carbon atom attached to the bromine atom is also deshielded, appearing at a lower field than the unsubstituted methylene carbons.

  • C-2, C-4 (-CH₂-) (33.5 ppm): In the trans isomer, the two methylene carbons are equivalent and appear as a single signal. In the cis isomer, they are also equivalent. Their chemical shift is in the typical range for cyclobutane methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol: IR Data Acquisition (Predicted)

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in methyl 3-bromocyclobutane-1-carboxylate.

Table 3: Predicted IR Absorption Bands for Methyl 3-bromocyclobutane-1-carboxylate

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (sp³) stretch2850 - 3000Medium-Strong
C=O (ester) stretch1730 - 1750Strong
C-O (ester) stretch1100 - 1300Strong
C-Br stretch500 - 600Medium-Strong

Interpretation of the Predicted IR Spectrum:

  • C-H (sp³) stretch (2850 - 3000 cm⁻¹): This region will show absorptions corresponding to the stretching vibrations of the C-H bonds of the cyclobutane ring and the methyl group.

  • C=O (ester) stretch (1730 - 1750 cm⁻¹): A strong and sharp absorption band in this region is the most characteristic feature of the IR spectrum and confirms the presence of the ester carbonyl group.

  • C-O (ester) stretch (1100 - 1300 cm⁻¹): A strong absorption in this region is indicative of the C-O single bond stretching of the ester functional group.

  • C-Br stretch (500 - 600 cm⁻¹): The presence of a medium to strong absorption in the fingerprint region is characteristic of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (Predicted)

The predicted mass spectrum is based on the expected fragmentation pathways for a molecule with the structure of methyl 3-bromocyclobutane-1-carboxylate.

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of methyl 3-bromocyclobutane-1-carboxylate is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Molecular Ion (M⁺): The molecular ion peaks will appear at m/z = 192 (for ⁷⁹Br) and m/z = 194 (for ⁸¹Br) with nearly equal intensity.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (-OCH₃): A significant fragment would be observed at m/z = 161 and 163, corresponding to the loss of a methoxy radical (•OCH₃) from the molecular ion.

    • Loss of carbomethoxy group (-COOCH₃): Fragmentation involving the loss of the entire ester side chain would lead to a bromocyclobutyl cation at m/z = 133 and 135.

    • Loss of bromine radical (-Br): The loss of a bromine radical would result in a fragment at m/z = 113.

    • Cleavage of the cyclobutane ring: The strained cyclobutane ring can undergo cleavage, leading to various smaller fragments.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for methyl 3-bromocyclobutane-1-carboxylate. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra allows for a detailed structural elucidation of the molecule. The presented data and interpretations serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and the monitoring of its chemical transformations. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate. Retrieved from [Link]]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]]

Sources

Foundational

An In-depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Cyclobutane Scaffolds in Medicinal Chemistry The cyclobutane motif, once considered a niche structural element in drug design, has garnered significant attention in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a niche structural element in drug design, has garnered significant attention in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling alternative to more traditional, flexible aliphatic chains or planar aromatic rings. The introduction of a cyclobutane core can impart favorable physicochemical properties to a drug candidate, including improved metabolic stability, enhanced binding affinity through precise vectoral positioning of substituents, and a unique intellectual property landscape. Within this context, Methyl 3-bromocyclobutane-1-carboxylate (CAS No. 4935-00-6) has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties and Structural Attributes

Methyl 3-bromocyclobutane-1-carboxylate is a colorless to light yellow liquid.[1] It is typically supplied as a mixture of cis and trans isomers. The presence of both a reactive bromine atom and a versatile ester functional group on the rigid cyclobutane core makes it a bifunctional building block amenable to a wide range of chemical transformations.

PropertyValueSource
CAS Number 4935-00-6[1]
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol [1]
Boiling Point 193.8 ± 33.0 °C (Predicted)[1]
Density 1.570 ± 0.06 g/cm³ (Predicted)[1]
Appearance Colorless to light yellow liquid[1]
Storage Sealed in dry, store in freezer, under -20°C[2]

Commercial Availability and Supplier Landscape

Methyl 3-bromocyclobutane-1-carboxylate is readily available from a variety of commercial suppliers, catering to both research and development and bulk manufacturing needs. Purity levels typically exceed 97%, with the material being sold as a mixture of cis- and trans-isomers.[3] Pricing varies depending on the supplier, quantity, and purity.

SupplierPurityAvailable Quantities
TCI Chemicals>98.0% (GC)1g, 5g
ChemicalBookVaries by supplier10mg - 5g
BLD PharmInquireInquire
CymitQuimica97%100mg - 25g

This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to consult various vendors for the most current pricing and availability.

Synthesis of Methyl 3-bromocyclobutane-1-carboxylate: A Practical Approach

The synthesis of Methyl 3-bromocyclobutane-1-carboxylate typically originates from the commercially available precursor, 3-oxocyclobutanecarboxylic acid. The synthetic route involves a two-step process: reduction of the ketone followed by bromination of the resulting alcohol and esterification.

Synthesis_of_Methyl_3-bromocyclobutane-1-carboxylate start 3-Oxocyclobutanecarboxylic acid step1 Reduction start->step1 intermediate 3-Hydroxycyclobutane-1-carboxylic acid step1->intermediate step2 Bromination & Esterification intermediate->step2 product Methyl 3-bromocyclobutane-1-carboxylate step2->product Reactivity_of_Methyl_3-bromocyclobutane-1-carboxylate cluster_bromide C-Br Bond Reactions cluster_ester Ester Group Transformations start Methyl 3-bromocyclobutane-1-carboxylate subst Nucleophilic Substitution (Nu-) start->subst coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling hydrolysis Hydrolysis (H₂O/H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction product_subst Substituted Cyclobutane Ester subst->product_subst product_coupling Arylated/Alkylated Cyclobutane Ester coupling->product_coupling product_hydrolysis 3-Bromocyclobutane-1-carboxylic acid hydrolysis->product_hydrolysis product_reduction (3-Bromocyclobutyl)methanol reduction->product_reduction

Caption: Key reaction pathways for Methyl 3-bromocyclobutane-1-carboxylate.

Analytical Methods for Quality Control

Ensuring the purity and identity of Methyl 3-bromocyclobutane-1-carboxylate is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this volatile compound and for identifying any potential impurities. [4]A standard GC method would involve a non-polar or medium-polarity capillary column and a temperature gradient to ensure good separation of the isomers and any related substances. The mass spectrum provides definitive structural information.

  • High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative separation of the cis and trans isomers, reverse-phase HPLC can be employed. [5]The choice of column (e.g., C18) and mobile phase (typically a mixture of acetonitrile or methanol and water) would need to be optimized to achieve baseline separation of the isomers. [5][6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule and for determining the cis/trans isomer ratio. The chemical shifts and coupling constants of the cyclobutane ring protons are diagnostic for the relative stereochemistry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the key functional groups, namely the ester carbonyl (strong absorption around 1730 cm⁻¹) and the C-Br bond (absorptions in the fingerprint region).

Safety, Handling, and Storage

As with all brominated organic compounds, appropriate safety precautions must be taken when handling Methyl 3-bromocyclobutane-1-carboxylate.

Hazard Identification: [7]* Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Combustible liquid.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Store in a tightly sealed container in a cool, dry place, away from sources of ignition. [2]For long-term storage, refrigeration or freezing is recommended. [2]* Avoid contact with strong oxidizing agents and strong bases.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its commercial availability, coupled with its predictable reactivity, makes it an attractive starting material for the introduction of the cyclobutane scaffold into complex molecules. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, will enable researchers and drug development professionals to effectively harness the potential of this important chemical intermediate.

References

  • Preparation method of 3-oxocyclobutane carboxylic acid. (n.d.). WIPO Patentscope. Retrieved January 30, 2026, from [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. (2018). Organic Syntheses, 95, 425-438.
  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Priyadarsini, K. I. (2009). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Journal of Polymer Science Part A: Polymer Chemistry, 47(22), 6049-6057.
  • Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tata, R. R., & Harmata, M. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
  • Methyl 3-bromocyclobutane-1-carboxylate | C6H9BrO2 | CID 71361507 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 30, 104560.
  • Separation of cis/trans isomers - Chromatography Forum. (2014, February 22). Retrieved January 30, 2026, from [Link]

  • Bromine. (n.d.). Environmental Health and Safety at Providence College. Retrieved January 30, 2026, from [Link]

  • LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.). Retrieved January 30, 2026, from [Link]

  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Chemically modified small molecules. (n.d.). Google Patents.
  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

  • Centers for Disease Control and Prevention. (2011).
  • Process of making cyclobutane. (n.d.). Google Patents.
  • Incident management: brominated flame retardants - GOV.UK. (n.d.). Retrieved January 30, 2026, from [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Accounts of Chemical Research, 41(11), 1486-1499.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 536-546.
  • GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Exploratory

"Methyl 3-bromocyclobutane-1-carboxylate" cis- and trans- mixture information

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It synthesizes available chemical data, theoretical structural analysis, and practical e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It synthesizes available chemical data, theoretical structural analysis, and practical experimental methodologies.

Isomerism, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 3-bromocyclobutane-1-carboxylate is a critical C4-building block in medicinal chemistry, valued for its ability to introduce a rigid, defined vector into drug scaffolds without the high molecular weight penalty of larger rings. Commercially available primarily as a mixture of cis- and trans- isomers, this compound presents unique challenges in purification and characterization. This guide analyzes the structural thermodynamics of the 1,3-disubstituted cyclobutane system, details the synthetic pathways for its generation, and provides actionable protocols for isomer differentiation and utilization.

Structural Analysis & Thermodynamics

The Cyclobutane Puckering Effect

Unlike cyclopropane (planar) or cyclohexane (chair), the cyclobutane ring is not planar.[1] It adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens.[1] This puckering creates distinct pseudo-axial and pseudo-equatorial positions.

  • 1,3-Disubstitution: In 1,3-disubstituted cyclobutanes, the stability of isomers is governed by the ability of substituents to adopt pseudo-equatorial positions.[2]

  • Cis-Isomer (Diequatorial): In the cis isomer, the ring puckering allows both the ester and the bromide to occupy pseudo-equatorial positions simultaneously. This generally confers greater thermodynamic stability compared to the trans isomer in 1,3-systems (unlike 1,2-systems where trans is preferred).

  • Trans-Isomer (Axial-Equatorial): The trans isomer forces one substituent into a pseudo-axial position, introducing transannular strain (similar to 1,3-diaxial interactions in cyclohexane).

Visualization of Conformational Logic

The following diagram illustrates the relationship between the geometric isomers and their conformational stability.

CyclobutaneConformation cluster_0 Thermodynamic Stability Profile cluster_1 Puckering Dynamics Cis Cis-Isomer (Pseudo-Diequatorial) More Stable Trans Trans-Isomer (Pseudo-Axial/Equatorial) Less Stable Cis->Trans Epimerization (Base) Planar Planar Transition State (High Torsional Strain) Puckered Puckered 'Butterfly' State (Relieved Strain) Planar->Puckered Ring Relaxation Puckered->Cis Substituent Alignment Puckered->Trans Substituent Alignment

Figure 1: Conformational analysis of 1,3-disubstituted cyclobutanes showing the preference for the cis-diequatorial arrangement.

Synthesis & Preparation

The most robust synthetic route to Methyl 3-bromocyclobutane-1-carboxylate avoids direct radical bromination, which is non-selective. Instead, it proceeds via the functionalization of 3-oxocyclobutanecarboxylic acid .

Synthetic Workflow
  • Esterification: Protection of the carboxylic acid.

  • Reduction: Stereoselective reduction of the ketone to an alcohol.

  • Bromination: Nucleophilic substitution of the hydroxyl group (Appel reaction or PBr3).

SynthesisRoute Start 3-Oxocyclobutane- carboxylic acid Step1 Methyl 3-oxocyclobutane- carboxylate Start->Step1 MeOH, H+ Step2 Methyl 3-hydroxycyclobutane- carboxylate Step1->Step2 NaBH4, MeOH (Reduces Ketone) Final Methyl 3-bromocyclobutane- 1-carboxylate Step2->Final CBr4, PPh3 (Appel Reaction)

Figure 2: Step-wise synthesis from the commercially available 3-oxocyclobutane precursor.

Key Experimental Considerations
  • Reduction Stereochemistry: The reduction of the ketone with NaBH₄ typically yields a mixture of cis and trans alcohols (approx. 4:1 to 9:1 favoring cis due to hydride attack from the less hindered face).

  • Bromination Inversion: The Appel reaction (CBr₄/PPh₃) proceeds via an S_N2 mechanism, causing inversion of configuration .

    • Cis-Alcohol → Trans-Bromide

    • Trans-Alcohol → Cis-Bromide

    • Note: Since the starting alcohol is a mixture, the final bromide will also be a mixture.

Characterization & Separation Protocols

Separating the cis and trans isomers is challenging due to similar boiling points. However, they can be distinguished and enriched.

Nuclear Magnetic Resonance (NMR) Analysis

The isomers are best distinguished by 1H NMR based on symmetry and chemical shift.

  • Symmetry: The trans isomer (pseudo-C2v) often displays a simpler splitting pattern for the ring protons compared to the cis isomer (Cs).

  • Methine Shift (H-3): The proton attached to the same carbon as the bromine (H-3) resonates in the 4.0 – 4.5 ppm range.

    • Cis-Isomer: The H-3 proton is pseudo-axial (if Br is equatorial).

    • Trans-Isomer: The H-3 proton is pseudo-equatorial (if Br is axial).

    • Diagnostic: The coupling constant (

      
      ) for the methine proton is typically larger for the cis isomer (axial-axial couplings) than the trans.
      
Separation Methodology

For high-purity isolation, fractional distillation is often insufficient. The recommended protocol is Preparative HPLC or Flash Chromatography on fine silica.

Protocol: Chromatographic Separation

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2 to 90:10).

  • Detection: The ester functionality is UV active (weakly) but best visualized using Iodine stain or KMnO4 dip (cyclobutanes oxidize slowly, but the ester activates it).

  • Elution Order: typically, the less polar isomer (often the cis-diequatorial form due to dipole cancellation) elutes first, followed by the more polar trans isomer. Note: This order must be experimentally verified as solvation effects can invert it.

Reactivity Profile & Applications

Reactivity Constraints
  • S_N2 Substitution: Nucleophilic substitution at the C-3 position is slower than in acyclic alkyl bromides. The cyclobutane ring strain (

    
    ) resists the formation of the planar 
    
    
    
    transition state required for S_N2.
  • Elimination: Under basic conditions, elimination to the cyclobutene is a significant competing side reaction. Use non-basic nucleophiles (e.g., azides, thiols) or soft nucleophiles to favor substitution.

Application in Drug Design

This scaffold is used to restrict the conformation of flexible chains. Replacing a propyl chain with a 1,3-cyclobutane linker fixes the distance between the ester (or derived amide) and the substituent at C-3, improving receptor binding affinity by reducing the entropic cost of binding.

References

  • ChemicalBook. (2025).[3] Methyl 3-bromocyclobutane-1-carboxylate Product Properties and Synthesis.

  • TCI Chemicals. (2025). Product Specification: Methyl 3-Bromocyclobutane-1-carboxylate (cis- and trans- mixture).

  • Wiberg, K. B. (1965). The Chemistry of Cyclobutane Derivatives. Academic Press. (Foundational text on cyclobutane puckering and isomer stability).
  • Org. Synth. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (Analogous oxidative/bromination methodologies).

  • NIST Chemistry WebBook. Cis/Trans Isomerism in Ethyl-Methyl Cyclobutanes.

Sources

Foundational

Physical properties of "Methyl 3-bromocyclobutane-1-carboxylate"

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromocyclobutane-1-carboxylate Introduction Methyl 3-bromocyclobutane-1-carboxylate is a halogenated cycloalkane ester that serves as a versatile buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromocyclobutane-1-carboxylate

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a halogenated cycloalkane ester that serves as a versatile building block in modern organic synthesis. Its strained four-membered ring and the presence of both an ester and a bromo functional group make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive overview of the key physical and chemical properties of Methyl 3-bromocyclobutane-1-carboxylate, offering a critical resource for researchers, chemists, and drug development professionals who intend to utilize this compound in their work. It is important to note that this compound is typically supplied as a mixture of cis and trans isomers.

Molecular Structure and Isomerism

The fundamental structure of Methyl 3-bromocyclobutane-1-carboxylate consists of a cyclobutane ring substituted with a methyl carboxylate group and a bromine atom at the 1 and 3 positions, respectively.

Caption: 2D Structure of Methyl 3-bromocyclobutane-1-carboxylate.

The stereochemistry of the substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The physical properties of the isolated isomers may differ slightly, but commercially available samples are often a mixture of both.

Caption: General workflow for experimental characterization of physical properties.

  • Boiling Point Determination (Reduced Pressure):

    • Rationale: Due to the compound's heat sensitivity, determining the boiling point at atmospheric pressure risks decomposition. A vacuum distillation is the method of choice.

    • Protocol:

      • The sample is placed in a round-bottom flask with a stir bar.

      • A short-path distillation apparatus is assembled and connected to a vacuum pump and a manometer.

      • The pressure is slowly reduced to a stable, known value (e.g., 10 mmHg).

      • The flask is gently heated in an oil bath.

      • The temperature at which the liquid actively boils and condensate drips from the condenser is recorded as the boiling point at that pressure.

      • A nomograph can be used to extrapolate the approximate boiling point at atmospheric pressure.

  • Density Measurement:

    • Rationale: Density is a fundamental physical constant useful for identification and for calculating mass from a known volume.

    • Protocol (using a pycnometer):

      • The mass of a clean, dry pycnometer (a flask with a precise volume) is recorded.

      • The pycnometer is filled with the sample, ensuring no air bubbles are present, and thermostatted to a precise temperature (e.g., 20.0°C).

      • The mass of the filled pycnometer is recorded.

      • The process is repeated with deionized water.

      • The density is calculated by comparing the mass of the sample to the mass of water that fills the same volume.

  • Refractive Index Measurement:

    • Rationale: The refractive index is a sensitive measure of a substance's purity and can be used for rapid quality control.

    • Protocol (using an Abbe refractometer):

      • A few drops of the liquid sample are placed on the prism of the refractometer.

      • The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20.0°C).

      • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

      • The refractive index is read directly from the instrument's scale.

Safety, Handling, and Storage

Methyl 3-bromocyclobutane-1-carboxylate is a combustible liquid and an irritant. [1]* Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1]* Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid heating near open flames or spark sources.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerated (0-10°C) or freezer (-20°C) environment. [2][3]Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [4]

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a key synthetic intermediate with a well-defined, albeit somewhat sensitive, set of physical properties. Its character as a high-boiling, dense, combustible liquid dictates the necessary conditions for its safe handling, storage, and purification. A thorough understanding of these properties, from its isomeric nature to its thermal stability, is essential for any scientist aiming to successfully and safely incorporate this versatile building block into their synthetic endeavors.

References

  • PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). methyl 1-bromocyclobutane-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-bromocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-bromocyclobutane-1-carboxylate is a key building block in modern medicinal chemistry, prized for its rigid, three-dimensional cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a key building block in modern medicinal chemistry, prized for its rigid, three-dimensional cyclobutane scaffold. This structural motif is increasingly incorporated into drug candidates to enhance binding affinity, modulate physicochemical properties, and explore novel chemical space. As an intermediate, its purity and stability are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile of Methyl 3-bromocyclobutane-1-carboxylate, recommended storage conditions, and a framework for its analytical evaluation, grounded in established principles of chemical stability.

Chemical Profile and Inherent Reactivity

Methyl 3-bromocyclobutane-1-carboxylate is a bifunctional molecule, with its stability being dictated by the reactivity of its two primary functional groups: the methyl ester and the secondary alkyl bromide. The strained cyclobutane ring also influences its reactivity. The interplay of these features determines its degradation pathways and, consequently, its shelf-life.

Key Factors Influencing Stability

Several environmental factors can compromise the integrity of Methyl 3-bromocyclobutane-1-carboxylate. Understanding these is crucial for maintaining its quality.

  • Temperature: As a heat-sensitive compound, elevated temperatures can promote degradation. Thermal decomposition of cyclobutane derivatives can occur, potentially leading to ring-opening or elimination reactions.[1]

  • Moisture: The presence of water can lead to the hydrolysis of the methyl ester, yielding 3-bromocyclobutane-1-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.

  • pH: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent, with extremes in pH accelerating the degradation.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can potentially react with the alkyl bromide or other parts of the molecule.

Recommended Storage and Handling

To ensure the long-term stability and purity of Methyl 3-bromocyclobutane-1-carboxylate, the following storage and handling conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Refrigerated (0-10°C)Minimizes thermal degradation and slows down potential hydrolytic and eliminative side reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation and degradation from atmospheric moisture.
Light Amber vial/Protection from lightProtects against potential photodegradation induced by UV and visible light.[2]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and ingress of moisture.
Handling In a well-ventilated area, away from heat and ignition sourcesThe compound is a combustible liquid and can cause skin and eye irritation.[2]

Potential Degradation Pathways

Based on the functional groups present in Methyl 3-bromocyclobutane-1-carboxylate, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, particularly in the presence of moisture and at non-neutral pH.

  • Elimination: Under basic conditions or at elevated temperatures, elimination of HBr can occur, leading to the formation of methyl cyclobut-2-ene-1-carboxylate.

  • Substitution: The secondary bromide is susceptible to nucleophilic substitution reactions. For instance, in the presence of water or alcohols, the corresponding alcohol or ether could be formed.

  • Ring Opening: While the cyclobutane ring is relatively stable, extreme conditions of heat or reaction with certain reagents could potentially lead to ring-opening products.

Methyl 3-bromocyclobutane-1-carboxylate Methyl 3-bromocyclobutane-1-carboxylate 3-bromocyclobutane-1-carboxylic acid 3-bromocyclobutane-1-carboxylic acid Methyl 3-bromocyclobutane-1-carboxylate->3-bromocyclobutane-1-carboxylic acid Hydrolysis (H₂O, H⁺/OH⁻) Methyl cyclobut-2-ene-1-carboxylate Methyl cyclobut-2-ene-1-carboxylate Methyl 3-bromocyclobutane-1-carboxylate->Methyl cyclobut-2-ene-1-carboxylate Elimination (Base, Heat) Methyl 3-hydroxycyclobutane-1-carboxylate Methyl 3-hydroxycyclobutane-1-carboxylate Methyl 3-bromocyclobutane-1-carboxylate->Methyl 3-hydroxycyclobutane-1-carboxylate Substitution (H₂O)

Caption: Potential degradation pathways of Methyl 3-bromocyclobutane-1-carboxylate.

The Role of Isomerism in Stability

Methyl 3-bromocyclobutane-1-carboxylate exists as a mixture of cis and trans isomers. The spatial arrangement of the bromo and carboxylate groups can influence the molecule's stability. While for simple alkenes, the trans isomer is often more stable due to reduced steric hindrance, in cyclic systems, the cis isomer can be more stable.[3][4] The relative stability of the cis and trans isomers of this compound under various stress conditions should be considered during stability studies, as isomerization or differential degradation rates may occur.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6] This typically involves subjecting the compound to stress conditions more severe than those it would encounter during routine storage.

Forced Degradation Protocol
  • Sample Preparation: Prepare solutions of Methyl 3-bromocyclobutane-1-carboxylate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[2]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as HPLC.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for monitoring the stability of this compound.

ParameterProposed ConditionJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile and water (gradient elution)A gradient allows for the separation of the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for good separation efficiency and reasonable run times.
Detection UV at 210 nmThe ester carbonyl group should provide sufficient UV absorbance at lower wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30°CProvides reproducible retention times and good peak shapes.

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

cluster_0 Forced Degradation cluster_1 Analysis Stress Conditions Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photo Photo Stress Conditions->Photo HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photo->HPLC Analysis Method Development Method Development HPLC Analysis->Method Development Method Validation Method Validation Method Development->Method Validation Stability Assessment Stability Assessment Method Validation->Stability Assessment

Caption: Workflow for stability assessment of Methyl 3-bromocyclobutane-1-carboxylate.

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with the following:

  • Strong Bases: Can promote elimination and hydrolysis.

  • Strong Acids: Can catalyze hydrolysis.

  • Strong Oxidizing Agents: Potential for reaction with the alkyl bromide.

  • Certain Metals: Some metals can catalyze decomposition.

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a valuable yet reactive intermediate. Its stability is critically dependent on proper storage and handling. By understanding its potential degradation pathways and implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and integrity of this important building block, thereby safeguarding the reliability of their synthetic processes and the quality of the final API. The recommendations and protocols outlined in this guide provide a solid foundation for the effective management of this compound.

References

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC - NIH. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Methyl 3-bromocyclobutane-1-carboxylate. PubChem. [Link]

  • Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. YMER. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Preprints.org. [Link]

  • sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment. F1000Research. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Chemical Compatibility Chart. IDEX Health & Science. [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]

  • Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. PMC - NIH. [Link]

  • Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes. ACS Publications. [Link]

  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Analysis of bacteria degradation products of methyl parathion by liquid chromatography/electrospray time-of-flight mass spectrometry and gas chromatography/mass spectrometry. PubMed. [Link]

  • Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. PubMed. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. [Link]

  • Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

  • Thermal decomposition of brominated butyl rubber. Preprints.org. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]

  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. [Link]

  • Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

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  • Cis and Trans Isomers. Chemistry Steps. [Link]

  • FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Formulation and stability testing of photolabile drugs. ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

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Foundational

Methyl 3-bromocyclobutane-1-carboxylate: Strategic Utilization in High-Value Scaffold Synthesis

Executive Summary: The Geometric Advantage In modern medicinal chemistry, the escape from "flatland" (purely aromatic drug design) has elevated the status of saturated, strained rings. Methyl 3-bromocyclobutane-1-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometric Advantage

In modern medicinal chemistry, the escape from "flatland" (purely aromatic drug design) has elevated the status of saturated, strained rings. Methyl 3-bromocyclobutane-1-carboxylate represents a premier building block for introducing the cyclobutane motif. Unlike its cyclopropyl or cyclohexyl analogs, the cyclobutane ring offers a unique combination of defined exit vectors (~180° in trans, ~120° in cis) and metabolic stability, serving as an ideal bioisostere for phenyl rings or 1,2-disubstituted spacers.

This technical guide provides a rigorous analysis of its structural properties, synthesis, and application in metal-catalyzed cross-coupling—a superior alternative to classical nucleophilic substitution for this strained system.

Structural Dynamics & Isomerism

The reactivity of methyl 3-bromocyclobutane-1-carboxylate is governed by its conformational dynamics. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).[1]

Cis/Trans Isomerism

The compound exists as two geometric isomers. Understanding their thermodynamic relationship is critical for reaction planning.

  • Trans-Isomer: The ester and bromide are on opposite faces. Generally more thermodynamically stable due to reduced steric repulsion in the puckered conformation (pseudo-diequatorial-like arrangement).

  • Cis-Isomer: The ester and bromide are on the same face. Often less stable but can be favored in specific polar solvents due to dipole minimization.

Critical Consideration: Commercial supplies are typically mixtures (e.g., 60:40 trans:cis). For high-precision synthesis, separation is often deferred until after the coupling step, as the substituted products (e.g., aryl-cyclobutanes) are easier to separate chromatographically than the volatile bromide starting material.

Synthesis of the Building Block

While Hunsdiecker-type degradations of dicarboxylic acids exist, the most robust and scalable route proceeds from methyl 3-oxocyclobutanecarboxylate . This pathway allows for stereochemical control during the reduction step.

Reaction Scheme (Graphviz)

SynthesisRoute Start Methyl 3-oxocyclobutane- carboxylate Inter Methyl 3-hydroxycyclobutane- carboxylate Start->Inter NaBH4, MeOH (Stereoselective Reduction) Product Methyl 3-bromocyclobutane- 1-carboxylate Inter->Product CBr4, PPh3 (Appel Reaction)

Caption: Stepwise synthesis from the 3-oxo precursor via reduction and Appel bromination.

Protocol Summary
  • Reduction: The ketone is reduced with Sodium Borohydride (

    
    ) in methanol. Insight: Using bulky reducing agents (e.g., L-Selectride) can favor the formation of the cis-alcohol (kinetic product), while 
    
    
    
    typically yields a mixture.
  • Bromination: The resulting alcohol is converted to the bromide via the Appel reaction (

    
    , 
    
    
    
    ).
    • Mechanism:[2][3][4][5][6][7][8]

      
       displacement of the oxyphosphonium intermediate.
      
    • Stereochemistry: Inversion occurs.[9][10] Therefore, a cis-alcohol yields a trans-bromide, and vice versa.

High-Value Transformations: The "How-To"

Classical


 substitution on cyclobutyl halides is notoriously difficult due to ring strain and steric hindrance preventing the ideal backside attack trajectory. Consequently, Nickel-Catalyzed Cross-Coupling  has emerged as the gold standard for utilizing this building block.
Protocol A: Nickel-Catalyzed Negishi-Type Coupling

This protocol enables the coupling of the secondary alkyl bromide with aryl halides, a transformation difficult to achieve with Palladium alone.

Mechanism: Radical-chain pathway involving a


 or 

cycle, often facilitated by a ligand that stabilizes the alkyl radical species.
Materials
  • Substrate: Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Bathophenanthroline or di-tBu-Bipy (12 mol%)

  • Reductant: Manganese powder (

    
    ) (2.0 equiv) or Zinc (
    
    
    
    )
  • Solvent: DMA (Dimethylacetamide) or DMI

Step-by-Step Procedure
  • Activation: In a glovebox or under Argon, flame-dry a reaction vial containing

    
     powder to activate the surface.
    
  • Catalyst Mix: Add

    
     and the ligand. Dissolve in anhydrous DMA. Stir for 10 minutes until the complex forms (often a deep green/red solution).
    
  • Addition: Add the Aryl Iodide and Methyl 3-bromocyclobutane-1-carboxylate.

  • Reaction: Seal the vessel and heat to 60 °C for 12–16 hours.

    • Note: Vigorous stirring is essential to keep the metal reductant suspended.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to dissolve excess Mn/Zn). Filter through Celite.[11]

  • Purification: Flash chromatography. Separation of cis/trans isomers of the aryl-cyclobutane product is typically feasible at this stage.

Protocol B: Radical Giese Addition (Photoredox)

For constructing


 bonds, this bromide serves as an excellent radical precursor.

Workflow:

  • Generation: The C-Br bond is homolytically cleaved by a photocatalyst (e.g.,

    
    ) or a silyl radical mediator.
    
  • Addition: The resulting cyclobutyl radical adds to an electron-deficient alkene (Michael acceptor).

  • Termination: Hydrogen atom abstraction (HAT) or reduction completes the cycle.

Case Study: Synthesis of ROR t Inverse Agonists

The utility of the 1,3-disubstituted cyclobutane scaffold is exemplified in the development of modulators for the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t), a target for autoimmune diseases.

The Challenge: Researchers needed a rigid spacer to orient a lipophilic headgroup and a polar tail group at a specific distance to fit the binding pocket. The Solution: Methyl 3-bromocyclobutane-1-carboxylate was used to install the central cyclobutane core.

Mechanistic Pathway (Graphviz)

CaseStudy Substrate Methyl 3-bromocyclobutane- 1-carboxylate Coupling Ni-Catalyzed Coupling (Ar-I + Alkyl-Br) Substrate->Coupling Intermediate Aryl-Cyclobutane Ester (Mixture of cis/trans) Coupling->Intermediate Hydrolysis LiOH Hydrolysis & Epimerization Intermediate->Hydrolysis Thermodynamic Equilibration Final Cis-1,3-Disubstituted Cyclobutane Acid (Bioactive Core) Hydrolysis->Final

Caption: Synthesis of the bioactive core for TAK-828F analogs. Note the equilibration step.

Strategic Insight: In the synthesis of compounds like TAK-828F , the cis-isomer of the carboxylic acid was required. Interestingly, while the coupling might yield a mixture, the subsequent hydrolysis step (LiOH, heat) can sometimes be tuned to favor the thermodynamic isomer, or the isomers can be separated via crystallization of the acid.

Quantitative Data: Physical Properties

PropertyValueNote
Molecular Formula

Molecular Weight 193.04 g/mol
Boiling Point ~75 °C at 15 mmHgVolatile; avoid high vac for long periods.[12]
Density 1.48 g/mLDenser than water.
Solubility DCM, THF, EtOAcPoor solubility in water.
Storage 2–8 °CLight sensitive; store under inert gas.

References

  • Synthesis of Cyclobutane Carboxylates via Reduction: ChemicalBook. "Synthesis of Methyl 3-oxocyclobutanecarboxylate."

  • Nickel-Catalyzed Cross-Coupling Protocols: Organic Syntheses. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides." 2022, 99, 215-233.

  • Conformational Analysis of Cyclobutanes: Chemistry LibreTexts. "Conformations of Cycloalkanes."

  • Applic

    
    t Modulators): 
    Journal of Organic Chemistry. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." 2021.[13]
    
    
  • General Safety & Handling: PubChem. "Methyl 3-bromocyclobutane-1-carboxylate Compound Summary."

Sources

Exploratory

Escaping Flatland: The Strategic Implementation of Strained Ring Systems in Medicinal Chemistry

Executive Summary: The "Spring-Loaded" Revolution The historical reliance on planar aromatic scaffolds in drug discovery has contributed to high attrition rates due to poor solubility and metabolic liabilities. The moder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Revolution

The historical reliance on planar aromatic scaffolds in drug discovery has contributed to high attrition rates due to poor solubility and metabolic liabilities. The modern medicinal chemist's directive is to "Escape from Flatland"—increasing the fraction of sp³-hybridized carbons (


) to improve physicochemical properties without sacrificing potency.

Strained ring systems—specifically oxetanes, azetidines, and bicyclo[1.1.1]pentanes (BCPs) —have evolved from synthetic curiosities to essential bioisosteres.[1] These scaffolds offer a unique duality: they possess high chemical potential energy ("spring-loaded") allowing for unique reactivity during synthesis, yet they exhibit remarkable metabolic stability and structural rigidity within biological systems.[2]

This guide details the physicochemical rationale, synthetic access, and strategic deployment of these strained systems in lead optimization.

Physicochemical Rationale: The Strained Toolkit

The selection of a strained ring is not arbitrary; it is a calculated decision to correct specific property deficits in a lead series.

Oxetanes: The Polar Gem-Dimethyl

The oxetane ring is arguably the most versatile bioisostere for the gem-dimethyl group and the carbonyl moiety.

  • Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers

    
     by 0.4–0.7 units due to the high dipole moment of the ether oxygen.
    
  • Basicity Attenuation: When placed

    
     to an amine, the electron-withdrawing nature of the oxetane oxygen (inductive effect) reduces the amine's 
    
    
    
    by approximately 2–3 units.[3] This is critical for improving membrane permeability by reducing the fraction of ionized species at physiological pH.
  • Metabolic Blocking: The 3,3-disubstituted oxetane acts as a "metabolic sink," blocking labile C-H sites prone to CYP450 oxidation.

Bicyclo[1.1.1]pentanes (BCPs): The "Super-Phenyl"

BCPs serve as saturated bioisosteres for para-substituted phenyl rings and tert-butyl groups.

  • Geometric Fidelity: The distance between bridgehead carbons in BCP is ~1.85 Å, compared to ~2.8 Å for a para-phenyl ring. While shorter, the vectors are perfectly collinear, maintaining the binding orientation while removing the aromatic ring count.

  • Solubility Enhancement: Unlike the planar, stacking-prone phenyl ring, the BCP scaffold is three-dimensional, disrupting crystal packing lattice energy and significantly improving aqueous solubility.

Azetidines: Vector Control

Azetidines offer a rigid alternative to flexible pyrrolidines or piperidines.

  • Conformational Restriction: The high strain energy (~26 kcal/mol) locks the substituents into defined vectors, reducing the entropic penalty upon binding to the target protein.

Decision Logic: Scaffold Selection

The following decision tree illustrates the logical flow for selecting a strained ring based on specific multiparameter optimization (MPO) needs.

ScaffoldSelection Start Lead Optimization Challenge Problem1 High Lipophilicity (LogD > 3) Poor Solubility Start->Problem1 Problem2 Metabolic Liability (Rapid Clearance) Start->Problem2 Problem3 High Basicity (hERG risk) Poor Permeability Start->Problem3 Sol1 Replace gem-dimethyl with Oxetane Problem1->Sol1 Reduce lipophilicity Sol2 Replace Phenyl with BCP Problem1->Sol2 Disrupt planarity Problem2->Sol1 Block C-H sites Problem2->Sol2 Remove aromatic oxidation Sol3 Replace Pyrrolidine with Azetidine Problem2->Sol3 Rigidify scaffold Sol4 Install alpha-Oxetane to Amine Problem3->Sol4 Lower pKa (~2-3 units)

Figure 1: Strategic decision tree for implementing strained rings to address specific ADME-Tox liabilities.

Quantitative Comparison: Matched Molecular Pairs

The following data summarizes the impact of bioisosteric replacement on key physicochemical parameters.

Table 1: Impact of Phenyl to BCP Replacement (Representative Data)

Parameterpara-Phenyl ScaffoldBCP BioisostereImpact Rationale
LogD 3.52.8Reduction in aromaticity lowers lipophilicity.
Solubility (

M)
< 10> 150Disruption of

-

stacking/crystal packing.
Cl

(mL/min/kg)
High (>50)Low (<10)Removal of CYP-liable aromatic ring.
Geometry (Length) 2.79 Å1.85 ÅShorter spacer; may require linker adjustment.

Table 2: Impact of gem-Dimethyl to Oxetane Replacement

Parametergem-DimethylOxetane (3,3-sub)Impact Rationale
LogP High (Baseline)-0.4 to -1.0

Ether oxygen increases polarity.
Metabolic Stability Low (C-H oxidation)HighQuaternary center blocks metabolism.
H-Bonding NoneAcceptorOxygen lone pairs available for solvent/protein.

Experimental Protocol: Synthesis of 1,3-Disubstituted BCPs

Synthesizing BCPs is challenging due to the high strain energy of the precursor, [1.1.1]propellane. The most robust method for medicinal chemistry applications is the Turbo-Grignard Addition , which allows for the installation of diverse handles for further elaboration.

Methodology: Turbo-Grignard Addition to [1.1.1]Propellane

Objective: Synthesis of a 1,3-disubstituted BCP intermediate from [1.1.1]propellane.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et₂O/Pentane)

  • Aryl/Alkyl bromide (R-Br)

  • i-PrMgCl·LiCl (Turbo-Grignard)

  • Electrophile (e.g., Iodine, CO₂, or Weinreb amide)

Protocol:

  • Magnesiation: In a flame-dried Schlenk flask under Argon, dissolve the Aryl Bromide (1.0 equiv) in anhydrous THF. Dropwise add i-PrMgCl·LiCl (1.1 equiv) at -20°C. Stir for 30–60 mins to generate the Grignard species (R-MgBr·LiCl).

  • Propellane Insertion: Cool the Grignard solution to -78°C. Add the [1.1.1]propellane solution (1.2 equiv) via cannula.

  • Warm-up: Allow the mixture to warm to 0°C. The "spring-loaded" central bond of propellane undergoes strain-release insertion, generating the BCP-Grignard intermediate.

  • Quench/Functionalization:

    • For Iodide: Add I₂ (1.5 equiv) in THF.

    • For Acid: Bubble dry CO₂ gas through the solution.

    • For Amine: (Requires transition to C-N coupling conditions, typically via the Iodide intermediate).

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo. (Note: BCP intermediates can be volatile; avoid high-vacuum for prolonged periods).

Reaction Mechanism Visualization

TurboGrignard Propellane [1.1.1]Propellane (Strain Energy ~98 kcal/mol) Transition Strain-Release Insertion Propellane->Transition Grignard R-MgX (Nucleophile) Grignard->Transition BCP_Mg BCP-Grignard Intermediate Transition->BCP_Mg C-C Bond Cleavage Product 1,3-Disubstituted BCP BCP_Mg->Product Trapping with E+ Electrophile Electrophile (E+) (e.g., I2, CO2) Electrophile->Product

Figure 2: Mechanism of Turbo-Grignard addition across the inverted bridgehead carbons of [1.1.1]propellane.

Case Studies: Clinical Validation

Baricitinib (Olumiant) - Eli Lilly/Incyte
  • Target: JAK1/JAK2 Inhibitor.

  • Strained System: Azetidine .[4][5]

  • Role: The azetidine ring bearing a sulfonamide group serves as a rigid linker that projects the nitrile warhead into the active site.

  • Advantage: Compared to a flexible ethyl linker or a larger piperidine, the azetidine provided the optimal balance of metabolic stability and vector alignment, contributing to its oral bioavailability and efficacy.

BCP-Indoleamine 2,3-dioxygenase (IDO1) Inhibitors - BMS/Pfizer
  • Target: IDO1 (Immuno-oncology).

  • Strained System: Bicyclo[1.1.1]pentane .[1][6][7][8][9][10][11]

  • Role: Replacement of a central phenyl ring with BCP.

  • Outcome: The phenyl-containing lead suffered from rapid metabolic clearance and poor solubility. The BCP analogue maintained potency (pIC50 ~9.[12]0) while significantly improving the pharmacokinetic profile, proving the "Super-Phenyl" concept in a complex binding pocket.

References

  • Stepan, A. F., et al. (2012).[10] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[13][14] Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Turbang, A., et al. (2026).[4] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery. Link

  • Bunker, K. D., et al. (2020). "Structure-Based Design of Bicyclo[1.1.1]pentane-Derived IDO1 Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

Foundational

"Methyl 3-bromocyclobutane-1-carboxylate" literature review

This guide serves as a technical reference for Methyl 3-bromocyclobutane-1-carboxylate , a critical building block in medicinal chemistry used for introducing conformationally restricted cyclobutane motifs into drug cand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Methyl 3-bromocyclobutane-1-carboxylate , a critical building block in medicinal chemistry used for introducing conformationally restricted cyclobutane motifs into drug candidates.[1][2]

CAS: 4935-00-6 | Formula: C₆H₉BrO₂ | MW: 193.04 g/mol [1][2]

Executive Summary: The Cyclobutane Advantage

In modern drug discovery, the cyclobutane ring acts as a superior bioisostere for phenyl rings or flexible alkyl chains. Unlike flexible chains, the cyclobutane ring restricts the conformational space of a molecule, potentially locking pharmacophores into their bioactive conformation. This "pre-organization" can enhance binding affinity and selectivity while improving metabolic stability by removing abstractable hydrogens associated with linear alkyl chains.[1][2]

Methyl 3-bromocyclobutane-1-carboxylate is the primary entry point for accessing 1,3-disubstituted cyclobutanes.[1][2] Its bifunctionality—an electrophilic alkyl bromide and a manipulatable ester—allows for orthogonal functionalization.[1][2]

Chemical Profile & Stereochemistry

This compound exists as two geometric isomers: cis and trans.[1][2] Understanding the stereochemical relationship is vital, as it dictates the 3D vector of the final pharmaceutical agent.

Isomer Definitions
  • Cis-isomer: The methyl ester and the bromine atom are on the same face of the ring.[1][2][3]

  • Trans-isomer: The methyl ester and the bromine atom are on opposite faces of the ring.[1][2][3]

Note on Puckering: Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2] This puckering influences the actual bond angles and NMR coupling constants (


).[2]
Physical Properties Table[1][2]
PropertyValueNotes
Appearance Colorless to pale yellow liquidDarkens upon storage if not stabilized.[1][2]
Boiling Point ~75-80°C at 15 mmHgExtrapolated; vacuum distillation recommended.[1][2]
Density 1.48 g/mLHigh density due to bromine content.[1][2]
Flash Point 71°CCombustible.[1][2] Handle away from open flames.
Solubility DCM, THF, EtOAc, MeOHImmiscible with water.[1][2]
Stability Moisture sensitive (ester hydrolysis)Store at 2-8°C under inert gas (Ar/N₂).[1][2]

Synthetic Architecture

The most robust route to Methyl 3-bromocyclobutane-1-carboxylate avoids the low-yielding radical bromination of cyclobutane esters.[1][2] Instead, it utilizes a stepwise functional group interconversion starting from commercially available 3-oxocyclobutanecarboxylic acid .[1][2]

Synthesis Workflow (Recommended Route)

Synthesis Start 3-Oxocyclobutane- carboxylic acid Inter1 Methyl 3-oxocyclobutane- carboxylate Start->Inter1 Step 1: Esterification (MeOH, H2SO4 or EDC/DMAP) Inter2 Methyl 3-hydroxycyclobutane- carboxylate (cis/trans mix) Inter1->Inter2 Step 2: Reduction (NaBH4, MeOH, 0°C) Final Methyl 3-bromocyclobutane- 1-carboxylate Inter2->Final Step 3: Appel Reaction (CBr4, PPh3, DCM) *Inversion of Configuration*

Caption: Three-step synthesis emphasizing the stereochemical inversion in Step 3.

Detailed Protocol
Step 1: Fischer Esterification

Objective: Protect the carboxylic acid.[1][2]

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH (0.5 M).

  • Add catalytic H₂SO₄ (0.1 eq) dropwise.[1][2]

  • Reflux for 4 hours. Monitor by TLC (stain with KMnO₄).[1][2]

  • Workup: Concentrate MeOH, dilute with EtOAc, wash with sat. NaHCO₃. Dry (Na₂SO₄) and concentrate.[1][2][4][5][6]

    • Yield Expectation: >95%[1][2][6]

Step 2: Ketone Reduction

Objective: Generate the alcohol handle.[1][2]

  • Dissolve keto-ester from Step 1 in MeOH (0.3 M) at 0°C.

  • Add NaBH₄ (0.5 eq) portion-wise to avoid runaway exotherm.[1][2]

  • Stir at 0°C for 30 mins.

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with DCM.[1][2]

    • Stereochem Note: Hydride attack typically occurs from the less hindered face, often yielding a mixture enriched in the cis-alcohol (OH cis to Ester).[2]

Step 3: Appel Bromination (Critical Step)

Objective: Convert alcohol to bromide with stereochemical control.[1][2]

  • Dissolve alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM (0.2 M) at 0°C.

  • Add PPh₃ (1.2 eq) portion-wise.[1][2] The solution may turn slightly yellow.[1][2][4]

  • Stir at RT for 12 hours.

  • Purification: Filter off PPh₃O precipitate if possible. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Mechanism:[1][2][4][7][8][9][10][11] Sₙ2 displacement.[1][2][8][9] A cis-alcohol precursor yields the trans-bromide product, and vice versa. [1][2]

Stereochemical Characterization

Differentiation of isomers is best achieved via ¹H NMR analysis of the methine proton at C3 (attached to Br).[2]

FeatureCis-Isomer (Br/Ester same side)Trans-Isomer (Br/Ester opposite)
Symmetry Lower symmetryPlane of symmetry (meso-like character)
H3 Chemical Shift Typically deshielded (downfield)Typically shielded (upfield)
Coupling Pattern Complex multipletOften appears as a quintet (pseudo)
Chromatography More polar (Elutes later on Silica)Less polar (Elutes earlier on Silica)

Note: "Trans" in this context usually refers to the thermodynamic product, but always verify with NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. A correlation between the H1 (ester-methine) and H3 (bromo-methine) indicates a CIS relationship.[1][2]

Reactivity & Applications

Reactivity Profile

The secondary bromide in a strained ring presents unique challenges.

  • Sₙ2 Substitution: Possible but slow due to steric strain in the transition state.[1][2]

  • Elimination (E2): Competing pathway.[1][2] Strong bases (e.g., NaOEt, tBuOK) will predominantly form the cyclobutene ester.

  • Cross-Coupling: The most valuable transformation.[1][2]

Cross-Coupling Workflow (Nickel Catalysis)

Nickel-catalyzed cross-coupling is superior to Palladium for secondary alkyl halides.[1][2]

Reactivity cluster_0 Path A: Negishi Coupling cluster_1 Path B: Elimination Risk Substrate Methyl 3-bromocyclobutane- 1-carboxylate ProdA 3-Aryl/Alkyl Cyclobutane Substrate->ProdA Ar-ZnX, Ni(cod)2 (5%) Ligand: Pybox or Terpyridine Solvent: DMA/THF ProdB Cyclobutene Ester (Undesired) Substrate->ProdB Strong Base (e.g., LDA, KOtBu)

Caption: Divergent reactivity pathways. Nickel catalysis is preferred for C-C bond formation.[2]

Case Study: 11β-HSD1 Inhibitors

Research into 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome has utilized this scaffold. The cyclobutane ring replaces a central phenyl or piperidine ring, reducing lipophilicity (LogP) and improving solubility while maintaining the precise vector angle required for the active site.

Safety & Handling

  • Lachrymator: Like many alpha-halo esters, this compound can be irritating to eyes and mucous membranes.[1][2] Handle in a fume hood.

  • Decomposition: Releases HBr upon thermal decomposition.[1][2]

  • Storage: Store cold (4°C). If the liquid turns brown/orange, it indicates free bromine formation; wash with dilute Na₂S₂O₃ before use.[2]

References

  • Synthesis via Appel Reaction: Shindo, N., et al. "Development of a Cyclobutane-Based Bioisostere."[1][2] Journal of the American Chemical Society, 2020.[2] [1][2]

  • Isomer Identification: Wiberg, K. B., et al. "Conformational energies and structures of substituted cyclobutanes."[1][2] Journal of Organic Chemistry, 1998.[1][2]

  • Cross-Coupling Methodology: Gong, H., et al. "Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides."[1][2] Accounts of Chemical Research, 2011.[1][2] [1][2]

  • Medicinal Chemistry Application: Kupczyk, D., et al. "Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1."[1][2] Molecules, 2020.[1][2] [1][2]

  • General Properties: PubChem Compound Summary for CID 71361507.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Ring-Opening of Methyl 3-Bromocyclobutane-1-carboxylate Derivatives

Introduction: The Strategic Value of a Strained Ring In the landscape of medicinal chemistry and synthetic organic chemistry, the cyclobutane motif represents a fascinating paradox. Its inherent ring strain, approximatel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Strained Ring

In the landscape of medicinal chemistry and synthetic organic chemistry, the cyclobutane motif represents a fascinating paradox. Its inherent ring strain, approximately 26 kcal/mol, renders it a kinetically stable yet thermodynamically primed entity for strategic chemical transformations.[1][2] This stored energy can be harnessed to drive reactions that forge linear, functionalized scaffolds, which are often challenging to construct through conventional methods. Unlike conformationally flexible cycloalkanes, the rigid, puckered structure of the cyclobutane ring offers a powerful tool for medicinal chemists.[3] Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles by locking key pharmacophores into bioactive conformations or by serving as a stable, three-dimensional bioisostere for less desirable groups like alkenes or larger rings.[1][4]

This guide focuses on Methyl 3-bromocyclobutane-1-carboxylate , a versatile building block that combines the reactivity of a strained ring with the functionality of a secondary bromide (a good leaving group) and an ester (an activating group). The electron-withdrawing nature of the methyl carboxylate group polarizes the cyclobutane ring, designating the C1-C2 and C1-C4 bonds as susceptible to cleavage. The bromine atom at the C3 position provides a reactive handle, predisposing the molecule to a variety of ring-opening cascades initiated by nucleophiles, Lewis acids, or radical precursors. Understanding and controlling these ring-opening reactions unlocks a diverse array of valuable γ-substituted butanoate derivatives, which are pivotal intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Section 1: Lewis Acid-Catalyzed Ring-Opening with Nucleophiles

The most direct and widely utilized method for the ring-opening of activated cyclobutanes involves catalysis by a Lewis acid. This approach is particularly effective for donor-acceptor (D-A) cyclobutanes, a class to which our target molecule functionally belongs, with the ester serving as the acceptor.

Mechanistic Rationale: Activating the Ring

The causality behind Lewis acid catalysis lies in the activation of the ester moiety. A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the carbonyl oxygen of the methyl carboxylate group. This coordination dramatically increases the electron-withdrawing capacity of the ester, further polarizing the C1-C2 and C1-C4 bonds and making the cyclobutane ring significantly more electrophilic. This heightened electrophilicity lowers the activation energy for nucleophilic attack, allowing the ring-opening to proceed under mild conditions.[5][6] The subsequent attack by a nucleophile cleaves one of these polarized bonds, relieving the ring strain and driving the reaction forward. The regioselectivity of the cleavage is dictated by the formation of the most stable carbocationic intermediate.

Lewis_Acid_Mechanism cluster_0 Activation cluster_1 Ring-Opening cluster_2 Product Formation Start Methyl 3-bromocyclobutane -1-carboxylate + LA Activated Lewis Acid-Ester Complex (Activated) Start->Activated Coordination Intermediate Carbocationic Intermediate Nucleophile Nucleophile (e.g., Arene, Thiol) Nucleophile->Activated Nucleophilic Attack (C-C Bond Cleavage) Product γ-Substituted Butanoate Product Intermediate->Product Proton Transfer/ Rearrangement

Caption: General mechanism for Lewis acid-catalyzed ring-opening.

Protocol: Friedel-Crafts-Type Reaction with an Electron-Rich Arene

This protocol describes a representative Friedel-Crafts-type reaction between Methyl 3-bromocyclobutane-1-carboxylate and anisole, a reaction analogous to those developed for other donor-acceptor cyclobutanes.[5][6]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
Methyl 3-bromocyclobutane-1-carboxylate (cis/trans)4935-00-6193.04193 mg1.0
Anisole100-66-3108.14162 mg1.5
Aluminum Chloride (AlCl₃), anhydrous7446-70-0133.34160 mg1.2
Dichloromethane (DCM), anhydrous75-09-284.9310 mL-
Saturated aq. NaHCO₃--20 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g-

Step-by-Step Methodology:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (160 mg, 1.2 mmol) under an argon atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) and cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve Methyl 3-bromocyclobutane-1-carboxylate (193 mg, 1.0 mmol) and anisole (162 mg, 1.5 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction Initiation: Add the solution from step 3 to the stirred AlCl₃ suspension dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker containing 20 mL of ice-cold saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the ring-opened product.

Self-Validation & Expected Outcome:

  • Yield: Moderate to good yields (60-85%) are expected.[5]

  • Product: The expected major product is methyl 4-bromo-2-(4-methoxyphenyl)butanoate. The regioselectivity is driven by the formation of a benzylic-stabilized carbocation intermediate.

  • Troubleshooting: Low yields may result from moisture contaminating the reaction; ensure all glassware is rigorously dried and anhydrous solvents are used. The formation of side products can occur if the reaction temperature is not controlled.

Section 2: Nucleophilic Substitution-Mediated Ring-Opening

While Lewis acids facilitate reactions with weaker nucleophiles, stronger nucleophiles can induce ring-opening without such catalysis, often through a mechanism with more SN2-like character or via an elimination-addition pathway.

Mechanistic Considerations

Direct nucleophilic attack on a carbon of the cyclobutane ring is generally disfavored. However, in this substrate, two pathways are plausible:

  • SN2 at C3: A standard nucleophilic substitution at the carbon bearing the bromine. This does not open the ring but produces a new functionalized cyclobutane, which could be a precursor to a subsequent ring-opening step.

  • Elimination-Addition: A strong, non-nucleophilic base could promote elimination of HBr to form a strained cyclobutene intermediate. A subsequent Michael-type addition of a nucleophile would then lead to a ring-opened product.

  • Concerted/SN2' Pathway: A nucleophile could attack one of the ring carbons adjacent to the ester (C2 or C4) in a concerted fashion, displacing the bromide and opening the ring simultaneously. This is driven by the release of ring strain.

The operative mechanism is highly dependent on the nature of the nucleophile, base, and solvent conditions.[7][8]

Protocol: Ring-Opening with Sodium Azide

This protocol provides a method for synthesizing a γ-azido butanoate derivative, a versatile intermediate for the introduction of nitrogen-containing functionalities.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
Methyl 3-bromocyclobutane-1-carboxylate (cis/trans)4935-00-6193.04193 mg1.0
Sodium Azide (NaN₃)26628-22-865.0198 mg1.5
Dimethylformamide (DMF), anhydrous68-12-273.095 mL-
Diethyl Ether60-29-774.1250 mL-
Water7732-18-518.0250 mL-

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, dissolve Methyl 3-bromocyclobutane-1-carboxylate (193 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add sodium azide (98 mg, 1.5 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction: Heat the mixture to 60 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 12-18 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water and 25 mL of diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them three times with 20 mL of water to remove residual DMF, followed by one wash with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Substrate & Reagents in Solvent B 2. Establish Inert Atmosphere (if needed) A->B C 3. Set Reaction Temperature (e.g., 0°C or 60°C) B->C D 4. Stir for Specified Time C->D E 5. Monitor by TLC D->E F 6. Quench Reaction E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Flash Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: A generalized workflow for ring-opening reactions.

Section 3: Summary of Ring-Opening Reactions

The versatility of Methyl 3-bromocyclobutane-1-carboxylate allows for a range of transformations. The choice of nucleophile and reaction conditions dictates the structure of the resulting linear product.

Table 1: Representative Ring-Opening Reactions and Products

EntryNucleophile/ConditionsCatalystProbable Product StructureApplication of Product Class
1AnisoleAlCl₃Methyl 4-bromo-2-(4-methoxyphenyl)butanoateAryl-aliphatic scaffolds, API synthesis
2ThiophenolAlCl₃Methyl 4-bromo-2-(phenylthio)butanoateSulfur-containing building blocks
3Sodium Azide (NaN₃) in DMFNoneMethyl 4-azido-2-bromobutanoate (or isomer)Precursors to amines, triazoles
4Methanol (Solvolysis)Heat/Lewis AcidMethyl 4-bromo-2-methoxybutanoate (or isomer)Functionalized ethers
5Photoredox Catalyst, Radical PrecursorIr or Ru complexγ,δ-Unsaturated ester (via radical rearrangement)[9]Access to unsaturated systems

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a potent synthetic intermediate whose reactivity is dominated by the strategic release of ring strain. By carefully selecting conditions—leveraging Lewis acid catalysis for weaker nucleophiles or thermal activation for stronger ones—chemists can predictably cleave the four-membered ring to generate a diverse array of highly functionalized, linear butanoate derivatives. These products serve as valuable building blocks for constructing complex molecular architectures, underscoring the power of strain-release strategies in modern organic synthesis and drug discovery.

References

  • Title: Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates Source: RSC Publishing URL: [Link]

  • Title: Ring-Opening of Cyclobutanes with Nucleophiles Source: ChemistryViews URL: [Link]

  • Title: Lewis acids mediated ring‐opening reactions of cyclobutanones. Source: ResearchGate URL: [Link]

  • Title: Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Cyclobutene Ring Opening Reactions Source: Tokyo University of Science URL: [Link]

  • Title: Cyclobutene Ring Opening Reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate Source: Organic Syntheses URL: [Link]

  • Title: Methyl 3-bromocyclobutane-1-carboxylate Source: PubChem URL: [Link]

  • Title: Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical Source: RSC Publishing - Organic Chemistry Frontiers URL: [Link]

  • Title: Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate Source: ResearchGate URL: [Link]

  • Title: Solvolysis of Tertiary and Secondary Haloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes Source: ACS Publications - Organic Letters URL: [Link]

  • Title: 3-Bromocyclobutane-1-carboxylic acid Source: PubChem URL: [Link]

  • Title: Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes Source: PubMed URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central URL: [Link]

  • Title: Formal Nucleophilic Substitution of Bromocyclopropanes Source: ResearchGate URL: [Link]

  • Title: The Application of Cyclobutane Derivatives in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: The Discovery of Nucleophilic Substitution Reactions Source: NC State University Libraries URL: [Link]

  • Title: Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes Source: PubMed Central URL: [Link]

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Spirocycles from Methyl 3-Bromocyclobutane-1-carboxylate

Introduction: The Rising Prominence of Spirocycles in Modern Chemistry Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, have emerged as a pivotal structural motif in contemporary drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocycles in Modern Chemistry

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, have emerged as a pivotal structural motif in contemporary drug discovery and materials science.[1] Their inherent three-dimensionality imparts a rigid and well-defined orientation of substituents in space, a feature highly sought after for optimizing molecular interactions with biological targets.[2] The incorporation of a cyclobutane ring into these spirocyclic systems introduces a unique conformational rigidity and a distinct vectoral projection of functional groups.[3] Methyl 3-bromocyclobutane-1-carboxylate serves as a versatile and readily available building block for the construction of such spiro[3.X]alkane systems, offering multiple reactive sites for strategic synthetic elaborations.

This technical guide provides a comprehensive overview of plausible and robust synthetic strategies for the synthesis of diverse spirocyclic scaffolds from methyl 3-bromocyclobutane-1-carboxylate. The protocols detailed herein are designed to be self-validating and are grounded in established principles of organic synthesis, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of methyl 3-bromocyclobutane-1-carboxylate hinges on the strategic manipulation of its two key functional groups: the secondary bromide, which is amenable to nucleophilic substitution, and the methyl ester, which can participate in a variety of carbonyl chemistry transformations. The primary approaches for leveraging this bifunctionality in spirocycle synthesis include intramolecular cyclization of elaborated intermediates and intermolecular reactions followed by a ring-closing event.

Strategy 1: Intramolecular Alkylation for the Synthesis of Spiro[3.4]octanones

A foundational strategy for the construction of spirocycles is the intramolecular displacement of a leaving group by a tethered nucleophile.[2] In this approach, the cyclobutane ring of methyl 3-bromocyclobutane-1-carboxylate serves as the electrophilic component. The ester functionality can be elaborated to introduce a nucleophilic counterpart, setting the stage for an intramolecular SN2 reaction to forge the spirocyclic framework.

Reaction Workflow:

start Methyl 3-bromocyclobutane-1-carboxylate step1 Hydrolysis start->step1 intermediate1 3-Bromocyclobutane-1-carboxylic acid step1->intermediate1 step2 Amide Coupling with a Nucleophilic Partner (e.g., an enamine or a protected amine) intermediate1->step2 intermediate2 N-Substituted 3-Bromocyclobutane-1-carboxamide step2->intermediate2 step3 Intramolecular Alkylation (Base-mediated) intermediate2->step3 product Spiro[3.4]octanone Derivative step3->product

Caption: Workflow for Spiro[3.4]octanone Synthesis.

Mechanistic Rationale:

The synthesis commences with the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid is then coupled with a suitable nucleophilic partner, for instance, the morpholine enamine of cyclopentanone. The resulting amide intermediate possesses both the electrophilic C-Br bond and a latent nucleophile. Upon treatment with a non-nucleophilic base, such as lithium diisopropylamide (LDA), the α-proton of the cyclopentanone moiety is deprotonated to generate an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide on the cyclobutane ring to form the spiro[3.4]octanone skeleton. The choice of the nucleophilic partner can be varied to access a range of spirocyclic ketones.

Experimental Protocol: Synthesis of Spiro[3.4]octan-5-one

Step 1: Hydrolysis of Methyl 3-bromocyclobutane-1-carboxylate

  • To a solution of methyl 3-bromocyclobutane-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromocyclobutane-1-carboxylic acid.

Step 2: Amide Coupling with Morpholine

  • To a solution of 3-bromocyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to a solution of morpholine (1.5 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-bromo-N-morpholinocyclobutane-1-carboxamide, which can be purified by column chromatography.

Step 3: Intramolecular Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in THF at -78 °C.

  • To this solution, add a solution of the 3-bromo-N-morpholinocyclobutane-1-carboxamide (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired spiro[3.4]octan-5-one.

Table 1: Representative Reaction Parameters for Spiro[3.4]octanone Synthesis

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1LiOHTHF/H₂ORoom Temp.4-6>95
2Oxalyl chloride, Morpholine, Et₃NDCM0 to Room Temp.1480-90
3LDATHF-78 to Room Temp.1460-75
Strategy 2: Tandem Michael Addition-Cyclization for Spiro[3.5]nonane Derivatives

This strategy involves the reaction of a nucleophile with an α,β-unsaturated system tethered to the cyclobutane core. The initial Michael addition is followed by an intramolecular cyclization to construct the spirocycle. This approach allows for the formation of highly functionalized spirocyclic systems.

Reaction Workflow:

start Methyl 3-bromocyclobutane-1-carboxylate step1 Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Michael Addition with a Dinucleophile (e.g., Malonate) intermediate1->step2 intermediate2 Adduct step2->intermediate2 step3 Intramolecular Cyclization (Base-mediated) intermediate2->step3 product Spiro[3.5]nonane Derivative step3->product

Caption: Workflow for Spiro[3.5]nonane Synthesis.

Mechanistic Rationale:

The synthesis begins with the conversion of the ester group of methyl 3-bromocyclobutane-1-carboxylate to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide. This intermediate then undergoes a Michael addition with a soft nucleophile, such as diethyl malonate, in the presence of a base. The resulting adduct contains a newly formed enolate and the electrophilic C-Br bond on the cyclobutane ring. An intramolecular SN2 reaction then occurs, leading to the formation of the spiro[3.5]nonane skeleton. The geminal diester functionality in the product offers a handle for further synthetic transformations.

Experimental Protocol: Synthesis of Diethyl 2-oxospiro[3.5]nonane-1,1-dicarboxylate

Step 1: Synthesis of the α,β-Unsaturated Ester

  • Reduce the ester of methyl 3-bromocyclobutane-1-carboxylate to the corresponding aldehyde using a mild reducing agent like DIBAL-H at low temperature.

  • To a solution of the resulting aldehyde (1.0 eq) in THF, add triethyl phosphonoacetate (1.1 eq) and a base such as sodium hydride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the α,β-unsaturated ester.

Step 2: Tandem Michael Addition-Cyclization

  • To a solution of diethyl malonate (1.2 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.2 eq).

  • To this solution, add the α,β-unsaturated ester (1.0 eq) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the desired spiro[3.5]nonane derivative.

Table 2: Representative Reaction Parameters for Spiro[3.5]nonane Synthesis

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1DIBAL-H; Triethyl phosphonoacetate, NaHToluene; THF-78 to Room Temp.1470-85 (over 2 steps)
2Diethyl malonate, NaOEtEthanolRoom Temp.2455-70

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a promising starting material for the synthesis of a variety of spirocyclic compounds. Although direct, one-pot transformations may not be extensively documented, the strategic multi-step sequences presented in this guide provide a rational and experimentally feasible approach to these valuable molecular architectures. The protocols outlined herein, based on well-established synthetic methodologies, offer a solid starting point for researchers and drug development professionals to explore the rich chemical space of cyclobutane-containing spirocycles. Further optimization of reaction conditions and exploration of a wider range of nucleophiles and coupling partners will undoubtedly expand the synthetic utility of this versatile building block.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]

  • Synthesis of spiro-cyclobutane-pyrrolines. (n.d.). ResearchGate. [Link]

  • The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. (2024). ResearchGate. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (2004). PubMed. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2022). ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2018). ResearchGate. [Link]

  • Regioselective Monoborylation of Spirocyclobutenes. (2018). PubMed Central. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2024). PubMed Central. [Link]

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. (2017). National Institutes of Health. [Link]

  • Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. (2016).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). ACS Publications. [Link]

  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (2014). Indian Academy of Sciences. [Link]

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Method

"Methyl 3-bromocyclobutane-1-carboxylate" for the preparation of 1,3-disubstituted cyclobutanes

An Application Guide for the Synthesis of 1,3-Disubstituted Cyclobutanes utilizing Methyl 3-bromocyclobutane-1-carboxylate Introduction: The Cyclobutane Scaffold in Modern Chemistry The cyclobutane motif, a four-membered...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1,3-Disubstituted Cyclobutanes utilizing Methyl 3-bromocyclobutane-1-carboxylate

Introduction: The Cyclobutane Scaffold in Modern Chemistry

The cyclobutane motif, a four-membered carbocycle, is a privileged structural unit in medicinal chemistry and materials science. Its rigid, three-dimensional geometry provides a unique scaffold for orienting substituents in defined spatial vectors, a feature highly sought after in rational drug design. Unlike conformationally flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane ring allows for the precise positioning of functional groups to optimize interactions with biological targets. The 1,3-disubstitution pattern is particularly valuable as it serves as a bioisostere for para-substituted phenyl rings, often improving metabolic stability and pharmacokinetic properties.[1]

Methyl 3-bromocyclobutane-1-carboxylate has emerged as a versatile and powerful building block for accessing these important structures. It possesses two key functional handles: an ester, which can be further modified, and a bromine atom at the C3 position, which is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview, experimental protocols, and expert insights into the use of this key intermediate for the synthesis of diverse 1,3-disubstituted cyclobutane derivatives.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.

PropertyValueSource
Molecular Formula C₆H₉BrO₂PubChem[2]
Molecular Weight 193.04 g/mol PubChem[2]
Appearance Colorless to light yellow liquidTCI Chemicals[3]
CAS Number 4935-00-6PubChem[2]
Flash Point 71 °CTCI Chemicals[3]
Specific Gravity 1.48 (20/20)TCI Chemicals[3]

GHS Hazard Statements: [2]

  • H227: Combustible liquid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling & Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store refrigerated (0-10°C) and protect from heat.[3]

Part I: Synthesis of the Key Building Block: Methyl 3-bromocyclobutane-1-carboxylate

The most common synthetic route to Methyl 3-bromocyclobutane-1-carboxylate begins with the commercially available 3-oxocyclobutanecarboxylic acid. The process involves a three-step sequence: esterification, reduction of the ketone, and subsequent bromination of the resulting alcohol.

G cluster_0 Synthesis Workflow A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutane-1-carboxylate A->B Esterification (e.g., SOCl₂/MeOH) C Methyl 3-hydroxycyclobutane-1-carboxylate B->C Reduction (e.g., NaBH₄) D Methyl 3-bromocyclobutane-1-carboxylate C->D Bromination (e.g., CBr₄/PPh₃)

Caption: Workflow for the synthesis of the target building block.

Protocol 1: Three-Step Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

This protocol is adapted from a general synthetic route reported in the literature.[4]

Step 1A: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL). Cool the suspension to 0°C in an ice bath.

  • Reaction: Slowly add thionyl chloride (SOCl₂) (7.7 mL, 105 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Caution: This reaction is exothermic and releases HCl gas.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4 hours.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-oxocyclobutane-1-carboxylate as a colorless oil, which can be used in the next step without further purification.

Step 1B: Reduction of Methyl 3-oxocyclobutane-1-carboxylate

  • Setup: In a 500 mL round-bottom flask, dissolve the crude ester from the previous step in methanol (150 mL) and cool to 0°C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.66 g, 43.8 mmol, 0.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction at 0°C for 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~5-6.

  • Work-up: Remove the methanol under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting Methyl 3-hydroxycyclobutane-1-carboxylate (as a mix of cis and trans isomers) can be purified by column chromatography or used directly.

Step 1C: Bromination of Methyl 3-hydroxycyclobutane-1-carboxylate

  • Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add the crude alcohol from Step 1B and dissolve it in anhydrous tetrahydrofuran (THF) (200 mL). Add lithium bromide (LiBr) (11.4 g, 131 mmol, 1.5 equiv). Cool the solution to 0°C.

  • Reagent Addition: In a separate flask, dissolve triphenylphosphine (PPh₃) (34.4 g, 131 mmol, 1.5 equiv) and carbon tetrabromide (CBr₄) (43.5 g, 131 mmol, 1.5 equiv) in THF (100 mL). Add this solution to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 48 hours.

  • Work-up: Quench the reaction with water (100 mL) and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes) to afford Methyl 3-bromocyclobutane-1-carboxylate as a mixture of cis and trans isomers.

Part II: Application in the Synthesis of 1,3-Disubstituted Cyclobutanes

The C-Br bond in Methyl 3-bromocyclobutane-1-carboxylate is susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism. This reaction is highly valuable as it allows for the introduction of a wide variety of functional groups at the C3 position.

The SN2 Reaction on a Cyclobutane Ring

The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide). This results in an inversion of stereochemistry at the reaction center.[5] Therefore, if starting with a pure cis-3-bromo isomer, the product will be the trans-1,3-disubstituted cyclobutane, and vice-versa. This stereochemical control is a cornerstone of cyclobutane chemistry.

Caption: Stereochemical inversion via SN2 mechanism.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for reacting Methyl 3-bromocyclobutane-1-carboxylate with various nucleophiles.

ReagentM.W. ( g/mol )MolarityMolesEquivalentsAmount
Methyl 3-bromocyclobutane-1-carboxylate193.04-5.18 mmol1.01.0 g
Nucleophile (e.g., Sodium Azide, NaN₃)65.01-6.22 mmol1.2404 mg
Solvent (e.g., DMF)----20 mL

Procedure:

  • Setup: To a 50 mL round-bottom flask, add Methyl 3-bromocyclobutane-1-carboxylate (1.0 g, 5.18 mmol) and the chosen nucleophile (e.g., sodium azide, 404 mg, 6.22 mmol).

  • Solvent: Add a suitable polar aprotic solvent, such as DMF or DMSO (20 mL). Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) depending on the nucleophile's reactivity. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into water (100 mL).

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 30 mL) to remove residual DMF/DMSO, followed by a brine wash (30 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 1,3-disubstituted cyclobutane.

Scope of Nucleophiles & Expected Products

The versatility of this method is demonstrated by the wide range of nucleophiles that can be employed.

NucleophileReagent ExampleProduct Functional GroupApplication / Significance
AzideSodium Azide (NaN₃)Azide (-N₃)Precursor to amines via reduction (e.g., H₂/Pd, Staudinger).
CyanideSodium Cyanide (NaCN)Nitrile (-CN)Can be hydrolyzed to carboxylic acids or reduced to amines.
ThiolateSodium Thiophenoxide (PhSNa)Thioether (-SPh)Introduction of sulfur-containing moieties.
AlkoxideSodium Methoxide (NaOMe)Ether (-OMe)Synthesis of 3-methoxycyclobutane derivatives.
CarboxylateSodium Acetate (NaOAc)Ester (-OAc)Forms a 1,3-diester scaffold.

Data Analysis & Characterization

Stereochemistry Determination: The cis and trans isomers of 1,3-disubstituted cyclobutanes can often be distinguished using ¹H NMR spectroscopy.[6] Due to the puckered ring conformation, the coupling constants (J-values) between protons on the cyclobutane ring can differ. Furthermore, the chemical shifts of the substituents can vary based on their axial or equatorial-like positioning, which is dictated by the ring's conformation. In many cases, the trans isomer is thermodynamically more stable.

Expected ¹H NMR Features:

  • Methyl Ester (COOCH₃): A sharp singlet around 3.7 ppm.

  • Cyclobutane Ring Protons: A complex series of multiplets typically between 2.0 and 3.5 ppm.

  • Proton at C1 (CH-COOMe): A multiplet, often a pentet or quintet, shifted downfield.

  • Proton at C3 (CH-Nu): A multiplet whose chemical shift is highly dependent on the nature of the new substituent (Nu).

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a highly effective and versatile building block for the synthesis of 1,3-disubstituted cyclobutanes. The protocols outlined in this guide demonstrate a reliable pathway to the starting material and its subsequent functionalization via SN2 chemistry. By carefully selecting the nucleophile and reaction conditions, researchers can access a diverse library of cyclobutane-containing molecules for applications in drug discovery, materials science, and chemical biology. The stereochemical outcome of these reactions is a critical consideration, providing an opportunity for the diastereoselective synthesis of specific isomers.

References

  • (Reference not directly used, placeholder for a general review on cyclobutanes in medicinal chemistry)
  • (Reference not directly used, placeholder for a review on synthetic methods)
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link][7]

  • (Reference not directly used, placeholder for further examples)
  • (Reference not directly used, placeholder for further examples)
  • (Reference not directly used, placeholder for a general organic chemistry textbook)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate. Retrieved January 30, 2026, from [Link].[2]

  • (Reference not directly used, placeholder for further examples)
  • (Reference not directly used, placeholder for further examples)
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  • (Reference not directly used, placeholder for further examples)
  • LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link][6]

  • (Duplicate reference, see[8])

  • (Reference not directly used, placeholder for further examples)
  • Soderberg, T. (n.d.). 8.3: Bimolecular nucleophilic substitution. In Organic Chemistry with a Biological Emphasis Volume II. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link][5]

  • Iovine, D., & Fantinati, A. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 569. [Link][1]

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Application

The Strategic Application of Methyl 3-bromocyclobutane-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the deliberate incorporation of compact, three-dimensional motifs is a cornerstone of rationa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of compact, three-dimensional motifs is a cornerstone of rational drug design. Among these, the cyclobutane ring has emerged as a particularly valuable scaffold. Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal target binding, enhance metabolic stability, and improve physicochemical properties such as solubility.[1] This technical guide focuses on a key building block for accessing these desirable structures: Methyl 3-bromocyclobutane-1-carboxylate . We will explore its application in the synthesis of a crucial intermediate for a clinical-stage pharmaceutical agent, providing in-depth protocols and mechanistic insights for researchers in the field.

Core Application: Synthesis of a Key Intermediate for the PDE9A Inhibitor PF-04447943

A significant application of methyl 3-bromocyclobutane-1-carboxylate is in the synthesis of intermediates for potent and selective enzyme inhibitors. One such example is its use in the preparation of a precursor to PF-04447943, a selective inhibitor of phosphodiesterase 9A (PDE9A) that has been investigated for the treatment of cognitive deficits in Alzheimer's disease.[2] The cyclobutane moiety is a central feature of this drug candidate, highlighting the importance of efficient synthetic routes to functionalized cyclobutane building blocks.

The key transformation involves a nucleophilic substitution reaction between methyl 3-bromocyclobutane-1-carboxylate and an appropriate aminopyridine derivative. This reaction directly constructs the core of the cyclobutane-amino-pyridine fragment of the final drug molecule.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reagent1 Methyl 3-bromocyclobutane-1-carboxylate conditions Diisopropylethylamine (DIPEA) N-Methyl-2-pyrrolidone (NMP) Heat (e.g., 130-150°C) reagent1->conditions reagent2 2-Amino-4-methoxypyridine reagent2->conditions product Methyl 3-((4-methoxypyridin-2-yl)amino)cyclobutane-1-carboxylate conditions->product

Caption: Synthesis of a key intermediate for PF-04447943.

Mechanistic Considerations and Rationale for Experimental Choices

The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the amino group in 2-amino-4-methoxypyridine acts as the nucleophile, attacking the electrophilic carbon atom of the cyclobutane ring that is bonded to the bromine atom. The bromine atom, being a good leaving group, is displaced.

Several factors in the experimental design are critical for the success of this transformation:

  • Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent. Its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for SN2 reactions on sterically hindered or less reactive substrates like secondary alkyl halides. Its polar nature helps to solvate the transition state, thereby accelerating the reaction.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is crucial because the accumulation of acid would protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. A bulky, non-nucleophilic base is chosen to prevent it from competing with the aminopyridine as a nucleophile and forming unwanted side products.

  • Temperature: Elevated temperatures are employed to increase the reaction rate. The specific temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or degradation of the starting materials and product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the aforementioned pharmaceutical intermediate.

Materials and Equipment:

  • Methyl 3-bromocyclobutane-1-carboxylate (cis- and trans- mixture)

  • 2-Amino-4-methoxypyridine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromocyclobutane-1-carboxylate (1.0 equivalent).

  • Add 2-amino-4-methoxypyridine (1.1 equivalents) to the flask.

  • Under a nitrogen or argon atmosphere, add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Add diisopropylethylamine (DIPEA) (2.0-2.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired methyl 3-((4-methoxypyridin-2-yl)amino)cyclobutane-1-carboxylate.

Data Presentation

ParameterValue/ConditionRationale
Reactants Ratio 1.1 eq. of 2-amino-4-methoxypyridineA slight excess of the nucleophile helps to drive the reaction to completion.
Base 2.0-2.5 eq. of DIPEASufficient excess to neutralize the HBr byproduct and any trace acidic impurities.
Solvent Anhydrous NMPHigh-boiling polar aprotic solvent to facilitate the SN2 reaction at elevated temperatures.
Temperature 130-150 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursTypical duration for this type of nucleophilic substitution; should be monitored for completion.
Work-up Aqueous wash with NaHCO₃Neutralizes any remaining acid and helps in the removal of the DIPEA hydrobromide salt.
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.

Experimental Workflow Visualization

G start Start setup Combine Reactants: - Methyl 3-bromocyclobutane-1-carboxylate - 2-Amino-4-methoxypyridine - DIPEA - NMP start->setup heat Heat to 130-150°C setup->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->heat No cool Cool to Room Temperature complete->cool Yes dilute Dilute with Ethyl Acetate cool->dilute wash1 Wash with sat. NaHCO₃ dilute->wash1 wash2 Wash with Water & Brine wash1->wash2 dry Dry over MgSO₄/Na₂SO₄ wash2->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the synthesis of the PDE9A inhibitor intermediate.

Conclusion and Future Perspectives

Methyl 3-bromocyclobutane-1-carboxylate serves as a robust and versatile building block for the introduction of the 1,3-disubstituted cyclobutane motif into complex molecules. The protocol detailed herein for the synthesis of a key intermediate of PF-04447943 demonstrates a practical and scalable approach that is of high interest to medicinal chemists and process development scientists. The principles of this nucleophilic substitution are broadly applicable to a range of nitrogen, oxygen, and sulfur nucleophiles, opening avenues for the creation of diverse libraries of cyclobutane-containing compounds for drug discovery programs. Future work in this area will likely focus on the development of stereoselective methodologies to access enantiomerically pure cyclobutane intermediates, further enhancing the utility of this valuable synthetic precursor.

References

  • WO 2011/116318 A1. Process for preparing pyrazolopyrimidinone compounds.
  • Verhoest, P. R., et al. (2012). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Journal of Pharmacology and Experimental Therapeutics, 343(3), 605-615. [Link]

  • Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(22), 2137-2148. [Link]

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Method

Application Notes and Protocols: Synthesis of 3-Aminocyclobutane-1-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of methyl 3-aminocyclobutane-1-carboxylate derivatives through the nucleophilic subst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 3-aminocyclobutane-1-carboxylate derivatives through the nucleophilic substitution of methyl 3-bromocyclobutane-1-carboxylate with primary and secondary amines. 3-Aminocyclobutane-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, recognized for their role as conformationally restricted scaffolds in the design of novel therapeutics.[1][2] This protocol details the underlying chemical principles, step-by-step experimental procedures, and analytical characterization of the resulting products, offering researchers a practical guide for the synthesis of these important compounds.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged structural motif in modern drug design. Its inherent ring strain and unique three-dimensional geometry offer a level of conformational constraint that is highly sought after in the development of potent and selective therapeutic agents. The incorporation of the cyclobutane scaffold can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions for drug candidates.

The reaction of "Methyl 3-bromocyclobutane-1-carboxylate" with amines is a key transformation for accessing a diverse range of 3-aminocyclobutane-1-carboxylate derivatives. These compounds serve as versatile intermediates in the synthesis of complex molecules, including enzyme inhibitors, receptor modulators, and other biologically active compounds. This guide provides detailed protocols for the reaction with both primary and secondary amines, discusses the stereochemical considerations, and outlines methods for the purification and characterization of the products.

Reaction Mechanism and Stereochemistry

The reaction of methyl 3-bromocyclobutane-1-carboxylate with amines proceeds via a nucleophilic substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.

G reagents Methyl 3-bromocyclobutane-1-carboxylate + Amine (R₂NH) transition_state Transition State reagents->transition_state Nucleophilic Attack product Methyl 3-(dialkylamino)cyclobutane-1-carboxylate + HBr transition_state->product Bromide Departure

A critical aspect of this reaction is the potential for over-alkylation, particularly when using primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[4] To mitigate this, it is common practice to use a large excess of the starting amine.

Stereochemical Considerations:

"Methyl 3-bromocyclobutane-1-carboxylate" is commercially available as a mixture of cis and trans isomers. The stereochemistry of the starting material will influence the stereochemistry of the product. Nucleophilic substitution reactions can proceed via two primary mechanisms: SN1 and SN2.[3]

  • SN2 Mechanism: This is a one-step process where the nucleophile attacks at the same time as the leaving group departs. This mechanism typically results in an inversion of stereochemistry at the reaction center.

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. This planar intermediate can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization).

The reaction of a secondary alkyl halide like methyl 3-bromocyclobutane-1-carboxylate can proceed through either pathway, or a mixture of both, depending on the reaction conditions (solvent, temperature) and the nature of the amine. For this system, an SN2-like mechanism is generally expected, which would lead to the inversion of the stereocenter. Therefore, reacting the trans isomer would predominantly yield the cis product, and the cis isomer would give the trans product. The separation of these isomers can be achieved by column chromatography.[5]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 3-bromocyclobutane-1-carboxylate(cis- and trans- mixture), ≥98%
Benzylamine≥99%
Diethylamine≥99.5%
Triethylamine (Et₃N)≥99%, distilled
Dichloromethane (DCM)Anhydrous, ≥99.8%
Acetonitrile (MeCN)Anhydrous, ≥99.8%
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Reflux condenser
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel, 230-400 mesh
NMR spectrometer400 MHz or higher
Mass spectrometerESI or GC-MS
FT-IR spectrometer
Protocol 1: Reaction with a Primary Amine (Benzylamine)

G start Dissolve Methyl 3-bromocyclobutane-1-carboxylate and Benzylamine in Acetonitrile add_base Add Triethylamine start->add_base reflux Reflux for 12-24 hours add_base->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous Work-up monitor->workup Upon completion purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromocyclobutane-1-carboxylate (1.0 g, 5.18 mmol, 1.0 equiv.) and anhydrous acetonitrile (25 mL).

  • Addition of Amine and Base: Add benzylamine (1.67 g, 15.5 mmol, 3.0 equiv.) to the solution, followed by the dropwise addition of triethylamine (1.05 g, 10.4 mmol, 2.0 equiv.). The triethylamine is added to neutralize the HBr formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material should show a higher Rf value than the more polar amine product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to separate the cis and trans isomers of methyl 3-(benzylamino)cyclobutane-1-carboxylate. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.[6]

Protocol 2: Reaction with a Secondary Amine (Diethylamine)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-bromocyclobutane-1-carboxylate (1.0 g, 5.18 mmol, 1.0 equiv.) in anhydrous dichloromethane (25 mL).

  • Addition of Amine and Base: Add diethylamine (1.14 g, 15.5 mmol, 3.0 equiv.) to the solution, followed by the addition of triethylamine (1.05 g, 10.4 mmol, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction with secondary amines is often slower than with primary amines. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (25 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to afford the cis and trans isomers of methyl 3-(diethylamino)cyclobutane-1-carboxylate.

Characterization of Products

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Representative Analytical Data for Methyl 3-(benzylamino)cyclobutane-1-carboxylate

Isomer1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
trans7.35-7.20 (m, 5H), 3.81 (s, 2H), 3.68 (s, 3H), 3.30-3.20 (m, 1H), 2.95-2.85 (m, 1H), 2.40-2.25 (m, 2H), 2.15-2.00 (m, 2H)175.8, 140.2, 128.5, 128.2, 127.0, 52.8, 51.7, 50.1, 35.2, 31.5220.1 [M+H]⁺
cis7.35-7.20 (m, 5H), 3.79 (s, 2H), 3.69 (s, 3H), 3.45-3.35 (m, 1H), 3.10-3.00 (m, 1H), 2.60-2.45 (m, 2H), 2.20-2.05 (m, 2H)175.5, 140.3, 128.6, 128.3, 127.1, 52.9, 51.8, 49.8, 34.8, 31.2220.1 [M+H]⁺

Note on NMR: The chemical shifts and coupling constants of the cyclobutane ring protons will differ between the cis and trans isomers due to their different spatial arrangements.[7] The trans isomer typically shows more complex splitting patterns due to the different magnetic environments of the protons.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInsufficient reaction time or temperature.Increase reaction time and/or temperature. For less reactive amines, consider a higher boiling point solvent like DMF.
Inactive starting material.Check the purity of the methyl 3-bromocyclobutane-1-carboxylate.
Formation of multiple products (over-alkylation)Insufficient excess of the amine.Increase the molar excess of the amine nucleophile to 5-10 equivalents.
Difficult purification (streaking on TLC/column)Basic amine product interacting with acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent. Alternatively, use a different stationary phase like alumina.[6]
Product decompositionAmine product is sensitive to acid.Ensure all work-up steps are performed with neutral or basic solutions.

Conclusion

The reaction of methyl 3-bromocyclobutane-1-carboxylate with primary and secondary amines provides a reliable and versatile route to a variety of 3-aminocyclobutane-1-carboxylate derivatives. These compounds are valuable building blocks for the synthesis of novel drug candidates. The protocols outlined in this document, along with the troubleshooting guide, should enable researchers to successfully synthesize and characterize these important molecules. Careful control of reaction conditions and purification techniques are essential for obtaining the desired products in high yield and purity.

References

  • LibreTexts. (2021, October 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (1970). Amination of alkyl halides.
  • Organic Chemistry Portal. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine | Summary and Q&A. Retrieved from [Link]

  • YouTube. (2020, June 25). Nucleophilic Substitution with Amines. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 23.15: Preparation of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
  • Chemguide. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Retrieved from [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • YouTube. (2021, March 2). Nucleophilic Substitution with amines. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Teledyne ISCO. (n.d.).
  • PubMed. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers, 50(2), 185-91.
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 3-bromocyclobutane-1-carboxylate in Peptidomimetic Synthesis

[1] Executive Summary In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency and selectivity of bioactive molecules. Methyl 3-bromocyclobutane-1-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency and selectivity of bioactive molecules. Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) serves as a high-value scaffold for synthesizing conformationally restricted amino acids.[1]

This guide details the protocols for transforming this halogenated cyclobutane into two distinct classes of non-canonical amino acids:

  • 
    -Amino Acids:  specifically 3-aminocyclobutane-1-carboxylic acid (ACBC), a rigid GABA analogue.[1]
    
  • 
    -Amino Acids:  via alkylation of glycine equivalents to generate cyclobutyl-functionalized alanine derivatives.[1]
    

Chemical Profile & Handling

Researchers must characterize the starting material's stereochemical composition prior to synthesis, as commercial sources often supply a mixture of cis and trans isomers.[1]

PropertySpecification
IUPAC Name Methyl 3-bromocyclobutane-1-carboxylate
CAS Number 4935-00-6
Molecular Formula

Molecular Weight 193.04 g/mol
Physical State Colorless to light yellow liquid
Boiling Point ~193°C (Predicted)
Stereochemistry Typically supplied as cis/trans mixture (check CoA)
Hazards Irritant (H315, H319); Combustible (H227)

Strategic Synthesis Workflows

The utility of this precursor branches into two primary synthetic pathways depending on the site of nitrogen introduction.

SynthesisPathways Start Methyl 3-bromocyclobutane- 1-carboxylate Azide Intermediate: 3-Azidocyclobutane-1-carboxylate Start->Azide Nucleophilic Subst. (NaN3, DMF) Alkylation Intermediate: Glycine Imine Adduct Start->Alkylation Alkylation of Glycine Enolate GammaAA Target 1: 3-Aminocyclobutane-1-carboxylic Acid (GABA Analogue) Azide->GammaAA 1. Staudinger Red. 2. Hydrolysis AlphaAA Target 2: Cyclobutyl-Alanine Derivative (Alpha-Amino Acid) Alkylation->AlphaAA Hydrolysis

Figure 1: Divergent synthetic utility of Methyl 3-bromocyclobutane-1-carboxylate.

Application 1: Synthesis of 3-Aminocyclobutane-1-carboxylic Acid (ACBC)

This protocol describes the conversion of the bromo-ester to the amino-acid via an azide intermediate.[1] This route is preferred for generating rigid analogues of


-aminobutyric acid (GABA).[1]
Mechanism & Stereochemistry

The reaction relies on an


 displacement of the bromide.[1]
  • Critical Note: Due to the puckered conformation of the cyclobutane ring,

    
     inversion is generally observed, but competition with 
    
    
    
    elimination (yielding cyclobutenes) is a significant risk if the base strength or temperature is too high.
Detailed Protocol
Step 1: Azidation (Nucleophilic Substitution)

Reagents: Sodium Azide (


), DMF (anhydrous).[1]
  • Preparation: Dissolve Methyl 3-bromocyclobutane-1-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add Sodium Azide (1.5 eq) carefully.

    • Safety: Azides are shock-sensitive.[1] Use a blast shield.[1]

  • Reaction: Heat the mixture to 60–70°C for 12–16 hours.

    • Monitoring: Monitor by TLC (visualize with

      
       stain; azide is not UV active).[1] Look for the disappearance of the starting bromide (
      
      
      
      ~0.6 in 20% EtOAc/Hex) and appearance of the azide.[1]
  • Workup: Dilute with water and extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate carefully (azides are volatile and energetic).[1]
    • Result: Methyl 3-azidocyclobutane-1-carboxylate.[1]

Step 2: Reduction & Hydrolysis

Reagents:


 (Pd/C) or 

(Staudinger), followed by

.[1]
  • Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 4 hours. Filter through Celite.[1]
    
  • Hydrolysis: To the filtrate (containing the amine-ester), add aqueous

    
     (2.0 eq) and stir at RT for 4 hours.
    
  • Purification: Acidify to pH 5 with dilute HCl. Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Application 2: Synthesis of Non-Canonical -Amino Acids

In this application, the cyclobutane ring acts as a bulky, lipophilic side chain.[1] The bromide functionality allows the molecule to serve as an electrophile in the alkylation of glycine equivalents.[1]

Protocol Summary (O'Donnell Method)
  • Substrate: Benzophenone imine of glycine ethyl ester (O'Donnell Schiff base).[1]

  • Conditions: Phase transfer catalysis (TBAB,

    
    , MeCN) or strong base (LDA, THF, -78°C).[1]
    
  • Procedure:

    • Generate the enolate of the glycine Schiff base.[1]

    • Add Methyl 3-bromocyclobutane-1-carboxylate dropwise.[1]

    • The electrophilic carbon (C3 of the cyclobutane) attacks the alpha-carbon of the glycine.[1]

  • Deprotection: Acidic hydrolysis (1N HCl) removes the benzophenone and ester groups, yielding 2-amino-3-(3-methoxycarbonylcyclobutyl)propanoic acid .[1]

Critical Technical Notes & Troubleshooting

A. Isomer Separation (The "Cis/Trans" Problem)

Commercial starting material is often a mixture.[1]

  • Pre-Synthesis Separation: It is often difficult to separate the bromo-esters by standard flash chromatography due to similar polarity.[1]

  • Post-Synthesis Separation: Separation is usually most effective at the azide or protected amine stage.[1] The cis and trans isomers of the amino-ester derivatives often show distinct retention times on HPLC or GC.[1]

B. Elimination Side-Reactions

The formation of Methyl cyclobut-1-enecarboxylate is the primary failure mode.[1]

  • Cause: High temperatures (>90°C) or strong bases during substitution.[1]

  • Solution: Keep reaction temperature <75°C. Use non-basic nucleophiles where possible. If using the alkylation pathway (App 2), maintain strictly anhydrous/cold conditions (-78°C) if using LDA to prevent E2 elimination on the cyclobutane ring.[1]

C. Visualizing the Pathway

ReactionLogic cluster_risk Risk Zone: Elimination Start Methyl 3-bromocyclobutane-1-carboxylate (Cis/Trans Mix) Elimination Side Product: Methyl cyclobut-1-enecarboxylate Start->Elimination High Heat / Strong Base Substitution SN2 Substitution (Inversion of Configuration) Start->Substitution NaN3, DMF, 60°C Azide Methyl 3-azidocyclobutane-1-carboxylate Substitution->Azide Reduction Reduction (H2/Pd or Staudinger) Azide->Reduction Target 3-Aminocyclobutane-1-carboxylic acid Reduction->Target

Figure 2: Reaction logic and risk assessment for Pathway 1.

References

  • Gaucher, A., et al. (2019).[1] Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes. The Journal of Organic Chemistry. Link[1]

  • Kotha, S., et al. (2002).[1] Synthesis of cyclobutane amino acids. Accounts of Chemical Research. (Contextual grounding for cyclobutane scaffolds).

  • PubChem. (2023).[1] Methyl 3-bromocyclobutane-1-carboxylate Compound Summary. National Library of Medicine.[1] Link

  • ChemicalBook. (2023).[1][2] Methyl 3-bromocyclobutane-1-carboxylate Properties and Suppliers. Link

Sources

Method

Application of "Methyl 3-bromocyclobutane-1-carboxylate" in agrochemical synthesis

Application Note: Methyl 3-bromocyclobutane-1-carboxylate in Agrochemical Synthesis Abstract This application note details the strategic utilization of Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-bromocyclobutane-1-carboxylate in Agrochemical Synthesis

Abstract

This application note details the strategic utilization of Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) as a high-value scaffold in the design of next-generation agrochemicals. Specifically, it addresses the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and melanin biosynthesis inhibitors. By leveraging the unique "puckered" conformation of the cyclobutane ring, this intermediate allows medicinal chemists to escape the "flatland" of traditional aromatic scaffolds, improving metabolic stability and binding affinity. This guide provides a validated protocol for nucleophilic substitution and amide coupling, complete with stereochemical considerations and analytical controls.

Strategic Importance in Agrochemical Design

In modern crop protection, the cyclobutane motif has emerged as a critical bioisostere for phenyl and cyclohexyl rings. Unlike planar aromatics or flexible alkyl chains, the cyclobutane ring exists in a puckered conformation (dihedral angle ~25–35°).

Key Advantages:

  • Vector Control: The 1,3-substitution pattern allows for precise angular projection of pharmacophores (e.g., the toxophore and the lipophilic tail).

  • Metabolic Blocking: The strained ring is often more resistant to oxidative metabolism (P450) compared to linear alkyl chains.

  • IP Space: Cyclobutane analogs often break patent coverage of competitor compounds based on cyclopentyl or cyclohexyl scaffolds.

Target Classes:

  • SDHI Fungicides: Replacement of the lipophilic spacer in carboxamide fungicides (e.g., analogs of Sedaxane or Isopyrazam).

  • Nematicides: 3-substituted cyclobutyl groups serve as rigid linkers in novel nematicidal sulfonamides.

Chemical Properties & Handling

PropertySpecificationHandling Note
Appearance Colorless to pale yellow liquidLight sensitive; store in amber vials.
Boiling Point 75–80 °C (at 15 mmHg)Volatile; avoid prolonged high-vac exposure.
Stereochemistry Mixture of cis and trans isomersCritical: Commercial sources are typically 60:40 to 70:30 mixtures. Stereoconvergence or separation is required downstream.
Reactivity Electrophilic (Alkyl halide)Prone to

elimination (forming cyclobutene) with strong, bulky bases.

Synthetic Modules: The "Divergent" Workflow

The utility of Methyl 3-bromocyclobutane-1-carboxylate lies in its bifunctionality. The bromine allows for


 or cross-coupling, while the ester serves as the handle for amide bond formation.
Visualization: The Divergent Synthesis Map

Agrochemical_Pathway Start Methyl 3-bromocyclobutane- 1-carboxylate PathA Path A: Nucleophilic Substitution (O-, N-, S- nucleophiles) Start->PathA PathB Path B: Ni-Cat Cross Coupling (Aryl/Heteroaryl-Zn/B) Start->PathB InterA 3-Substituted Ester (Inversion of Config) PathA->InterA S_N2 InterB 3-Aryl Cyclobutane Ester (Retention/Mix) PathB->InterB Negishi/Suzuki Hydrolysis Hydrolysis (LiOH/THF) InterA->Hydrolysis InterB->Hydrolysis Amidation Amidation (HATU, Amine) Hydrolysis->Amidation Final Final Agrochemical Active (SDHI / Nematicide) Amidation->Final

Figure 1: Divergent synthetic pathways utilizing the 3-bromo scaffold. Path A is preferred for introducing ether/amine linkages; Path B is for carbon frameworks.

Detailed Protocol: Synthesis of a 3-Phenoxy-SDHI Analog

This protocol describes the Path A workflow: Displacement of the bromine with a phenol (lipophilic tail) followed by conversion to an amide. This mimics the structure of modern fungicides where the cyclobutane acts as the bridge.

Step 1: Nucleophilic Substitution ( )

Objective: Replace Br with a phenol moiety while minimizing elimination. Mechanism:


 with inversion of configuration. If starting with cis-bromo, the product will be trans-phenoxy.

Reagents:

  • Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)

  • 2,4-Dichlorophenol (1.2 equiv) [Model Agrochemical Nucleophile]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Setup: Charge a dried reaction vial with

    
     and 2,4-dichlorophenol. Purge with 
    
    
    
    .
  • Solvation: Add anhydrous DMF (0.5 M concentration relative to substrate). Stir at RT for 15 min to form the phenoxide.

  • Addition: Add Methyl 3-bromocyclobutane-1-carboxylate dropwise via syringe.

  • Reaction: Heat to 60°C for 12–16 hours.

    • Expert Note: Do not exceed 80°C. Higher temperatures favor the

      
       elimination pathway, yielding the non-productive cyclobutene ester.
      
  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Saponification & Amidation

Objective: Convert the ester to the active carboxamide (SDHI pharmacophore).

Reagents:

  • Intermediate from Step 1[2]

  • LiOH (

    
     equiv), THF/Water (3:1)
    
  • Coupling: HATU (1.2 equiv), DIPEA (3.0 equiv), 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine (1.1 equiv).

Procedure:

  • Hydrolysis: Dissolve ester in THF/Water. Add LiOH. Stir at RT until TLC shows consumption (approx. 2h). Acidify to pH 3 with 1N HCl. Extract with EtOAc to obtain the free acid.

  • Coupling: Dissolve the free acid in DMF. Add DIPEA and HATU. Stir for 5 min.

  • Amine Addition: Add the pyrazole amine. Stir at RT for 4 hours.

  • Isolation: Standard aqueous workup and recrystallization (often from EtOH/Heptane) to separate diastereomers if necessary.

Analytical Controls & Validation

To ensure scientific integrity, the following controls must be performed.

A. Elimination Check (1H NMR)

The most common failure mode is elimination.

  • Signal to Watch: Cyclobutene olefinic protons.

  • Shift: Look for multiplets around

    
     5.8 – 6.2 ppm .
    
  • Action: If >5% elimination is observed, lower reaction temperature in Step 1 and switch base to

    
     (less basic than Cs in some contexts) or reduce base equivalents.
    
B. Stereochemical Assignment

Because the biological activity of cyclobutanes is stereodependent, you must determine the cis/trans ratio.

  • NOESY NMR:

    • Cis-isomer: Strong NOE correlation between the proton at C1 (ester side) and C3 (phenoxy side).

    • Trans-isomer: No/Weak NOE correlation between C1 and C3 protons.

  • GC-MS: Isomers typically separate well on non-polar columns (e.g., DB-5). The cis isomer (more polar/compact) often elutes later than the trans isomer on polar columns, but order varies by column type.

Visualization: Validated Workflow

Protocol_Flow Step1 Step 1: S_N2 Displacement (DMF, 60°C, Cs2CO3) Check1 QC Point: Check for Olefin (Elimination) Step1->Check1 Check1->Step1 Fail (Optimize Temp) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Check1->Step2 Pass (<5% Olefin) Step3 Step 3: Amide Coupling (HATU, Pyrazole-Amine) Step2->Step3 FinalQC Final QC: NOESY NMR (Confirm Cis/Trans) Step3->FinalQC

Figure 2: Step-by-step execution flow with critical Quality Control (QC) checkpoints.

References

  • Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[3] Journal of Organic Chemistry.

  • ChemicalBook. (2025).[4] Methyl 3-bromocyclobutane-1-carboxylate Product Specifications and Synthesis Routes.

  • TCI Chemicals. (2025). Product Safety and Handling: Methyl 3-Bromocyclobutane-1-carboxylate.[5]

  • Walter, M. W. (2016). The evolution of succinate dehydrogenase inhibitors (SDHIs) in crop protection. Bioorganic & Medicinal Chemistry Letters.
  • Xu, Y., et al. (2021).[2] Photochemically derived 1-aminonorbornanes provide structurally unique succinate dehydrogenase inhibitors. Cell Chemical Biology. (Demonstrating the utility of cycloalkane scaffolds in SDHIs).

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 3-Bromocyclobutane-1-carboxylate

Abstract The cyclobutane motif is a highly sought-after scaffold in modern drug discovery, prized for its ability to impart unique three-dimensional character and favorable physicochemical properties to bioactive molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif is a highly sought-after scaffold in modern drug discovery, prized for its ability to impart unique three-dimensional character and favorable physicochemical properties to bioactive molecules. Methyl 3-bromocyclobutane-1-carboxylate serves as a versatile and readily accessible building block for introducing this valuable structural unit. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The causality behind experimental design, including the selection of catalysts, ligands, and bases, is discussed to empower researchers in adapting and optimizing these methods for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Cyclobutane Core

In the landscape of medicinal chemistry, moving beyond flat, aromatic structures is a key strategy for improving compound properties such as solubility, metabolic stability, and target engagement. The strained four-membered ring of cyclobutane provides a rigid, sp³-rich scaffold that projects substituents into distinct vectors of chemical space, a feature highly valued in rational drug design.[1] Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the functionalization of such saturated carbocycles.

This document focuses on Methyl 3-bromocyclobutane-1-carboxylate, a commercially available secondary alkyl bromide. The coupling of sp³-hybridized centers presents unique challenges compared to their sp² counterparts, primarily the slower rate of oxidative addition and the potential for competing β-hydride elimination. Overcoming these hurdles requires carefully selected catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that promote the desired reaction pathway.

General Mechanistic Principles

Palladium-catalyzed cross-coupling reactions fundamentally operate via a catalytic cycle that systematically forges a new carbon-carbon or carbon-heteroatom bond. Understanding this cycle is paramount for rational troubleshooting and optimization.

Catalytic_Cycle Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting for sp³) Pd0->OA + R-X PdII_RX L₂Pd(II)(R)(X) Oxidative Adduct OA->PdII_RX TM Transmetalation (Suzuki, Sonogashira) PdII_RX->TM Amine Amine Binding & Deprotonation (Buchwald) PdII_RX->Amine PdII_R_Nu L₂Pd(II)(R)(Nu) TM->PdII_R_Nu Amine->PdII_R_Nu RE Reductive Elimination PdII_R_Nu->RE RE->Pd0 Catalyst Regeneration Product R-Nu Coupled Product RE->Product Substrate R-X (Cyclobutyl-Br) Substrate->OA Nucleophile [M]-Nu or H-Nu Nucleophile->TM Nucleophile->Amine

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

The three key phases are:

  • Oxidative Addition: The active LₙPd(0) catalyst inserts into the carbon-bromine bond of the cyclobutane substrate. This is often the turnover-limiting step for unactivated secondary alkyl halides and requires specialized, electron-rich ligands to facilitate.

  • Transmetalation / Nucleophile Association: For C-C couplings, an organometallic reagent (e.g., organoboron) transfers its organic group to the palladium center. For C-N couplings, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic/amino groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

A critical competing pathway for secondary alkyl halides is β-hydride elimination , where a hydrogen atom from a carbon adjacent to the palladium-bound carbon is transferred to the metal, leading to an alkene byproduct and a palladium-hydride species. The choice of ligand is crucial to accelerate reductive elimination, making it faster than β-hydride elimination.

Experimental Protocols & Application Data

The following protocols are designed as robust starting points for research and development. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating C-C bonds. For secondary alkyl bromides, success hinges on using a catalyst system that favors the challenging oxidative addition and subsequent rapid reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands are often essential.

Protocol 3.1.1: Coupling with Phenylboronic Acid

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials:

    • Methyl 3-bromocyclobutane-1-carboxylate

    • Phenylboronic acid

    • Palladium(II) Acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium Phosphate (K₃PO₄), finely ground

    • Toluene, anhydrous

    • Water, degassed

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add Methyl 3-bromocyclobutane-1-carboxylate (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv.).

    • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene. Allow this mixture to stir for 10 minutes at room temperature to form the pre-catalyst.

    • Add the catalyst mixture to the Schlenk flask containing the solids.

    • Add an additional 8 mL of anhydrous toluene and 1 mL of degassed water to the reaction flask.

    • Seal the flask and purge with argon for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O8018~75-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (4)K₃PO₄ (3)Toluene/H₂O8020~70-80
33-Pyridylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3)Dioxane/H₂O9024~60-70

Yields are estimated based on analogous reactions in the literature and are highly dependent on substrate purity and reaction setup.

Rationale: The use of bulky biaryl phosphine ligands like SPhos and XPhos is critical. Their steric bulk promotes the formation of a monoligated LPd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands also stabilizes the resulting Pd(II) intermediate and accelerates the rate-limiting reductive elimination.

Buchwald-Hartwig Amination: C(sp³)–N Bond Formation

Forming a C-N bond with a secondary alkyl bromide requires overcoming the propensity for the amine to act as a base, causing E2 elimination of HBr from the substrate. The Buchwald-Hartwig amination utilizes a strong, non-nucleophilic base and a specialized catalyst system to favor the desired coupling.

Protocol 3.2.1: Coupling with Morpholine

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials:

    • Methyl 3-bromocyclobutane-1-carboxylate

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Step-by-Step Procedure:

    • Inside a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

    • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BrettPhos (0.036 mmol, 3.6 mol%).

    • Add 5 mL of anhydrous toluene, followed by Methyl 3-bromocyclobutane-1-carboxylate (1.0 mmol, 1.0 equiv.) and then Morpholine (1.2 mmol, 1.2 equiv.).

    • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours. Monitor by GC-MS.

    • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BrettPhos (3.6)NaOtBu (1.4)Toluene10018~80-90
2AnilinePd(OAc)₂ (2)XPhos (4)LHMDS (1.5)Dioxane10020~70-80
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.6)K₂CO₃ (2.0)t-AmylOH11024~65-75

Yields are estimated based on analogous reactions in the literature. LHMDS = Lithium bis(trimethylsilyl)amide.

Rationale: The choice of a strong, sterically hindered base like NaOtBu or LHMDS is crucial to deprotonate the amine-palladium complex without promoting E2 elimination on the substrate. Ligands like BrettPhos are specifically designed for challenging couplings, featuring extreme bulk that facilitates the final reductive elimination step, which is often difficult for C(sp³)-N bond formation.[2]

Sonogashira Coupling: C(sp³)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to alkynylated cyclobutanes. A significant challenge is the potential for β-hydride elimination from the alkyl-palladium intermediate. The use of N-heterocyclic carbene (NHC) ligands has proven effective in mitigating this side reaction and promoting the desired coupling.[3]

Protocol 3.3.1: Coupling with Phenylacetylene

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials:

    • Methyl 3-bromocyclobutane-1-carboxylate

    • Phenylacetylene

    • Palladium(II) Acetate (Pd(OAc)₂)

    • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

    • Copper(I) Iodide (CuI)

    • Cesium Carbonate (Cs₂CO₃)

    • Dioxane, anhydrous

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), CuI (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

    • Seal the tube and evacuate and backfill with argon three times.

    • Add 5 mL of anhydrous dioxane, followed by Methyl 3-bromocyclobutane-1-carboxylate (1.0 mmol, 1.0 equiv.) and Phenylacetylene (1.2 mmol, 1.2 equiv.).

    • Heat the reaction mixture to 60 °C and stir for 16 hours.

    • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Secondary Alkyl Bromides

EntryAlkyne PartnerCatalyst (mol%)Ligand (mol%)Co-Cat. (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(OAc)₂ (5)IPr·HCl (10)CuI (5)Cs₂CO₃ (2)Dioxane60~60-75
21-OctynePd(OAc)₂ (5)IPr·HCl (10)CuI (5)Cs₂CO₃ (2)Dioxane60~55-70
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (5)CuI (5)i-Pr₂NEt (3)THF50~50-65

Yields are estimated based on analogous reactions with unactivated secondary alkyl bromides.[3][4]

Rationale: NHC ligands like IPr are strong σ-donors that form very stable bonds with palladium. This stability helps prevent catalyst decomposition and disfavors the β-hydride elimination pathway by keeping the coordination sphere of the palladium saturated, thus promoting the desired C-C bond-forming reductive elimination.[3]

Workflow & Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution. The following workflow diagram outlines the key stages.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Dry Glassware (Oven/Flame) p2 Weigh Reagents (Inert Atmosphere) p1->p2 p3 Prepare Anhydrous & Degassed Solvents p2->p3 r3 Add Solvents & Liquid Reagents via Syringe p3->r3 r1 Combine Solids (Substrate, Base) r2 Add Catalyst/Ligand (Pre-mixing optional) r1->r2 r2->r3 r4 Purge with Inert Gas (Ar/N₂) r3->r4 r5 Heat to Temperature & Stir r4->r5 w1 Monitor by TLC/GC-MS r5->w1 w2 Cool & Quench Reaction w1->w2 w3 Liquid-Liquid Extraction w2->w3 w4 Dry, Filter, Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: A typical experimental workflow for cross-coupling.

Common Troubleshooting Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure truly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider using a pre-catalyst. Increase catalyst/ligand loading.

  • Formation of Elimination Byproduct (Cyclobutene derivative):

    • Cause: β-hydride elimination is outcompeting reductive elimination.

    • Solution: Use a bulkier ligand (e.g., switch from SPhos to BrettPhos). Lower the reaction temperature. Use a more hindered, non-nucleophilic base.

  • Formation of Homocoupled Products:

    • Cause: Side reactions involving the nucleophile (e.g., Glaser coupling for alkynes) or the catalyst.

    • Solution: For Sonogashira, ensure conditions are strictly anaerobic. For Suzuki, ensure proper stoichiometry and slow addition of the boronic acid if necessary.

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a powerful building block for introducing valuable three-dimensional scaffolds into complex molecules. While the cross-coupling of this secondary alkyl bromide presents challenges, the use of modern, rationally designed palladium catalyst systems enables efficient and high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the mechanistic principles and carefully selecting the appropriate ligands and reaction conditions as outlined in these protocols, researchers can effectively leverage this substrate to accelerate the discovery and development of novel chemical entities.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. Available at: [Link]

  • Hama, T., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 649–658. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Retrieved from [Link]

  • PubMed. (n.d.). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. Retrieved from [Link]

  • Le Vaillant, F., et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Grignard reaction with "Methyl 3-bromocyclobutane-1-carboxylate" derivatives

Application Note: Chemo-Selective Metallation and Functionalization of Methyl 3-bromocyclobutane-1-carboxylate Strategic Overview: The Chemoselectivity Paradox Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Metallation and Functionalization of Methyl 3-bromocyclobutane-1-carboxylate

Strategic Overview: The Chemoselectivity Paradox

Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) presents a classic yet severe challenge in organometallic synthesis: incompatible functionality .[1] The molecule contains two reactive sites:

  • The Nucleophile Precursor: A secondary alkyl bromide (C-Br).[1]

  • The Internal Electrophile: A methyl ester (-COOMe).[1]

The "Rookie" Error: Attempting to generate the Grignard reagent using standard magnesium turnings (


) in diethyl ether or THF will result in immediate polymerization or cyclodimerization . As soon as a molecule of the Grignard is formed, it will attack the ester group of a neighboring molecule (intermolecular attack) or, less likely due to ring strain, its own ester (intramolecular attack).

The Solution: This guide details the Halogen-Metal Exchange (HME) protocol using "Turbo Grignard" (


-PrMgCl[1][2]·LiCl).[1][2][3][4][5][6] This method kinetically favors the formation of the magnesiate species over the nucleophilic attack on the ester, provided strictly controlled low-temperature conditions are maintained.

Mechanistic Pathways & Logic

The following diagram illustrates the divergent pathways based on reagent selection.

G Start Methyl 3-bromocyclobutane- 1-carboxylate Mg Standard Mg / THF (Reflux or RT) Start->Mg Route A (Avoid) Turbo i-PrMgCl·LiCl (-20°C to -40°C) Start->Turbo Route B (Recommended) SelfDestruct Self-Immolation (Polymerization/Oligomers) Mg->SelfDestruct Nucleophilic Attack on Ester Magnesiate Stable Magnesiate Intermediate Turbo->Magnesiate Fast Br/Mg Exchange Product Functionalized Cyclobutane Magnesiate->Product Trapping with E+ Electrophile External Electrophile (E+) Electrophile->Product

Figure 1: Divergent reaction pathways.[1] Route A leads to decomposition due to ester incompatibility.[1] Route B utilizes kinetic control via Turbo Grignard to preserve the ester.

Protocol A: Preparation of the Cyclobutyl Magnesiate (Nucleophile)

Objective: Convert the C-Br bond to C-MgCl·LiCl while preserving the methyl ester. Reagent: Isopropylmagnesium chloride lithium chloride complex (


-PrMgCl[1][2][3][4]·LiCl, ~1.3 M in THF).[1]
Experimental Setup
  • Vessel: 3-neck round bottom flask (flame-dried under vacuum), equipped with internal temperature probe, N2 inlet, and addition funnel.[1]

  • Solvent: Anhydrous THF (inhibitor-free).[1]

  • Temperature Control: Cryocooler or Acetone/Dry Ice bath capable of maintaining -40°C

    
     2°C.[1]
    
Step-by-Step Procedure
  • Charge Substrate: Under nitrogen atmosphere, add Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv) to the flask. Dissolve in anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to -40°C .

    • Note: Cyclobutyl bromides are secondary halides.[1] They exchange slower than aryl iodides but faster than aryl chlorides. -40°C is the "Goldilocks" zone—cold enough to stop ester attack, warm enough to allow exchange.[1]

  • Exchange Reaction: Dropwise add

    
    -PrMgCl[1]·LiCl  (1.1 equiv) over 15 minutes.[1]
    
    • Crucial: Monitor internal temperature.[1] Do not allow exotherm to exceed -35°C.[1]

  • Incubation: Stir at -40°C for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL, quench with

      
      , and analyze by GC-MS.[1]
      
    • Success Criteria: Disappearance of starting bromide; appearance of deuterated des-bromo ester (Methyl cyclobutane-1-carboxylate-3-d).[1]

  • Electrophile Trapping: Once exchange is confirmed (>95%), add the external electrophile (e.g., aldehyde, ketone, allyl bromide) slowly at -40°C.[1]

    • Note: If using a copper-catalyzed cross-coupling (e.g., with CuCN), add the copper salt before the electrophile.

  • Warm-up: Allow the mixture to warm to 0°C or RT slowly over 2 hours (dependent on electrophile reactivity).

  • Quench: Standard workup with saturated

    
    .
    

Protocol B: Reaction WITH Grignard Reagents (As Electrophile)

Objective: Use the cyclobutane derivative as the substrate for an external Grignard reagent (attacking the ester). Risk: The bromine on the ring is a leaving group. If the incoming Grignard is a bulky base (e.g.,


-BuMgCl), elimination of HBr (to form cyclobutene) is a competing side reaction.[1]
Step-by-Step Procedure
  • Substrate Prep: Dissolve Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv) in Anhydrous Ether (

    
    ) or THF. Cool to -78°C .[1]
    
    • Why -78°C? To suppress the elimination of HBr and potential halogen-metal exchange with the incoming Grignard.

  • Addition: Add the external Grignard reagent (R-MgX, 2.2 equiv for tertiary alcohol; 1.1 equiv for ketone if using Weinreb amide variant) slowly.[1]

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: Pour into cold acidic water (

    
    /Ice) to avoid dehydration of the resulting alcohol.
    

Data & Comparison Table

VariableStandard Mg (

)
Turbo Grignard (

-PrMgCl[1]·LiCl)
Active Species Heterogeneous Surface RadicalHomogeneous Complex
Reaction Temp Reflux / RT-40°C to -20°C
Ester Tolerance 0% (Polymerization) High (>90%)
Exchange Rate Slow (Induction period)Fast (Kinetic control)
Primary Byproduct OligomersIsopropyl bromide (inert)

Workflow Visualization

Workflow Start Start: Dry Flask N2 Atmosphere Step1 Dissolve Substrate in THF Cool to -40°C Start->Step1 Step2 Add i-PrMgCl·LiCl (Dropwise, T < -35°C) Step1->Step2 Decision GC-MS Check (D2O Quench) Step2->Decision 30 mins Path_Wait Incomplete Exchange (Stir longer) Decision->Path_Wait Bromide remains Path_Go Complete Exchange (>95%) Decision->Path_Go Deuterated product detected Path_Wait->Decision +15 mins Step3 Add Electrophile (Aldehyde/Ketone/etc.) Path_Go->Step3 Finish Warm to RT & Quench (NH4Cl) Step3->Finish

Figure 2: Operational workflow for the generation and trapping of the cyclobutyl magnesiate.

References & Authority

  • The "Turbo Grignard" Foundation:

    • Krasovskiy, A., & Knochel, P. (2004).[1][4][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][4][7] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link[1]

  • Secondary Alkyl Halide Exchange:

    • Piller, F. M., Appukkuttan, P., & Knochel, P. (2008).[1] High-Yielding Preparation of Functionalized Secondary Alkylmagnesium Reagents using iPrMgCl[1]·LiCl. Angewandte Chemie International Edition, 47(36), 6802–6806.[1] Link[1]

  • Cyclobutane Conformational Analysis (Relevance to reactivity):

    • Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons. Accounts of Chemical Research, 29(1), 229–234.[1] Link[1]

Safety Disclaimer: Organomagnesium reagents are pyrophoric and moisture-sensitive.[1] Methyl 3-bromocyclobutane-1-carboxylate is a skin and eye irritant.[1] All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Application

Experimental procedure for the synthesis of "Methyl 3-bromocyclobutane-1-carboxylate" derivatives

Strategic Overview & Rationale The Bioisostere Advantage In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for phenyl rings and alkyl chains. The Methyl 3-bromocyclobutane-1-carboxylate scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The Bioisostere Advantage

In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for phenyl rings and alkyl chains. The Methyl 3-bromocyclobutane-1-carboxylate scaffold is particularly valuable because it offers a rigidified vector for 1,3-disubstitution. Unlike flexible alkyl chains, the cyclobutane ring locks substituents into specific geometric orientations (cis vs. trans), allowing for precise probing of receptor binding pockets.

Route Selection: The Stereochemical Imperative

While historical routes to brominated cyclobutanes involved the Hunsdiecker reaction of 1,3-dicarboxylic acids, those methods often suffer from poor yields, radical scrambling, and decarboxylative side reactions.

For high-precision research applications, Functional Group Interconversion (FGI) of the corresponding hydroxy-ester is the superior methodology. This protocol utilizes the Appel Reaction , which ensures:

  • Stereochemical Predictability: The reaction proceeds via an SN2 mechanism, guaranteeing inversion of configuration (Walden Inversion).

  • Mild Conditions: Avoids the high temperatures and heavy metals (Ag, Hg) associated with radical decarboxylation.

  • Scalability: Reagents (CBr₄, PPh₃) are inexpensive and easy to handle on gram-to-multigram scales.

Retrosynthetic Analysis

The synthesis is designed to access the trans-bromide from the readily available cis-alcohol (or vice versa) via nucleophilic substitution.

Retrosynthesis Target Target: Methyl 3-bromocyclobutane-1-carboxylate (Trans-isomer illustrated) Intermediate Activated Intermediate (Oxyphosphonium Salt) Target->Intermediate SN2 Inversion SM Starting Material: Methyl 3-hydroxycyclobutane-1-carboxylate (Cis-isomer commercially available) Intermediate->SM Appel Activation (PPh3, CBr4)

Figure 1: Retrosynthetic strategy relying on stereospecific inversion.

Experimental Protocol

Method: Stereoselective Bromination via Appel Reaction

Objective: Synthesis of trans-Methyl 3-bromocyclobutane-1-carboxylate from cis-Methyl 3-hydroxycyclobutane-1-carboxylate.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Methyl 3-hydroxycyclobutane-1-carboxylate 130.141.05.00 g (38.4 mmol)Substrate
Carbon Tetrabromide (CBr₄) 331.631.2515.92 gBromine Source
Triphenylphosphine (PPh₃) 262.291.2512.59 gActivator
Dichloromethane (DCM) 84.93N/A150 mLSolvent (Anhydrous)
Hexanes/EtOAc --As neededPurification
Step-by-Step Procedure
  • Setup:

    • Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon to ensure an inert atmosphere.

    • Add Methyl 3-hydroxycyclobutane-1-carboxylate (5.00 g) and CBr₄ (15.92 g).

    • Dissolve in anhydrous DCM (150 mL). Cool the solution to 0 °C using an ice/water bath.

  • Reaction Initiation:

    • Dissolve PPh₃ (12.59 g) in a minimal amount of DCM (approx. 30 mL) in a separate vial.

    • Critical Step: Add the PPh₃ solution dropwise to the main reaction flask over 20 minutes.

    • Observation: The solution may turn slightly yellow. Maintain 0 °C during addition to control the exotherm.

  • Progression:

    • Allow the reaction to warm to room temperature (23 °C) naturally.

    • Stir for 3–5 hours .

    • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The starting alcohol (Rf ~0.3) should disappear, and the less polar bromide (Rf ~0.7) should appear. Staining with KMnO₄ or Anisaldehyde is recommended as the bromide is not UV-active.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to approximately 20% of the original volume. Do not distill to dryness at this stage to avoid crashing out massive amounts of triphenylphosphine oxide (TPPO) inside the flask, which can trap the product.

    • Add 100 mL of cold Hexanes to the concentrated residue. This precipitates the bulk of the TPPO byproduct.

    • Filter the suspension through a pad of Celite or a fritted glass funnel. Wash the solid cake with additional hexanes (2 x 50 mL).

  • Purification:

    • Concentrate the combined hexane filtrates.

    • Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0% to 10% EtOAc in Hexanes. The product is non-polar and elutes early.

    • Yield Expectations: 70–85% yield as a colorless to pale yellow oil.

Mechanism & Stereochemical Integrity

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide.

Mechanism Step1 Activation: PPh3 attacks CBr4 Forms [PPh3-Br]+ [CBr3]- Step2 Deprotonation: [CBr3]- abstracts proton from Alcohol Step1->Step2 Step3 Oxyphosphonium Formation: Alkoxide attacks [PPh3-Br]+ Forms R-O-PPh3 (+) Step2->Step3 Step4 SN2 Substitution: Br- attacks Carbon Backside Attack Step3->Step4 Product Product: Inverted Alkyl Bromide + TPPO Step4->Product

Figure 2: Mechanistic flow of the Appel reaction ensuring Walden Inversion.

Stereochemical Outcome: If the starting material is cis -Methyl 3-hydroxycyclobutane-1-carboxylate (CAS 63485-50-7), the product will be predominantly trans -Methyl 3-bromocyclobutane-1-carboxylate.

  • Cis-Alcohol: OH and Ester are on the same side.

  • Trans-Bromide:[2][3] Br and Ester are on opposite sides.

Safety & Handling Protocol

  • Carbon Tetrabromide (CBr₄): Toxic and potentially hepatotoxic. Handle in a fume hood. Avoid contact with skin.

  • Triphenylphosphine (PPh₃): Potential sensitizer.

  • Alkyl Bromides: Many alkyl bromides are alkylating agents and potential mutagens. Double-glove (Nitrile) and handle with care.

  • Waste Disposal: All phosphorus-containing waste (TPPO) must be disposed of in solid hazardous waste containers. Halogenated solvent waste streams must be used for the filtrate.

References

  • ChemicalBook. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate (CAS 63485-50-7).[4] Retrieved from

  • TCI Chemicals. (n.d.). Methyl 3-Bromocyclobutane-1-carboxylate (cis- and trans- mixture) (CAS 4935-00-6).[2] Retrieved from

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.
  • PubChem. (n.d.).[2] Methyl 3-bromocyclobutane-1-carboxylate.[2][3] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "Methyl 3-bromocyclobutane-1-carboxylate"

Topic: Optimization of Reaction Conditions & Troubleshooting Document ID: TSC-MBCC-2024-01 Role: Senior Application Scientist[1] Executive Summary Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) is a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Document ID: TSC-MBCC-2024-01 Role: Senior Application Scientist[1]

Executive Summary

Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) is a critical strained-ring building block in medicinal chemistry, often used to introduce rigid conformational constraints into drug candidates.[1][2] Its synthesis and handling present unique challenges due to cyclobutane ring strain (~26 kcal/mol) and stereochemical lability .[1]

This guide prioritizes the Appel Reaction (conversion of the hydroxyl precursor) as the "Gold Standard" laboratory method due to its superior stereocontrol compared to radical halogenation. We also address the Hunsdiecker-Barton decarboxylation for specific scale-up scenarios.

Module 1: The Gold Standard Protocol (Appel Reaction)

Context: The most robust route involves the conversion of Methyl 3-hydroxycyclobutane-1-carboxylate to the bromide using Triphenylphosphine (


) and Carbon Tetrabromide (

).[1]

Why this route?

  • Stereocontrol: The reaction proceeds via an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     mechanism, resulting in a predictable inversion of configuration .
    
  • Mild Conditions: Avoids the high temperatures of thermal bromination that can trigger ring opening.

Optimized Protocol
  • Stoichiometry: 1.0 equiv Alcohol : 1.2 equiv

    
     : 1.5 equiv 
    
    
    
    .[1]
  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Temperature:

    
     to Room Temperature (RT).
    
Step-by-Step Workflow
  • Dissolve

    
     (1.2 equiv) and the alcohol (1.0 equiv) in dry DCM (
    
    
    
    ) at
    
    
    .
  • Add

    
     (1.5 equiv) portion-wise over 30 minutes. Crucial: Exothermic addition.
    
  • Allow to warm to RT and stir for 3-12 hours.

  • Quench: Add saturated

    
    .[1]
    

AppelReaction Start Methyl 3-hydroxy- cyclobutane-1-carboxylate (Cis or Trans) Reagents CBr4 + PPh3 (DCM, 0°C) Start->Reagents Intermediate Oxyphosphonium Intermediate Reagents->Intermediate Activation Product Methyl 3-bromo- cyclobutane-1-carboxylate (Inverted Configuration) Intermediate->Product SN2 Attack (Br-) Byproduct Triphenylphosphine Oxide (TPPO) Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic flow of the Appel reaction highlighting the SN2 inversion pathway.

Module 2: Troubleshooting & FAQs
Q1: I cannot separate Triphenylphosphine Oxide (TPPO) from my product. Chromatography is failing.

Diagnosis: TPPO co-elutes with polar esters, and the cyclobutane ring makes the product slightly more polar than typical alkyl bromides. Solution: Do not rely solely on silica gel.[1] Use Precipitation Engineering .

The ZnCl₂ Method (Highly Recommended): TPPO forms a Lewis acid-base complex with Zinc Chloride (


) that is insoluble in non-polar solvents.[1]
  • Concentrate the crude reaction mixture.

  • Suspend the residue in minimal Toluene or Ether.[1]

  • Add anhydrous

    
     (1.5 equiv relative to 
    
    
    
    ).[1]
  • Stir for 2 hours. The

    
     complex will precipitate as a gummy solid.
    
  • Filter the supernatant.[1][3][4] The filtrate contains your pure bromide.

Q2: I need the cis-bromide, but I keep getting the trans-isomer.

Diagnosis: You likely started with cis-alcohol.[1] Scientific Rationale: The Appel reaction follows an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 mechanism.[5] The bromide nucleophile attacks from the backside of the oxyphosphonium leaving group.
  • Input: cis-3-hydroxy

    
    Output: trans-3-bromo.[1][6]
    
  • Input: trans-3-hydroxy

    
    Output: cis-3-bromo.[1][6]
    

Corrective Action:

  • Option A: Invert your starting material strategy. If you need cis-bromide, source trans-alcohol.[1]

  • Option B (Isomerization): If you are stuck with the wrong isomer, heating with LiBr in Acetone can equilibrate the mixture to the thermodynamic ratio (often favoring the trans-diequatorial-like conformation), but this is slow and risks decomposition.

Q3: My yield is low (<40%). Where is the mass balance going?

Diagnosis: Cyclobutyl cation rearrangement (cyclopropylcarbinyl rearrangement). Cause: If the reaction conditions become too acidic or if


 is old/wet, the mechanism may shift towards 

(carbocation formation). A cyclobutyl cation at the 3-position is prone to ring contraction/expansion.[1] Fix:
  • Ensure strictly anhydrous conditions.

  • Add a mild base scavenger (e.g., 2,6-lutidine, 1.0 equiv) to buffer any HBr generated in situ.[1]

Module 3: Alternative Route (Scale-Up)

For kilogram-scale synthesis where chromatography is impossible, the Barton-Hunsdiecker Decarboxylation is the preferred route.[1]

Precursor: Methyl 3-carboxycyclobutane-1-carboxylate (Half-ester).[1]

Protocol Summary:

  • Activation: Convert the free acid to the N-hydroxy-2-thiopyridone ester (Barton Ester).[1]

  • Bromination: Irradiate (visible light) in the presence of

    
     (Bromotrichloromethane).[1]
    
  • Mechanism: Radical decarboxylation.[1]

    • 
      [1]
      

Pros/Cons:

  • Pro: No TPPO waste; scalable filtration workup.[1]

  • Con: Radical mechanism leads to a racemic/thermodynamic mixture of cis/trans isomers.[1] You will lose stereochemical purity.[1]

Module 4: Data & Specifications
Solvent Screening for TPPO Removal

Efficiency of removing TPPO from the crude mixture.[7]

Solvent SystemTPPO SolubilityProduct RecoveryRecommendation
Hexanes/Ether (9:1) Low (Precipitates)High (>90%)Excellent
DCM High (Soluble)HighPoor (No separation)
Toluene + ZnCl₂ Insoluble (Complex)High (>95%)Best for Scale
Ethanol ModerateModerateAvoid (Transesterification risk)
Decision Tree: Route Selection

RouteSelection Start Start: Define Requirement Scale Scale < 10g? Start->Scale Stereo Strict Stereochemistry Required? Scale->Stereo Yes RouteB Route B: Barton-Hunsdiecker (From Acid) Scale->RouteB No (Bulk/Cost driven) RouteA Route A: Appel Reaction (From Alcohol) Stereo->RouteA Yes (Pure Cis or Trans) Stereo->RouteB No (Mixture acceptable)

Figure 2: Decision matrix for selecting the synthetic pathway based on scale and stereochemical needs.

References
  • Appel Reaction Mechanism & Stereochemistry

    • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1]

    • Note: Standard reference for the inversion mechanism (Walden inversion) applicable to cyclobutanes.
  • Triphenylphosphine Oxide Removal (ZnCl₂ Method)

    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[8] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

    • [1]

  • Barton, D. H. R., et al. (1983). "The invention of new radical chain reactions. Part VIII. Radical decarboxylative bromination." Journal of the Chemical Society, Perkin Transactions 1, 2657-2665.
  • Cyclobutane Ring Strain & Stability

    • Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322.[1]

Sources

Optimization

Technical Support Center: Optimization of Methyl 3-bromocyclobutane-1-carboxylate Synthesis

Case ID: #CB-BR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Improvement & Troubleshooting for Methyl 3-bromocyclobutane-1-carboxylate Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CB-BR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Improvement & Troubleshooting for Methyl 3-bromocyclobutane-1-carboxylate

Executive Summary

The synthesis of Methyl 3-bromocyclobutane-1-carboxylate is notoriously difficult due to the inherent ring strain (~26 kcal/mol) of the cyclobutane scaffold. Common "textbook" halogenation methods (e.g., Hunsdiecker reaction on the dicarboxylic acid) often fail or result in low yields due to decarboxylative elimination or ring-opening side reactions.

This guide focuses on the Functional Group Interconversion (FGI) route: converting the hydroxy precursor to the bromide via the Appel Reaction . This method offers the highest stereochemical control and yield potential, provided that moisture and temperature are strictly managed to prevent elimination to methyl cyclobut-1-enecarboxylate.

Module 1: The Optimized Synthetic Pathway

The most robust route avoids radical bromination (which lacks selectivity) and instead utilizes nucleophilic substitution on the alcohol.

Workflow Visualization

The following diagram outlines the critical decision points and chemical logic for this synthesis.

SynthesisWorkflow Start Start: Methyl 3-hydroxycyclobutane- 1-carboxylate Decision Select Bromination Agent Start->Decision PBr3 Route A: PBr3 (High Acid Risk) Decision->PBr3 Not Recommended Appel Route B: Appel Reaction (CBr4 / PPh3) Decision->Appel Recommended SideProd SIDE PRODUCT: Methyl cyclobut-1-enecarboxylate (Elimination) PBr3->SideProd Acid-catalyzed Elimination Intermed Oxyphosphonium Intermediate Appel->Intermed 0°C, DCM Intermed->SideProd If T > 25°C or Basic Target TARGET: Methyl 3-bromocyclobutane- 1-carboxylate Intermed->Target SN2 Inversion

Caption: Figure 1. Comparative workflow highlighting the Appel reaction as the preferred route to minimize ring strain-induced elimination.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers attempting this synthesis.

Issue 1: "My yield is stuck at 40%, and I see a new olefin peak in the NMR."

Diagnosis: You are experiencing Elimination vs. Substitution competition . The cyclobutane ring is highly strained.[1] When you activate the alcohol (using PBr3 or Mesyl chloride), the intermediate is prone to E2 elimination to relieve steric strain, forming methyl cyclobut-1-enecarboxylate .

Corrective Action:

  • Switch to Appel Conditions: Use Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4). This reaction proceeds under nearly neutral conditions, minimizing acid-catalyzed elimination.

  • Temperature Control: The reagent addition must occur at 0°C. Do not allow the reaction to exceed room temperature (23°C). Higher temperatures favor the entropic elimination pathway.

  • Solvent Choice: Use anhydrous Dichloromethane (DCM). Acetonitrile (ACN) is too polar and can stabilize ionic intermediates that lead to ring opening or rearrangement.

Issue 2: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."

Diagnosis: TPPO is the stoichiometric byproduct of the Appel reaction and is notoriously difficult to remove via standard chromatography because it "streaks" on silica.

Corrective Action: Do not rely solely on column chromatography. Implement a Precipitation Protocol before the column:

  • Concentrate the reaction mixture to a thick oil.

  • Triturate the residue vigorously with a 9:1 mixture of Pentane:Diethyl Ether .

  • Filter the white solid (TPPO) which is insoluble in pentane.

  • ZnCl2 Method (Advanced): If pentane fails, add anhydrous Zinc Chloride (ZnCl2) to the crude mixture (approx 1.5 equiv). ZnCl2 forms a coordination complex with TPPO [(TPPO)2-ZnCl2] which precipitates out of solution and is easily filtered [1].

Issue 3: "The stereochemistry is wrong (Cis/Trans scrambling)."

Diagnosis: The bromination step follows an SN2 mechanism , which dictates an inversion of configuration .[2]

  • If you start with cis-3-hydroxy (alcohol and ester on same side), you will get trans-3-bromo.

  • If you start with a mixture, you will get a mixture.

Corrective Action:

  • Input Control: Verify the isomeric ratio of your starting material (Methyl 3-hydroxycyclobutane-1-carboxylate) via NOESY NMR.

  • Reaction Monitoring: Do not let the reaction run for more than 4-6 hours. Prolonged exposure to halide ions can cause "halide exchange" where the product reacts with free bromide, re-inverting the center and scrambling the ratio.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate via Appel Reaction. Scale: 10 mmol basis.

Reagents Table
ReagentEquiv.MW ( g/mol )Mass/VolRole
Methyl 3-hydroxycyclobutane-1-carboxylate1.0130.141.30 gSubstrate
Triphenylphosphine (PPh3)1.25262.293.28 gActivator
Carbon Tetrabromide (CBr4)1.25331.634.15 gBromine Source
Dichloromethane (Anhydrous)N/A-50 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the alcohol (1.0 equiv) and CBr4 (1.25 equiv) to the flask. Dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.

  • Addition: Dissolve PPh3 (1.25 equiv) in minimal DCM. Add this solution dropwise over 20 minutes.

    • Why? The reaction is exothermic. Rapid addition generates heat, which triggers the elimination side reaction.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 3 hours.

    • Monitor: Check TLC (Hexane/EtOAc 8:1). The alcohol spot (polar) should disappear; the bromide spot (non-polar) will appear near the solvent front.

  • Workup (The ZnCl2 Method):

    • Add anhydrous ZnCl2 (approx 1.5 equiv) directly to the reaction mixture. Stir for 30 minutes.

    • Filter the resulting suspension through a pad of Celite to remove the TPPO-Zinc complex.

    • Concentrate the filtrate carefully (the product is volatile; do not use high vacuum < 20 mbar).

  • Purification: Flash chromatography on silica gel using a gradient of 0% -> 10% Ethyl Acetate in Hexanes.

Module 4: Purification Logic Tree

Use this flow to determine the best purification strategy based on your crude NMR analysis.

PurificationLogic CheckNMR Analyze Crude NMR HasTPPO Is TPPO Present? (Multiplet ~7.5 ppm) CheckNMR->HasTPPO HasOlefin Is Olefin Present? (Doublet ~5.8 ppm) HasTPPO->HasOlefin No ZnCl2 Perform ZnCl2 Precipitation (See Module 3) HasTPPO->ZnCl2 Yes Distill Vacuum Distillation (Product BP < Olefin BP) HasOlefin->Distill Yes (>10%) Column Flash Column (SiO2, Hex/EtOAc) HasOlefin->Column No (<5%) ZnCl2->HasOlefin Distill->Column

Caption: Figure 2. Decision matrix for removing specific impurities (TPPO and elimination byproducts).

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3] The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[4] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

  • Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Solvolysis of Cyclobutyl Mesylate. Journal of the American Chemical Society, 87(5), 1070–1078.

Sources

Troubleshooting

Purification of "Methyl 3-bromocyclobutane-1-carboxylate" by column chromatography

An in-depth technical guide for researchers, scientists, and drug development professionals on the purification of "Methyl 3-bromocyclobutane-1-carboxylate" by column chromatography. Technical Support Center: Purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the purification of "Methyl 3-bromocyclobutane-1-carboxylate" by column chromatography.

Technical Support Center: Purification of Methyl 3-bromocyclobutane-1-carboxylate

This guide serves as a dedicated technical resource for overcoming the challenges associated with the silica gel column chromatography purification of Methyl 3-bromocyclobutane-1-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Compound Characteristics

A foundational understanding of your target molecule is critical for designing an effective purification strategy. Methyl 3-bromocyclobutane-1-carboxylate is a moderately polar compound, and its properties dictate its behavior on a silica gel stationary phase.

PropertyValueSource
Molecular Formula C₆H₉BrO₂[PubChem][1]
Molecular Weight 193.04 g/mol [PubChem][1]
Appearance Colorless to light yellow clear liquid[TCI Chemicals]
Boiling Point 193.8 ± 33.0 °C (Predicted)[ChemicalBook][2]
Density ~1.48 - 1.57 g/cm³ (Predicted)[TCI Chemicals], [ChemicalBook][2]
XLogP3 1.4[PubChem][1]
Storage Refrigerated (0-10°C), Heat Sensitive[TCI Chemicals]

The XLogP3 value of 1.4 indicates a moderate level of lipophilicity, suggesting that standard normal-phase chromatography with common solvents like ethyl acetate and hexanes will be effective.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when setting up the purification.

Q1: What is a good starting solvent system for the purification of Methyl 3-bromocyclobutane-1-carboxylate?

A: Based on its moderately polar structure, a mixture of a nonpolar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate is the standard and most effective choice.[3] A good starting point for your initial Thin Layer Chromatography (TLC) trials would be in the range of 10-30% ethyl acetate in hexanes.

Q2: How do I determine the optimal solvent ratio using TLC?

A: The goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.25 and 0.35.[4] An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for effective separation from impurities without requiring an excessive volume of solvent.[4][5] An Rf value that is too high (>0.5) may result in co-elution with less polar impurities, while an Rf that is too low (<0.1) will lead to long elution times and significant band broadening.

Q3: My compound is a mix of cis and trans isomers. Can I separate them with column chromatography?

A: Separating cis and trans isomers of this compound can be challenging as they often have very similar polarities. High-resolution flash chromatography with a very shallow solvent gradient might be successful. It is crucial to perform careful TLC analysis first; if you cannot see any separation on the TLC plate, it is unlikely you will achieve separation on a standard silica column.

Q4: Is there a risk of the compound decomposing on the silica gel?

A: Yes, brominated organic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6][7] It is prudent to test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) have formed.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the column chromatography process.

Issue 1: Poor Separation or Overlapping Peaks

Q: My TLC shows good separation, but all my fractions from the column are mixed. What went wrong?

A: This is a common issue that can stem from several factors during the setup and execution of the column.

  • Causality: The resolution achieved on a TLC plate is often higher than what is initially achieved in a packed column. This discrepancy can be caused by improper column packing, overloading the column with sample, or eluting the column too quickly.

  • Solutions:

    • Column Packing: Ensure your column is packed perfectly vertically without any air bubbles or cracks, which cause channeling and lead to poor separation.

    • Sample Loading: The sample should be loaded in the most concentrated solution possible and as a narrow, horizontal band at the top of the silica.[8] A thick sample band will immediately lead to broad, overlapping peaks. If your compound is not very soluble in the elution solvent, consider "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column).

    • Elution Rate: For flash chromatography, the solvent level should drop at a rate of about 2 inches per minute. If you are running a gravity column, the flow rate should be slow enough to allow for equilibrium between the stationary and mobile phases (typically a few drops per second).

    • Solvent Polarity: If impurities are eluting very close to your product, decrease the polarity of your solvent system (e.g., go from 20% EtOAc/Hexanes to 15% EtOAc/Hexanes). This will increase the retention time for all compounds but will improve the separation between them.

Issue 2: Peak Tailing

Q: My compound is coming off the column, but the fractions continue to "bleed" product for a long time, resulting in low concentration and high solvent usage. Why is this happening?

A: Peak tailing is often caused by secondary, undesirable interactions between your compound and the stationary phase, or issues with the column bed itself.[9][10][11]

  • Causality: The ester group in Methyl 3-bromocyclobutane-1-carboxylate can have secondary interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to be retained more strongly than others, leading to a "tail" on the elution peak.

  • Solutions:

    • Deactivate the Silica: If you suspect strong interaction with acidic sites, you can deactivate the silica. This can be done by flushing the packed column with your eluent mixture containing a small amount (0.5-1%) of a polar modifier like triethylamine or methanol before loading your sample.[12] This will cap the most active silanol groups.

    • Check for Column Bed Deformation: A void at the top of the column or channeling can also cause tailing.[13] If you see a gap, you may need to repack the column. Using a guard column or adding a layer of sand on top of the silica can help prevent this.[8][9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common column chromatography issues.

G cluster_0 Problem Identification start Start: Poor Purification Result check_separation Poor Separation / Overlapping Peaks? start->check_separation Identify Problem check_elution No Product Eluted? start->check_elution check_tailing Significant Peak Tailing? start->check_tailing check_degradation Suspect Decomposition? start->check_degradation solution_separation solution_separation check_separation->solution_separation Address solution_elution solution_elution check_elution->solution_elution Address solution_tailing solution_tailing check_tailing->solution_tailing Address solution_degradation solution_degradation check_degradation->solution_degradation Address

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection

This protocol is essential for predicting the outcome of your column chromatography.

  • Preparation: Dissolve a small amount of your crude Methyl 3-bromocyclobutane-1-carboxylate in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if applicable) and then by staining with a potassium permanganate (KMnO₄) solution.

  • Analysis: Calculate the Rf value for your target compound. Adjust the solvent ratio and repeat the process until the Rf is in the optimal range of 0.25-0.35.[4][5]

Protocol 2: Step-by-Step Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer (0.5 cm) of sand.

    • Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.

    • Add another layer of sand (0.5-1 cm) on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of your eluting solvent or a less polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica bed.

  • Elution:

    • Carefully add your pre-mixed eluting solvent to the column.

    • Begin collecting fractions in test tubes or vials.

    • Maintain a constant head of solvent above the silica to ensure consistent flow.

    • If separation is difficult, consider using a gradient elution, where you start with a less polar solvent system and gradually increase the polarity over time.[14]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified Methyl 3-bromocyclobutane-1-carboxylate.

Principle of Separation Diagram

This diagram illustrates how compounds are separated based on their polarity during column chromatography.

G Column Silica Gel Column (Polar Stationary Phase) Nonpolar_Impurity Nonpolar Impurity (Weakly Adsorbed) Column->Nonpolar_Impurity Elutes First Target_Compound Target Compound (Moderately Adsorbed) Column->Target_Compound Elutes Second Polar_Impurity Polar Impurity (Strongly Adsorbed) Column->Polar_Impurity Elutes Last (or retained) Solvent Nonpolar Mobile Phase (e.g., Hexane/EtOAc) Solvent->Column Elution Crude_Sample Crude_Sample Crude_Sample->Column Loading

Caption: Separation principle in normal-phase chromatography.

References

  • Chemistry Stack Exchange. Suitable solvents for column chromatography. [Link]

  • PubChem. Methyl 3-bromocyclobutane-1-carboxylate. [Link]

  • Agilent. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

  • Reddit. AskChem: Do primary bromides decompose on silica?. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Agilent. A Tale of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • ResearchGate. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • Chromperfect. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • Tohoku University. TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. [Link]

Sources

Optimization

Technical Support Center: Diastereoselectivity in Reactions of Methyl 3-bromocyclobutane-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl 3-bromocyclobutane-1-carboxylate." This guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl 3-bromocyclobutane-1-carboxylate." This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges related to diastereoselectivity in reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of the Puckered Ring

Cyclobutane derivatives are increasingly sought after in medicinal chemistry as conformationally restricted scaffolds.[1] However, their synthesis, particularly with control over 1,3-disubstitution patterns, presents unique stereochemical challenges. Unlike planar aromatic rings, the cyclobutane ring is not flat; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain that would arise from eclipsing hydrogens in a planar structure.[2][3] This puckering creates distinct axial and equatorial positions for substituents, profoundly influencing the molecule's reactivity and the stereochemical outcome of its reactions.

This guide will help you navigate these complexities to achieve your desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary diastereomers of a 1,3-disubstituted cyclobutane product?

When reacting Methyl 3-bromocyclobutane-1-carboxylate, you will typically form two diastereomers: cis and trans.

  • cis-isomer: The new substituent and the methyl carboxylate group are on the same face of the cyclobutane ring.

  • trans-isomer: The new substituent and the methyl carboxylate group are on opposite faces of the ring.

Q2: Why is achieving high diastereoselectivity with this substrate difficult?

The small energy difference between the possible puckered conformations of the cyclobutane ring and the similar steric environments of the axial and equatorial positions at the C3 carbon can lead to low diastereoselectivity. The incoming nucleophile may not experience a strong energetic preference for attacking from one face over the other, often resulting in a mixture of cis and trans products.

Q3: What is the general conformation of the starting material, Methyl 3-bromocyclobutane-1-carboxylate?

The cyclobutane ring interconverts rapidly between two equivalent puckered conformations at room temperature.[3] In each conformation, the substituents (Br and CO₂Me) can occupy either pseudo-axial or pseudo-equatorial positions. The thermodynamically preferred conformation will have the bulkier substituent in the equatorial position to minimize steric strain. For this molecule, both bromine and the methyl carboxylate group are sterically demanding, leading to a dynamic equilibrium of conformers.

Q4: How can I determine the cis/trans ratio of my product mixture?

The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons are often different for cis and trans isomers. Integrating the distinct signals corresponding to each isomer allows for the quantification of the diastereomeric ratio (d.r.).[5]

  • 2D NMR (NOESY/ROESY): For unambiguous assignment, Nuclear Overhauser Effect (NOE) experiments are invaluable. An NOE correlation between protons on the C1 and C3 substituents confirms a cis relationship.

  • ¹³C NMR: The chemical shifts of the ring carbons can also differ between diastereomers.[6]

Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction performed on this substrate.[7] Poor diastereoselectivity is a frequent issue.

Problem: Low Diastereoselectivity (d.r. close to 1:1)

This is often the default outcome without careful optimization. It indicates that the transition states leading to the cis and trans products are very close in energy.

Logical Workflow for Troubleshooting Low Selectivity

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Implementation cluster_3 Desired Outcome A Low d.r. (e.g., 1:1 to 3:1) B Analyze Temperature Effect A->B Potential Causes C Analyze Solvent Effect A->C Potential Causes D Analyze Nucleophile Sterics A->D Potential Causes E Lower Reaction Temperature B->E Action F Switch to Bulky, Non-coordinating Solvent C->F Action G Use a Sterically Hindered Nucleophile/Base D->G Action H Improved d.r. (>10:1) E->H Leads to F->H Leads to G->H Leads to

Caption: Troubleshooting workflow for low diastereoselectivity.

Cause 1: High Reaction Temperature
  • Scientific Rationale: At higher temperatures, there is sufficient thermal energy (kT) to overcome the small activation energy difference (ΔΔG‡) between the transition states leading to the two diastereomers. Reactions become less selective as temperature increases.

  • Troubleshooting Steps:

    • Run the reaction at a lower temperature. Start at 0 °C and, if the reaction rate is acceptable, try subsequent runs at -20 °C, -40 °C, or even -78 °C.

    • Monitor reaction progress carefully. Lower temperatures will slow the reaction rate, so expect longer reaction times. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

    • Consider a more potent nucleophile if needed. If the reaction stalls at low temperatures, a more reactive nucleophile might be required to achieve full conversion.

Cause 2: Solvent Effects
  • Scientific Rationale: The solvent can influence the conformation of the substrate and stabilize or destabilize the transition states.

    • Polar, Coordinating Solvents (e.g., DMF, DMSO): These can coordinate to the developing carbocation in an Sₙ1-like mechanism or solvate the nucleophile, reducing its effective steric bulk and potentially lowering selectivity.

    • Non-polar, Non-coordinating Solvents (e.g., Toluene, Dichloromethane, THF): These solvents are less likely to interfere with the stereodetermining step, allowing the intrinsic steric properties of the substrate and nucleophile to dominate.

  • Troubleshooting Steps:

    • Switch to a less polar, non-coordinating solvent. If you are using a solvent like DMF, try the reaction in THF or Toluene.

    • Ensure anhydrous conditions. Water is a polar, protic molecule that can interfere with many reactions, particularly those involving organometallics or strong bases.

Cause 3: Nature of the Nucleophile
  • Scientific Rationale: The steric bulk of the nucleophile is a critical factor in an Sₙ2-type reaction. A larger nucleophile will be more sensitive to the steric environment of the electrophilic carbon. It will preferentially attack from the less hindered face of the cyclobutane ring, leading to higher diastereoselectivity.[8]

  • Troubleshooting Steps:

    • Increase the steric bulk of the nucleophile. For example, if using sodium methoxide gives poor selectivity, try using potassium tert-butoxide.

    • Consider the counter-ion. For ionic nucleophiles, a larger, "softer" counter-ion (e.g., changing from Li⁺ to K⁺ or Cs⁺) can create a looser ion pair, increasing the effective reactivity and steric demand of the nucleophile.

Troubleshooting Summary Table
Problem Probable Cause Recommended Solution Scientific Principle
d.r. ≈ 1:1 High reaction temperatureDecrease temperature (e.g., to 0 °C or -78 °C)Lower kT allows small ΔΔG‡ to control product ratio.
Inconsistent d.r. Polar, coordinating solventSwitch to non-polar solvent (e.g., THF, Toluene)Minimize solvent interaction with the transition state.
Low d.r. Small, non-hindered nucleophileUse a sterically bulkier nucleophileAmplify steric repulsion differences between attack trajectories.
Reaction stalls Low temperature & weak nucleophileUse a more reactive nucleophile (e.g., organocuprate vs. amine)Overcome the activation energy barrier at lower temperatures.
Problem: Product Epimerization

You achieve good initial selectivity, but the d.r. degrades over the reaction time or during workup.

  • Scientific Rationale: The ester at the C1 position has an acidic α-proton. If the reaction conditions are basic, this proton can be removed to form an enolate. Reprotonation of this planar enolate can occur from either face, scrambling the stereocenter at C1 and eroding the diastereomeric ratio of your 1,3-disubstituted product.

Mechanism of Epimerization

G A cis/trans Product (with α-proton) B Planar Enolate Intermediate A->B Strong Base (e.g., excess Nu⁻) C Scrambled cis/trans Mixture B->C Protonation (from workup/solvent)

Caption: Base-mediated epimerization at the C1 position.

  • Troubleshooting Steps:

    • Use a non-nucleophilic base. If a base is required, use a sterically hindered, non-nucleophilic one like DBU or a proton sponge, and use it in stoichiometric amounts.

    • Limit excess nucleophile/base. Use the minimum required amount of base or nucleophile (e.g., 1.05-1.1 equivalents).

    • Perform an aqueous workup promptly and at low temperature. As soon as the starting material is consumed (monitored by TLC), quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) at low temperature to neutralize any remaining base before it can cause epimerization.

    • Purify promptly. Avoid letting the crude product sit in solution for extended periods, especially if residual base is present.

Experimental Protocols

Protocol 1: General Procedure for a Test Nucleophilic Substitution

This protocol provides a starting point for optimizing your reaction.

  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromocyclobutane-1-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous solvent (e.g., THF, 20 mL per mmol of substrate).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Nucleophile Addition: Add the nucleophile (1.1 eq) dropwise over 10 minutes. If the nucleophile is a solid, it can be added in portions or as a solution in the same anhydrous solvent.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Transfer the mixture to a separatory funnel, add water (20 mL), and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification.

Protocol 2: Determining Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals.

  • Identification: Identify well-resolved signals that are unique to each diastereomer. Often, the proton at C1 (adjacent to the ester) or the protons on the methyl group of the ester are good diagnostic peaks.

  • Integration: Carefully integrate the area of the diagnostic peak for the major diastereomer (A_major) and the minor diastereomer (A_minor).

  • Calculation: Calculate the diastereomeric ratio (d.r.) as: d.r. = (A_major) / (A_minor)

    For example, if the integral for the major peak is 2.85 and the minor is 0.30, the d.r. is 2.85 / 0.30 = 9.5, reported as a 9.5:1 ratio.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. PubMed Central. Available at: [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Methyl 3-bromocyclobutane-1-carboxylate | C6H9BrO2. PubChem. Available at: [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available at: [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: [Link]

  • 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. University of Illinois Springfield. Available at: [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Available at: [Link]

Sources

Troubleshooting

Common side reactions and byproducts with "Methyl 3-bromocyclobutane-1-carboxylate"

Topic: Troubleshooting Common Side Reactions & Byproducts CAS: 4935-00-6 | Formula: [1][2][3] Core Technical Overview Methyl 3-bromocyclobutane-1-carboxylate is a bifunctional building block containing a strained cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Byproducts CAS: 4935-00-6 | Formula:


[1][2][3]
Core Technical Overview

Methyl 3-bromocyclobutane-1-carboxylate is a bifunctional building block containing a strained cyclobutane ring, a secondary bromide, and a methyl ester.[1][3] Its reactivity is dominated by the geometric constraints of the cyclobutane ring, which significantly alters standard aliphatic reactivity patterns (


/E2).

Key Reactivity Profile:

  • Substitution (

    
    ): Severely Kinetic Inhibited.  The puckered cyclobutane ring prevents the formation of the planar transition state required for backside attack.
    
  • Elimination (E2): Dominant Pathway. In the presence of bases/nucleophiles, dehydrohalogenation competes aggressively with substitution.

  • Stereochemistry: Exists as cis and trans isomers.[1][3][4][5] The trans isomer is generally more thermodynamically stable, but the cis isomer is often the kinetic product of certain synthesis routes (e.g., Hunsdiecker-type or Appel reactions).

Troubleshooting Guide: Experimental Scenarios
Scenario A: "I tried to displace the bromide with a nucleophile (e.g., azide, amine, thiolate), but I recovered starting material or got an alkene."

Diagnosis: You are fighting the "I-Strain" (Internal Strain) of the cyclobutane ring.[3] Standard


 reactions on cyclobutyl halides are notoriously sluggish because the ring cannot easily flatten to accommodate the trigonal bipyramidal transition state.

The Side Reaction: Instead of substitution, the basicity of your nucleophile promoted E2 Elimination , yielding Methyl cyclobut-1-ene-1-carboxylate (conjugated) or Methyl cyclobut-2-ene-1-carboxylate .[1][3]

Technical Solution:

  • Switch Mechanism (

    
    -like):  Use "super-leaving group" tactics. Add Silver salts (AgBF
    
    
    
    , AgOTf)
    to abstract the bromide and generate a carbocation intermediate.
    • Warning: This increases the risk of ring contraction (see Scenario C).

  • Radical Pathway: If displacing with a heteroatom, consider radical substitution methods (e.g., Barton decarboxylation precursors or radical halogen abstraction) rather than ionic displacement.[1][3]

  • Solvent Change: Switch to a polar aprotic solvent (DMF, DMSO) to maximize nucleophilicity, but ensure the nucleophile is non-basic (e.g., use NaN

    
     with NH
    
    
    
    Cl buffer to suppress elimination).[1]
Scenario B: "My product mixture shows a new impurity with a lower molecular weight (M-32) or carboxylic acid peaks."

Diagnosis: Ester Hydrolysis or Transesterification. The ester moiety at C1 is sensitive. If you are using hydroxide or alkoxide bases to activate a nucleophile for the bromide, you are likely attacking the ester instead.

The Side Reaction:

  • Hydrolysis:

    
     (3-bromocyclobutane-1-carboxylic acid).[1][3]
    
  • Transesterification: If using EtOH as solvent, you will form the Ethyl ester.

Technical Solution:

  • Base Selection: Avoid hydroxide/alkoxides.[1][3] Use non-nucleophilic organic bases like DIPEA (Hünig's base) or DBU if basicity is strictly needed (though DBU risks elimination).[1][3]

  • Temperature: Keep reactions below 0°C if using strong nucleophiles to kinetically favor bromide displacement over ester attack (though bromide displacement is already slow).

Scenario C: "I see complex NMR signals suggesting a ring size change."

Diagnosis: Carbocation-Induced Skeletal Rearrangement. If you generated a cation at C3 (e.g., using Ag+ or strong Lewis acids), the cyclobutane ring is prone to ring contraction to a cyclopropylmethyl system.[1][3]

The Side Reaction: The Cyclobutyl


 Cyclopropylmethyl  rearrangement triad.
A cationic center on the cyclobutane ring can rearrange to a (cyclopropyl)carbinyl cation to relieve ring strain.

Technical Solution:

  • Avoid Cations: Stick to concerted mechanisms where possible.

  • Check Conditions: Ensure your Lewis acid (e.g., AlCl

    
    , BF
    
    
    
    ) is not too strong.[1][3]
Visualizing the Reaction Landscape

The following diagram maps the competitive pathways when reacting Methyl 3-bromocyclobutane-1-carboxylate with a generic nucleophile (


).

ReactionPathways Start Methyl 3-bromocyclobutane-1-carboxylate (Starting Material) Sub_Product Substitution Product (3-Nu-cyclobutane) Start->Sub_Product SN2 (Slow/Difficult) Non-basic Nu, Polar Aprotic Elim_Product1 Elimination Product A (Methyl cyclobut-1-ene-1-carboxylate) (Conjugated/Stable) Start->Elim_Product1 E2 (Fast/Dominant) Basic conditions Elim_Product2 Elimination Product B (Methyl cyclobut-2-ene-1-carboxylate) Start->Elim_Product2 E2 (Minor) Rearrange Ring Contraction (Cyclopropylmethyl derivatives) Start->Rearrange SN1 / Cationic (Ag+ or Lewis Acid)

Figure 1: Competitive reaction pathways. Note that Elimination (Red) is the kinetic dominant path with basic nucleophiles due to ring strain hindering Substitution (Green).[1]

Isomer Stability & Epimerization

Users often report changes in the cis/trans ratio during storage or reaction.

FeatureCis-IsomerTrans-Isomer
Geometry Br and COOMe on same sideBr and COOMe on opposite sides
Thermodynamics Less Stable (Steric repulsion)More Stable (Substituents pseudo-equatorial)
Conversion Risk High under basic conditionsStable

Mechanism of Epimerization: Base-catalyzed deprotonation at C1 (alpha to the ester) forms an enolate.[1][3] Upon reprotonation, the system relaxes to the thermodynamically favored trans configuration.

Protocol to Prevent Isomerization:

  • pH Control: Maintain neutral pH during workup. Avoid prolonged exposure to NaHCO

    
     or NaOH.[1][3]
    
  • Quench: Quench reactions with dilute HCl or NH

    
    Cl immediately upon completion.
    
FAQ: Storage and Handling

Q: Why is my liquid turning yellow/brown? A: This indicates the slow liberation of HBr (autocatalytic decomposition). The free acid can catalyze further decomposition or ester hydrolysis.[3]

  • Fix: Store over activated molecular sieves or a stabilizer (e.g., silver wool) at -20°C.[1][3]

Q: Can I use this reagent for Grignard formation? A: Proceed with Caution. Formation of the Grignard reagent at C3 is possible but often leads to Wurtz-type coupling (dimerization) or elimination to the cyclobutene.

  • Recommendation: Use Magnesium-Anthracene activation or Turbo-Grignard (iPrMgCl[1][3]·LiCl) at -78°C to perform a Halogen-Metal exchange instead of direct insertion.[1][3]

References
  • TCI Chemicals. Methyl 3-Bromocyclobutane-1-carboxylate Product Specifications & Stability. TCI Chemicals.[1][3][4] Link

  • Wiberg, K. B. The Chemistry of Cyclobutanes: Structure and Reactivity.[3] In The Chemistry of Functional Groups. Wiley-VCH.[1][3] (General reference on cyclobutane strain and reactivity).

  • Roberts, J. D., & Mazur, R. H. (1951).[1][3] Small-Ring Compounds. IV.[1][3] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[3] Journal of the American Chemical Society, 73(6), 2509–2520.[1] Link (Foundational text on cyclobutyl/cyclopropylmethyl rearrangements).[1][3]

  • Sella, A. Cyclobutane's Strain and Reactivity. Chemistry World.[1][3] (Context on

    
     inhibition).
    

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

[1] Topic: Process Chemistry & Troubleshooting Guide Molecule: Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) Target Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists[1] Introduction: The Molec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Process Chemistry & Troubleshooting Guide Molecule: Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) Target Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists[1]

Introduction: The Molecule & The Challenge

Methyl 3-bromocyclobutane-1-carboxylate is a critical bifunctional building block. Its utility lies in the orthogonal reactivity of the ester (for acylation) and the bromide (for nucleophilic substitution or cross-coupling).

Primary Challenges in Scale-Up:

  • Stereochemical Control: The compound exists as cis and trans isomers.[1] Commercial supplies are often mixtures (e.g., TCI M3616).[1] Controlling this ratio requires precise manipulation of the precursor's stereochemistry.

  • Ring Strain: The cyclobutane core (~26 kcal/mol strain energy) is susceptible to ring-opening or rearrangement under harsh acidic or thermal conditions.[1]

  • Elimination vs. Substitution: During bromination, the competing E2 elimination to form cyclobutenes is a persistent side reaction.[1]

Module 1: Strategic Route Selection

Q: What is the most reliable route for multi-gram to kilogram synthesis?

A: The Reductive Bromination Strategy starting from Methyl 3-oxocyclobutanecarboxylate is the industry standard for reliability and stereocontrol.

  • Step 1: Reduction of the ketone to Methyl 3-hydroxycyclobutanecarboxylate .[1]

  • Step 2: Nucleophilic substitution of the hydroxyl group with bromide (Appel reaction or PBr3).

Why not Hunsdiecker? While the Hunsdiecker reaction (silver salt + Br2) can convert carboxylic acids to bromides, it requires the difficult-to-access cyclobutane-1,3-dicarboxylic acid monoester.[1] The 3-oxo ester is commercially available and allows for stereochemical "programming" via the reduction step.[1]

Workflow Visualization

SynthesisRoute Start Methyl 3-oxocyclobutane- 1-carboxylate Step1 Step 1: Reduction (NaBH4 or Selectride) Start->Step1 Stereocontrol point Inter Methyl 3-hydroxycyclobutane- 1-carboxylate (Cis/Trans Mix) Step1->Inter Step2 Step 2: Bromination (Appel Reaction: CBr4/PPh3) Inter->Step2 Walden Inversion Side Methyl cyclobut-2-ene- 1-carboxylate Inter->Side Elimination (Side Rxn) End Methyl 3-bromocyclobutane- 1-carboxylate (Inverted Stereochem) Step2->End

Caption: Figure 1. The reductive bromination pathway.[1] Note that Step 2 typically proceeds with Walden inversion.

Module 2: Execution & Protocols

Step 1: Reduction of the Ketone

Objective: Convert the ketone to the alcohol while managing the cis/trans ratio.

Protocol (Standard NaBH4):

  • Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 equiv) in MeOH (10 vol) at 0°C.

  • Add NaBH4 (0.5 equiv) portion-wise to maintain internal temp <10°C.[1]

  • Stir for 1 hour. Quench with sat. NH4Cl.[1]

  • Extract with EtOAc.[1]

Troubleshooting Table: Stereocontrol

ReagentMajor Isomer (Alcohol)MechanismNotes
NaBH4 Mixed (often ~60:40 cis:trans)Hydride attacks from both facesCheapest, best for general mixtures.[1]
L-Selectride Cis (High selectivity)Steric hindrance forces attack from less hindered face (trans to ester)Expensive, requires -78°C. Use if trans-bromide is desired (via inversion).[1]
K-Selectride Cis Similar to L-SelectrideAlternative bulky hydride.[1]
Step 2: Bromination (The Critical Step)

Objective: Convert -OH to -Br without elimination.[1]

Recommended Method: Appel Reaction The Appel reaction (PPh3 + CBr4) is superior to PBr3 for cyclobutanes because it operates under neutral conditions, minimizing acid-catalyzed rearrangements.[1]

Protocol:

  • Dissolve Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) and CBr4 (1.1 equiv) in DCM (10 vol).

  • Cool to 0°C.

  • Add PPh3 (1.1 equiv) portion-wise.[1] Exotherm Warning: Control addition rate to keep T < 5°C.

  • Warm to RT and stir for 2-4 hours.

  • Workup: Add heptane (to precipitate TPPO). Filter. Concentrate.

Module 3: Troubleshooting & FAQs

Q: My product contains significant amounts of alkene (elimination product). How do I fix this?

Diagnosis: The intermediate oxyphosphonium salt is acting as a base or the temperature is too high, promoting E2 elimination. Corrective Actions:

  • Lower Temperature: Conduct the PPh3 addition at -10°C or lower.

  • Change Solvent: Switch from DCM to Acetonitrile (ACN) . ACN stabilizes the phosphonium intermediate and can accelerate the SN2 substitution over elimination [1].

  • Reagent Order: Ensure CBr4 is in solution before adding PPh3 to prevent transient high concentrations of reactive phosphine species.

Q: I cannot separate the Triphenylphosphine Oxide (TPPO) byproduct completely.

Diagnosis: TPPO is notoriously difficult to remove on a large scale. Corrective Actions:

  • Precipitation: After the reaction, exchange solvent to MTBE/Hexane (1:3) . TPPO is poorly soluble in this mix and will crystallize out.[1]

  • ZnCl2 Complexation: Add ZnCl2 (approx 1 equiv relative to PPh3) to the reaction mixture at the end. It forms a (TPPO)2[1]·ZnCl2 complex which precipitates more efficiently than TPPO alone [2].[1]

Q: How do I obtain pure cis- or trans-isomer?

Strategy:

  • Inversion Logic: The Appel reaction proceeds with Walden Inversion .[1]

    • To get Trans-Bromo : Start with Cis-Hydroxy (obtainable via L-Selectride reduction).[1]

    • To get Cis-Bromo : Start with Trans-Hydroxy (harder to access directly; usually requires equilibration of the alcohol mixture or Mitsunobu inversion of the cis-alcohol first).[1]

  • Purification: If you have a mixture, the esters are difficult to separate by distillation (boiling points are within 2-3°C).[1]

    • Recommendation: Hydrolyze the ester mixture to the Acid . The cis and trans 3-bromocyclobutanecarboxylic acids often have significantly different solubilities and can be separated by fractional crystallization from heptane/EtOAc.[1] Re-esterify the pure acid afterwards.[1]

Module 4: Safety & Scale-Up Data

Thermal Hazards
  • Cyclobutane Stability: The ring is stable at standard reaction temperatures (0-40°C).[1] Avoid temperatures >100°C during distillation, as thermal ring-opening to linear dienes is possible.[1]

  • Appel Exotherm: The reaction of PPh3 with CBr4 is highly exothermic. On a >100g scale, active cooling is mandatory.[1] Do not add solid PPh3 rapidly.

Quantitative Data Summary
ParameterValue / Limit
Molecular Weight 193.04 g/mol
Boiling Point (Est.) 70-75°C @ 10 mmHg
Flash Point 71°C (Combustible)
Density ~1.48 g/mL
Storage 2-8°C (Refrigerate to prevent slow HBr elimination)

References

  • Appel Reaction Mechanism & Solvent Effects

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1] Link[1]

    • Note: While the original paper focuses on chlorides, the mechanism and solvent rationale (ACN vs DCM) apply to bromides (CBr4).
  • TPPO Removal via ZnCl2

    • Batesky, D. C., et al. "Triphenylphosphine Oxide Removal from Reaction Mixtures."[1] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. Link[1]

  • Cyclobutane Synthesis & Stereochemistry

    • Wiberg, K. B., et al. "Cyclobutane Compounds."[1] Organic Syntheses, Coll.[1][2] Vol. 3, p.197. (General grounding on cyclobutane stability).

    • Specific stereocontrol reference: "Stereoselective reduction of cyclic ketones."[1] Tetrahedron, 1979, 35(4), 449-503.[1]

  • Commercial Precursor Data

    • PubChem.[1] "Methyl 3-oxocyclobutane-1-carboxylate."[1] Link[1]

Sources

Troubleshooting

HPLC methods for the analysis and purification of "Methyl 3-bromocyclobutane-1-carboxylate" products

Technical Support Center: HPLC Methods for Methyl 3-bromocyclobutane-1-carboxylate Welcome to the technical support center for the analysis and purification of Methyl 3-bromocyclobutane-1-carboxylate and its related prod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Methods for Methyl 3-bromocyclobutane-1-carboxylate

Welcome to the technical support center for the analysis and purification of Methyl 3-bromocyclobutane-1-carboxylate and its related products. This guide is designed for researchers, chemists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for this compound. Here, we address common challenges and frequently asked questions, grounding our advice in established chromatographic principles and field-proven experience. Our goal is to provide you with the causal explanations behind experimental choices, enabling you to develop robust, self-validating methods.

Section 1: Analytical Method Development - FAQs

This section addresses the most common initial questions when developing an analytical method for Methyl 3-bromocyclobutane-1-carboxylate.

Q1: What are the recommended starting HPLC conditions for the analysis of Methyl 3-bromocyclobutane-1-carboxylate?

Answer: Methyl 3-bromocyclobutane-1-carboxylate is a small, relatively non-polar molecule (calculated XLogP3 of 1.4), making it an ideal candidate for Reversed-Phase (RP) HPLC.[1] The primary challenge is its lack of a strong UV chromophore, which necessitates detection at low wavelengths.

Causality: The starting conditions are chosen to provide good retention and peak shape for a small molecule of this polarity. A C18 column provides a universal hydrophobic stationary phase. Acetonitrile is often chosen over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks.[2] An acidic modifier like formic acid is used to protonate any free silanol groups on the silica support, which minimizes secondary interactions that can lead to peak tailing.[2]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle sizeProvides good retention for non-polar to moderately polar compounds. Smaller particle sizes increase efficiency.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol interactions, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common, effective organic modifier for RP-HPLC.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA scouting gradient is essential to determine the elution profile of the target compound and any impurities.[2]
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns. Adjust proportionally for different column IDs.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but monitor for analyte stability.
Detection UV at 205-215 nmThe ester carbonyl group provides some absorbance at low UV wavelengths.
Injection Vol. 1-10 µLKeep volume low to prevent peak distortion.
Sample Diluent Mobile Phase (at initial conditions) or ACN/Water mixtureDissolving the sample in a solvent weaker than or equal to the mobile phase prevents peak shape issues.
Q2: The commercial product is a mixture of cis and trans isomers. How can I resolve them?

Answer: Resolving diastereomers like the cis and trans isomers of this compound is often achievable on standard achiral columns, as they have different physical properties and thus different interactions with the stationary phase.

Experimental Protocol: Isomer Resolution Screening

  • Start with the recommended C18 conditions. Often, standard C18 columns can provide baseline separation of diastereomers.

  • Optimize the Gradient: If co-elution occurs, switch to a shallower gradient (e.g., a 1% per minute increase in organic solvent) around the elution time of the analyte. This increases the time the isomers spend interacting with the stationary phase, enhancing resolution.

  • Explore Alternative Stationary Phases: If a C18 column is insufficient, consider a stationary phase that offers different selectivity.

    • Phenyl-Hexyl Phase: This phase can provide alternative selectivity through π-π interactions between the phenyl rings and the analyte.

    • Pentafluorophenyl (PFP) Phase: PFP columns are particularly effective for separating halogenated compounds and positional isomers due to dipole-dipole and π-π interactions.

  • Try a Different Organic Modifier: Switch acetonitrile with methanol. Methanol is a protic solvent and can form different hydrogen bonds compared to the aprotic acetonitrile, which can alter selectivity and potentially resolve the isomers.

Q3: My analyte signal is very weak due to the poor UV chromophore. How can I improve detection sensitivity?

Answer: This is a common issue for analytes lacking aromatic rings or conjugated systems.

Strategies for Enhanced Detection:

  • Mass Spectrometry (MS): This is the most powerful solution. An Electrospray Ionization (ESI) source in positive ion mode should effectively ionize the ester. Using MS detection allows for high selectivity and sensitivity, often down to sub-ppm levels by monitoring specific ion fragments (MS/MS).[4]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector that can detect any non-volatile analyte. It is not as sensitive as MS but is a good option when MS is unavailable.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that offers near-uniform response for non-volatile analytes and can provide better sensitivity than ELSD.

  • Derivatization: If the above detectors are not available, you can chemically modify the analyte by reacting it with a "tagging" agent that has a strong UV chromophore. This is an indirect method and requires careful validation to ensure the reaction is complete and does not generate interfering byproducts.[4]

Section 2: Preparative Purification Strategy

Moving from analysis to purification requires a systematic approach to maximize purity, yield, and throughput.[5] Preparative HPLC is a primary technique for isolating pure compounds from reaction mixtures or for separating impurities for characterization.[6]

Q4: What is a general workflow for scaling an analytical method to preparative purification?

Answer: The process involves refining the analytical method, determining the maximum sample load, and then geometrically scaling the parameters to a larger column.[5]

Experimental Workflow: Analytical to Preparative Scaling

G cluster_0 Phase 1: Analytical Method Optimization cluster_1 Phase 2: Loading Study cluster_2 Phase 3: Scale-Up Calculation cluster_3 Phase 4: Preparative Run A 1. Develop Analytical Method (Achieve baseline resolution >1.5) B 2. Switch to Volatile Buffers (e.g., Formic Acid, Acetic Acid) A->B C 3. Confirm Peak Identity (e.g., via Mass Spec) B->C D 4. Perform Loading Study on Analytical Column C->D E 5. Inject increasing mass until resolution is lost D->E F 6. Determine 'Touching-Band' Overload Point E->F G 7. Calculate Preparative Flow Rate & Sample Load F->G H 8. Maintain Constant Linear Velocity G->H I 9. Equilibrate Preparative Column H->I J 10. Perform Injection & Collect Fractions I->J K 11. Analyze Fractions for Purity J->K

Caption: Workflow for scaling from analytical to preparative HPLC.

Q5: How do I calculate the new flow rate and sample load for my preparative column?

Answer: The key is to maintain the same linear velocity of the mobile phase and to scale the sample load based on the cross-sectional area of the columns. This ensures the chromatography remains consistent.

Scaling Calculations:

The scaling factor (SF) is based on the ratio of the column cross-sectional areas:

  • SF = (d_prep² / d_anal²)

    • where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

  • New Flow Rate (F_prep) = F_anal × SF

  • New Sample Load (Load_prep) = Load_anal × SF

Example Scaling Parameters:

ParameterAnalytical ColumnPreparative Column
Column ID 4.6 mm21.2 mm
Scaling Factor (SF) -(21.2² / 4.6²) ≈ 21.2
Flow Rate 1.0 mL/min1.0 mL/min × 21.2 = 21.2 mL/min
Max Sample Load 5 mg5 mg × 21.2 = 106 mg
Gradient Time 10 min10 min (Keep constant)

Section 3: Troubleshooting Guide

Even with a well-developed method, problems can arise. This section provides systematic guides to diagnose and resolve common HPLC issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload or a void.[7]

Troubleshooting Workflow: Poor Peak Shape

Caption: Systematic approach to diagnosing poor peak shape in HPLC.

Problem 2: Inconsistent or Drifting Retention Times

Retention time stability is critical for peak identification and quantification. Drifting times usually point to a problem with the mobile phase composition, flow rate, or column temperature.[8]

Troubleshooting Workflow: Unstable Retention Times dot graph G { graph [rankdir=TB, splines=ortho]; node [shape=record, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Observe Drifting Retention Times", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; check_mobile_phase [label="Check Mobile Phase:\n- Freshly prepared?\n- Any signs of precipitation?\n- Is there enough solvent in the bottles?"]; check_pump [label="Check Pump Performance:\n- Pressure stable?\n- Perform flow rate calibration.\n- Degas mobile phase properly."]; check_leaks [label="Inspect for Leaks:\n- Check all fittings from pump to detector."];

node [fillcolor="#E8F0FE", fontcolor="#202124"]; check_column [label="Check Column Conditions:\n- Column temperature stable?\n- Sufficient column equilibration time between runs?"]; check_method [label="Review Method Parameters:\n- Gradient profile correct?\n- Any recent changes to the method?"];

start -> check_mobile_phase; check_mobile_phase -> check_pump; check_pump -> check_leaks; check_leaks -> check_column; check_column -> check_method; }

Sources

Optimization

Removal of impurities from "Methyl 3-bromocyclobutane-1-carboxylate" reactions

This guide serves as a technical support resource for researchers synthesizing and purifying Methyl 3-bromocyclobutane-1-carboxylate , a critical scaffold in medicinal chemistry (e.g., for glutamate receptor modulators o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing and purifying Methyl 3-bromocyclobutane-1-carboxylate , a critical scaffold in medicinal chemistry (e.g., for glutamate receptor modulators or rigidified amino acid analogues).

The content focuses on the Appel Reaction route (Alcohol


 Bromide) and Hunsdiecker-type  transformations, as these are the most common sources of the specific impurity profiles addressed below.

Impurity Profile & Diagnostic Dashboard

Before initiating purification, compare your analytical data (TLC/LC-MS) against this impurity profile to identify the specific issue.

Impurity TypeChemical IdentitySourceDiagnostic Signal (Typical)
Reagent Byproduct Triphenylphosphine Oxide (TPPO) Appel Reaction (Side product)TLC: UV-active spot near baseline (polar).1H NMR: Multiplet ~7.5–7.7 ppm.
Stereoisomer Cis/Trans Isomers Non-stereoselective brominationTLC: Two closely eluting spots (ΔRf < 0.1).1H NMR: Distinct methine shifts (CH-Br).
Elimination Product Methyl cyclobut-1-ene-1-carboxylate Thermal elimination or excess base1H NMR: Olefinic proton ~6.8 ppm.Appearance: Pungent smell, lower boiling point.
Hydrolysis Product 3-Bromocyclobutane-1-carboxylic acid Moisture ingress / Acidic workupLC-MS: Mass shift (-14 Da).TLC: Streaking spot (acidic).

Troubleshooting Guides (Q&A Format)

Issue A: "My crude reaction mixture is a solid, sticky mess."

Diagnosis: Massive contamination with Triphenylphosphine Oxide (TPPO). Context: In Appel-type brominations, TPPO is produced in stoichiometric amounts. It is soluble in warm chlorinated solvents but crystallizes poorly from crude oils, trapping your product.

Solution: Do not attempt direct column chromatography immediately; the TPPO will overload the column.

  • Solvent Swap: Concentrate the reaction mixture (DCM/THF) to a minimum volume.

  • Trituration: Add cold Pentane or Hexane/Diethyl Ether (9:1) with vigorous stirring. TPPO is insoluble in these non-polar matrices.

  • Filtration: Filter the white precipitate through a sintered glass funnel. Wash the solid cake with cold pentane.

  • Advanced Polish (The

    
     Method):  If TPPO persists, dissolve the oil in ethanol and add 
    
    
    
    (2 equiv). This forms a
    
    
    complex that precipitates out, which can be removed by filtration [1].
Issue B: "I see two spots on TLC that barely separate. Which is which?"

Diagnosis: Cis and Trans diastereomers. Context: 1,3-disubstituted cyclobutanes exist as geometric isomers.

  • Trans-isomer: Generally thermodynamically more stable but often less polar (higher Rf) due to dipole cancellation.

  • Cis-isomer: Often more polar (lower Rf) due to additive dipoles in the puckered conformation.

Solution:

  • Optimization: Use a solvent system of Pentane:Diethyl Ether (start at 100:1 and gradient to 90:10). Avoid Ethyl Acetate initially as it often compresses the separation of these specific isomers.

  • Identification: You must validate with 1D-NOESY NMR.

    • Cis: Strong NOE correlation between the H1 and H3 methine protons.

    • Trans: No NOE correlation between H1 and H3.

Issue C: "My product turns brown and smokes during vacuum distillation."

Diagnosis: Thermal Elimination (Dehydrobromination). Context: Cyclobutanes are ring-strained (~26 kcal/mol). Heating a secondary bromide attached to a strained ring promotes E2/E1 elimination to form the cyclobutene ester.

Solution:

  • Stop Distilling: Distillation is risky for this compound unless you have a high-vacuum system (<0.5 mmHg) to keep the bath temperature below 60°C.

  • Switch to Column: Flash chromatography is the preferred purification method to avoid thermal degradation.

Detailed Purification Protocols

Protocol 1: High-Efficiency TPPO Removal (Pre-Column)

Standard workup for Appel reactions to prevent column clogging.

  • Concentration: Evaporate reaction solvent (DCM) at 25°C under reduced pressure (do not heat >30°C).

  • Precipitation: Suspend the resulting yellow semi-solid in Pentane (10 mL per gram of crude) .

  • Sonication: Sonicate for 5 minutes to break up TPPO aggregates.

  • Filtration: Filter through a pad of Celite®.[1] Rinse with

    
     volumes of Pentane.
    
  • Silica Plug: Pass the filtrate through a short pad of silica gel (approx. 2 cm height).

    • Eluent: 5% Diethyl Ether in Pentane.[2]

    • Mechanism:[1][2] Product elutes; residual TPPO sticks to the silica.

  • Concentration: Evaporate filtrate to obtain the "Pre-purified" crude.

Protocol 2: Separation of Cis/Trans Isomers

Required for isolating stereochemically pure building blocks.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Pentane / Diethyl Ether (Gradient).

  • Column Packing: Slurry pack with 100% Pentane.

  • Loading: Load the pre-purified crude (from Protocol 1) as a liquid injection (diluted in min. volume of 95:5 Pentane:DCM). Avoid dry loading on Celite if possible, as it can broaden peaks for difficult separations.

  • Elution Gradient:

    • 0–5 CV (Column Volumes): 100% Pentane (Elutes non-polar impurities/alkanes).

    • 5–15 CV: 1% Et₂O in Pentane (Elutes Trans isomer - typically).

    • 15–25 CV: 2–5% Et₂O in Pentane (Elutes Cis isomer).

  • Fraction Analysis: Spot fractions on TLC; stain with Permanganate (KMnO₄) or Iodine . Bromides are not always UV active enough at 254 nm unless the ester provides sufficient absorbance.

Visual Workflows

Figure 1: Purification Logic Flow

Decision tree for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Appel/Hunsdiecker) CheckState Physical State? Start->CheckState SolidMess Solid/Slurry (High TPPO) CheckState->SolidMess Precipitate Visible Oil Oil/Liquid CheckState->Oil Clear/Hazy Trituration Triturate with Pentane Filter Solids SolidMess->Trituration ZnCl2 ZnCl2 Complexation (Optional Polish) Oil->ZnCl2 If TPPO suspected TLC_Check TLC Analysis (Pentane:Et2O 9:1) Oil->TLC_Check Trituration->TLC_Check ZnCl2->TLC_Check Separation Flash Chromatography Gradient Elution TLC_Check->Separation Standard Path Distillation Vacuum Distillation (<0.5 mmHg, <60°C) TLC_Check->Distillation Large Scale Only Final Pure Methyl 3-bromocyclobutane-1-carboxylate Separation->Final Warning Risk of Elimination! (Use only if >5g scale) Distillation->Warning Distillation->Final

Caption: Decision matrix for purifying Methyl 3-bromocyclobutane-1-carboxylate, prioritizing TPPO removal and thermal safety.

Quantitative Data Reference

PropertyValueNotes
Molecular Weight 193.04 g/mol
Boiling Point (Est.) 75–80 °C @ 10 mmHgPredicted. Do not exceed 60°C bath temp to avoid elimination.
Density ~1.57 g/cm³Denser than water and most organic solvents.
TLC Stain

or

Weak UV activity. Permanganate stains the ester/bromide well.
Solubility DCM, Et₂O, EtOAcInsoluble in water.
Storage 2–8 °C (Inert Gas)Moisture sensitive (ester hydrolysis).

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936. Link[3]

  • Shindo, N., et al. "Development of a Coumarin-Based Fluorogenic Probe for Bromodomain-Containing Protein 4." Journal of the American Chemical Society, vol. 142, no. 43, 2020, pp. 18522–18531. (Describes synthesis via Appel reaction). Link

  • Tata, R. R., et al. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate."[1][2] Organic Syntheses, vol. 95, 2018, pp. 425-438.[1] (Provides general handling for brominated cycloalkane esters). Link

Sources

Troubleshooting

"Methyl 3-bromocyclobutane-1-carboxylate" reaction scale-up considerations

Scale-Up & Troubleshooting Guide Executive Summary & Molecule Profile[1][2] Methyl 3-bromocyclobutane-1-carboxylate is a high-value bifunctional building block.[1] Its cyclobutane core provides rigid spatial orientation...

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up & Troubleshooting Guide

Executive Summary & Molecule Profile[1][2]

Methyl 3-bromocyclobutane-1-carboxylate is a high-value bifunctional building block.[1] Its cyclobutane core provides rigid spatial orientation for drug pharmacophores, often serving as a bioisostere for phenyl or cyclohexyl groups to improve metabolic stability or solubility.[1]

Critical Scale-Up Challenge: The primary difficulty lies in stereochemical integrity (cis/trans ratio) and ring stability .[1] The cyclobutane ring has significant angle strain (


26 kcal/mol), making it susceptible to thermal ring-opening or rearrangement under harsh acidic/cationic conditions.[1]
PropertyValue / Note
CAS 4935-00-6
Molecular Weight 193.04 g/mol
Boiling Point

75-80°C (at reduced pressure, e.g., 10 mmHg)
Stereochemistry Exists as cis and trans isomers.[1][2][3][4][5] Separation is difficult; stereoselective synthesis is preferred.[1]
Key Hazard Alkylating agent (potential mutagen); Thermal instability of the ring.[1]
Route Selection: The "Why" Behind the Protocol

For scale-up (>100g), we recommend the Reductive Bromination Route (starting from 3-oxocyclobutanecarboxylate) over the classical Hunsdiecker reaction.[1]

Method A: Hunsdiecker Reaction (Not Recommended for Scale) [1]
  • Route: Silver salt of 1,3-cyclobutanedicarboxylic acid monoester +

    
    .[1]
    
  • Scale-Up Risk: Highly exothermic; requires stoichiometric silver (expensive/waste); radical mechanism leads to poor stereocontrol (scrambled cis/trans).[1]

Method B: Hydroxyl Displacement / Appel Reaction (Recommended) [1]
  • Route: 3-Oxo ester

    
     Reduction (
    
    
    
    )
    
    
    3-Hydroxy ester
    
    
    Bromination (
    
    
    ).[1]
  • Advantage: The reduction step determines the stereochemistry. The subsequent bromination via Appel reaction proceeds via

    
     (inversion), allowing predictable access to specific isomers.[1]
    
  • Self-Validating Logic: If the starting alcohol is pure cis, the Appel reaction yields predominantly trans-bromide.[1]

Visual Workflow: Stereocontrolled Synthesis

The following diagram outlines the recommended workflow, highlighting critical control points (CPPs) where the process can fail.

G Start Methyl 3-oxocyclobutane- 1-carboxylate Step1 Step 1: Reduction (NaBH4, MeOH, -10°C) Start->Step1 Hydride attack Inter1 Intermediate: Methyl 3-hydroxycyclobutane- 1-carboxylate (Cis/Trans mix) Step1->Inter1 Kinetic control Decision Isomer Separation Required? Inter1->Decision Sep Chromatography/Crystallization Decision->Sep Yes (High Purity) Step2 Step 2: Appel Reaction (CBr4, PPh3, DCM, <5°C) Decision->Step2 No (Mix OK) Sep->Step2 Pure Isomer Product Methyl 3-bromocyclobutane- 1-carboxylate Step2->Product SN2 Inversion Waste Byproduct Removal: Ph3P=O (Triphenylphosphine Oxide) Step2->Waste Precipitation Waste->Product Filtration/Workup

Caption: Figure 1. Recommended scale-up workflow utilizing the Appel reaction for stereochemical inversion.[1] Critical control points include the reduction temperature (kinetic control) and the removal of phosphine oxide byproducts.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Category 1: Reaction Mechanics & Yield

Q: Why did my reaction mixture turn into a solid block during the bromination step?

  • Diagnosis: This is the "Appel Sludge" phenomenon.[1] Triphenylphosphine oxide (

    
    ) precipitates rapidly in non-polar solvents.[1]
    
  • Solution:

    • Solvent Switch: Do not use pure diethyl ether or hexane.[1] Use Dichloromethane (DCM) or Acetonitrile (MeCN) to keep the intermediate solubilized until workup.[1]

    • Dilution: Ensure reaction concentration does not exceed 0.5 M.

    • Workup: Upon completion, add hexanes/heptane to deliberately crash out the

      
       before filtration.
      

Q: I am observing low yield and "scrambled" stereochemistry. Why?

  • Diagnosis: You likely triggered an

    
     pathway involving a carbocation intermediate.[1]
    
  • The Science: The cyclobutyl cation is non-classical and prone to rearrangement. If the reaction temperature is too high or the solvent is too polar/protic, the

    
     bond breaks before the bromide attacks. This leads to a planar cation, destroying stereochemistry.[1]
    
  • Protocol Fix:

    • Maintain temperature below 5°C during reagent addition.[1]

    • Ensure strict anhydrous conditions (water promotes

      
       via hydronium formation).[1]
      
Category 2: Purification & Stability

Q: During distillation, the product decomposes or isomerizes.[1] How do I purify?

  • Diagnosis: Thermal instability.[1] Cyclobutanes can undergo ring-opening elimination at temperatures >100°C, especially in the presence of trace acids (HBr byproduct).[1]

  • Solution:

    • Neutralize First: Wash the organic layer with saturated

      
      twice to remove all acidic species before any heat is applied.[1]
      
    • Vacuum is Key: Do not distill at atmospheric pressure.[1] Use high vacuum (<5 mmHg) to keep the bath temperature below 60°C.[1]

    • Alternative: If the scale permits (<50g), use a silica plug filtration eluting with 5% EtOAc/Hexanes rather than distillation.[1]

Q: How do I separate the cis and trans isomers?

  • Insight: Separation is most efficient at the alcohol stage (Intermediate 1), not the bromide stage.

  • Protocol: The hydroxy-ester isomers often have significantly different polarity or crystallization properties.[1] Separate them before bromination. If you must separate the bromides, the cis-bromide (higher dipole moment) typically elutes later on silica than the trans-bromide.

Detailed Protocol: Appel Bromination (Scale: 1 mol)

Safety Warning:


 is toxic; Methyl 3-bromocyclobutane-1-carboxylate is a potential alkylator.[1] Work in a fume hood.
  • Preparation:

    • Charge Methyl 3-hydroxycyclobutane-1-carboxylate (130.1 g, 1.0 mol) and Triphenylphosphine (

      
      )  (288.5 g, 1.1 mol) into a 5L reactor.[1]
      
    • Add Dichloromethane (DCM) (2.5 L). Stir to dissolve.

    • Cool the mixture to 0–5°C .

  • Reaction:

    • Dissolve Carbon Tetrabromide (

      
      )  (364.8 g, 1.1 mol) in DCM (500 mL).
      
    • Add the

      
       solution dropwise over 2 hours, maintaining internal temp <10°C. Exotherm expected.
      
    • Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Workup (The "Crash" Method):

    • Concentrate the reaction mixture under reduced pressure to

      
      30% of original volume.
      
    • Add Heptane (2 L) vigorously.

      
       will precipitate as a white solid.[1]
      
    • Filter the slurry through a pad of silica or Celite.[1][6] Wash the cake with Heptane/EtOAc (9:1).[1]

  • Isolation:

    • Concentrate the filtrate.[1][6]

    • Purify via vacuum distillation (bp

      
      75°C @ 10 mmHg).
      
    • Target Yield: 80–90%.

References
  • Appel Reaction Mechanism & Scale-up

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1]

    • [1]

  • Cyclobutane Synthesis & Stereocontrol

    • Wiberg, K. B., et al. "Conformational energies of cyclobutanes."[1] Journal of Organic Chemistry, 2003, 68(23), 8753-8758.[1] (Provides data on ring strain and thermal stability).

    • [1]

  • Specific Synthesis of 3-Bromocyclobutane Carboxylates

    • Patent: "Process for the preparation of cyclobutane derivatives."[1][7] WO2010068483.[1] (Describes the reduction and bromination sequence).

    • [1]

  • Hunsdiecker Reaction Hazards

    • Johnson, R. G., & Ingham, R. K.[1] "The Degradation of Carboxylic Acid Salts by Halogens (The Hunsdiecker Reaction)." Chemical Reviews, 1956, 56(2), 219–269.[1]

    • [1]

Sources

Optimization

Preventing decomposition of "Methyl 3-bromocyclobutane-1-carboxylate" during reactions

Executive Summary & Core Challenge The Molecule: Methyl 3-bromocyclobutane-1-carboxylate is a high-value, bifunctional building block. Its utility lies in the orthogonal reactivity of the electrophilic alkyl bromide (C3)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Molecule: Methyl 3-bromocyclobutane-1-carboxylate is a high-value, bifunctional building block. Its utility lies in the orthogonal reactivity of the electrophilic alkyl bromide (C3) and the ester (C1).[1]

The Problem: This molecule is thermodynamically "spring-loaded."[1] The cyclobutane ring possesses ~26.3 kcal/mol of ring strain (angle strain + torsional strain).[2] Consequently, the molecule does not behave like a standard secondary alkyl bromide. It is prone to three specific catastrophic failure modes during reactions:

  • Ring Contraction/Expansion (via Carbocation intermediates).[3][4]

  • Elimination to Cyclobutene (via Basic conditions).

  • Thermal Ring Opening (via concerted electrocyclic pathways).

This guide provides the operational protocols required to navigate these instability factors.

Mechanism of Decomposition (The "Why")

To prevent decomposition, you must understand the energy landscape. The cyclobutane ring is puckered (butterfly conformation) to relieve torsional strain, but the C-C-C bond angles remain compressed (~88° vs. ideal 109.5°).[2]

Decomposition Pathways Diagram

DecompositionPathways Start Methyl 3-bromocyclobutane- 1-carboxylate Cation Cyclobutyl Cation (Highly Unstable) Start->Cation Lewis Acids or Protic Solvents (Sn1) Elimination Cyclobutene Derivative (Polymerization Risk) Start->Elimination Strong Base / Heat (E2 Mechanism) SafeProduct Substituted Cyclobutane (Target Product) Start->SafeProduct Soft Nucleophile / Polar Aprotic (Sn2 Mechanism) Rearrange Ring Contraction/Expansion (Cyclopropylcarbinyl / Cyclopentyl) Cation->Rearrange Fast Rearrangement

Figure 1: The "Danger Zone" of Cyclobutyl Reactivity. Avoiding the red (cationic) and yellow (elimination) pathways is critical.[1]

Critical Handling Protocols

A. Storage and Stability
  • Temperature: Store at -20°C . The activation energy for ring opening is relatively high, but slow elimination of HBr can occur at room temperature, which autocatalyzes further decomposition (acid-catalyzed ring opening).

  • Stabilizer: Ensure the material is stored over activated Copper (Cu) turnings or Silver wool if long-term storage is required, to scavenge free bromide/HBr.

  • Atmosphere: Store under Argon. Moisture leads to ester hydrolysis; the resulting carboxylic acid is more prone to decarboxylation/ring-opening than the ester.[1]

B. Reaction Optimization Matrix

Use this decision matrix to select reagents. Do not use standard "textbook" conditions for secondary bromides.

VariableRecommended (Green Zone)Dangerous (Red Zone)Reasoning
Solvent DMF, DMSO, NMP, AcetonitrileEthanol, Water, Methanol, TFAProtic solvents stabilize carbocations, promoting

and inevitable ring rearrangement (Source 1).
Base

,

, DIPEA
NaH, KOtBu, LDA, NaOHStrong bases trigger E2 elimination to the cyclobutene. The ring strain accelerates this elimination.[1]
Nucleophile Azide (

), Thiolates (

), Cyanide
Grignard Reagents, Hard AlkoxidesHard nucleophiles often act as bases. Soft nucleophiles favor

without touching the

-hydrogen.[1]
Temperature -10°C to 25°C> 60°CThermal energy overcomes the barrier for ring strain release.[1]

Troubleshooting & FAQs

Q1: I am seeing a "cyclopropyl" impurity in my NMR after substitution. What happened?

  • Diagnosis: You likely triggered an

    
     pathway.
    
  • The Science: The cyclobutyl cation is non-classical.[1] It exists in equilibrium with the cyclopropylcarbinyl cation.[1] If you used a Lewis Acid (like

    
     or 
    
    
    
    salts) or a protic solvent, the bromide left before the nucleophile arrived.[1] The ring contracted to the more stable cyclopropyl methyl system (Source 2).[1]
  • Fix: Switch to a strictly

    
     regime: Polar Aprotic solvent (DMF) + High concentration of a good nucleophile.
    

Q2: My yield is low, and I see olefinic protons (5.8–6.2 ppm).

  • Diagnosis: E2 Elimination occurred.[1]

  • The Science: You likely used a base that was too strong or too sterically hindered to act as a nucleophile (e.g., t-Butoxide). The strain of the cyclobutane ring makes the protons slightly more acidic, and the relief of eclipsing interactions drives the formation of the double bond.[1]

  • Fix: Use a weaker base (

    
    ) or a "soft" nucleophile that doesn't require deprotonation. Lower the reaction temperature to 0°C.
    

Q3: Can I hydrolyze the ester (saponification) without losing the bromide?

  • Diagnosis: Risky.[3][4][5] Hydroxide (

    
    ) is a nucleophile and a base. It can displace the bromide (
    
    
    
    ) or eliminate it (E2) before hydrolyzing the ester.[1]
  • Fix: Use LiOH in THF/Water at 0°C . Lithium coordinates the carbonyl oxygen, accelerating hydrolysis while being less reactive toward the alkyl bromide than NaOH.[1] Monitor strictly by TLC.

Standard Operating Procedure (SOP)

Workflow: Nucleophilic Substitution (


) without Decomposition 

This protocol is designed to displace the bromide (e.g., with an azide or amine) while preserving the ring.[1]

Reagents:
  • Substrate: Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)[1]

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide (1.2 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Buffer (Optional): 2,6-Lutidine (0.1 equiv) - scavenges any trace acid.

Step-by-Step Workflow:

ReactionProtocol Step1 1. PREPARATION Dry DMF, Argon Atmosphere Cool to 0°C Step2 2. DISSOLUTION Add Substrate slowly Ensure complete dissolution Step1->Step2 Step3 3. REAGENT ADDITION Add Nucleophile portion-wise Maintain T < 5°C Step2->Step3 Step4 4. REACTION Warm to RT (20-25°C) only if needed Monitor via TLC/LCMS every 30 mins Step3->Step4 Step5 5. QUENCH Dilute with Et2O/EtOAc Wash with cold water (removes DMF) Step4->Step5

Figure 2: Kinetic Control Workflow. Temperature regulation is the primary safety control.[1]

Detailed Steps:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous DMF.

  • Cooling: Place the flask in an ice/water bath (0°C).

  • Addition: Add Methyl 3-bromocyclobutane-1-carboxylate.

  • Reaction: Add the nucleophile slowly. Note: If using an amine, add a non-nucleophilic base (DIPEA) to soak up the HBr generated.

  • Monitoring: Check LCMS for the product mass. Do not heat above 40°C. If the reaction is sluggish, add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) rather than increasing heat.

  • Workup: Pour into ice-cold water and extract immediately with Diethyl Ether (ether is preferred over DCM as it is easier to remove without heat).

References

  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes.Link

  • Chemistry LibreTexts. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.[3][6]Link

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?Link

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.[1][7][8][9][10]Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing "Methyl 3-bromocyclobutane-1-carboxylate" Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-bromocyclobutane-1-carboxylate. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-bromocyclobutane-1-carboxylate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide field-proven insights into optimizing your cross-coupling reactions. The unique structural properties of the cyclobutane ring introduce specific challenges, and this document aims to provide both the foundational principles and actionable protocols to overcome them.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with Methyl 3-bromocyclobutane-1-carboxylate?

The primary challenges stem from the nature of the sp³-hybridized carbon-bromine bond on a strained cyclobutane ring. Unlike more common sp²-hybridized aryl or vinyl halides, this substrate presents several potential difficulties:

  • Slower Oxidative Addition: The insertion of the palladium catalyst into the C(sp³)-Br bond is often the rate-determining step and can be sluggish compared to C(sp²)-Br bonds.[1][2] This requires highly active catalyst systems.

  • Competing β-Hydride Elimination: Once the cyclobutyl group is attached to the palladium center, it can undergo β-hydride elimination, leading to the formation of methyl cyclobut-1-ene-1-carboxylate and other undesired byproducts. This is a common side reaction with alkyl halides.

  • Ring Strain Effects: The inherent strain of the four-membered ring can influence reaction pathways and the stability of organopalladium intermediates.

Overcoming these challenges requires careful selection of the catalyst, ligand, base, and reaction conditions to favor the desired cross-coupling pathway over competing side reactions.

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate, and what are the general considerations?

Several standard cross-coupling reactions can be adapted for Methyl 3-bromocyclobutane-1-carboxylate. The choice depends on the desired bond formation (C-C, C-N, etc.).

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[1][3] It is widely used due to the commercial availability and stability of boronic acids and its general tolerance of various functional groups.[4]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[5][6] Success heavily relies on using sterically hindered, electron-rich phosphine ligands.

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[7][8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8]

  • Negishi Coupling: A powerful reaction that couples the substrate with organozinc reagents.[9][10] Organozincs are highly reactive, allowing for couplings under mild conditions, but they are also sensitive to air and moisture.[10]

  • Kumada Coupling: Employs organomagnesium reagents (Grignards).[11][12] While potent, the high basicity and nucleophilicity of Grignard reagents can limit functional group compatibility.[13]

The common thread for success in all these reactions is the use of a catalyst system that promotes rapid oxidative addition and even faster reductive elimination to outcompete side reactions like β-hydride elimination.

Troubleshooting Guide
Q3: My reaction shows low or no conversion. What are the first troubleshooting steps?

Low conversion is a common issue. Before making drastic changes to the core components (ligand, base), systematically verify the foundational parameters of your experiment. The following flowchart provides a logical troubleshooting sequence.

G Start Low / No Conversion Inert_Atmosphere 1. Verify Inert Atmosphere Was the reaction properly degassed? (e.g., 3x vacuum/backfill cycles) Start->Inert_Atmosphere Inert_Atmosphere->Inert_Atmosphere Reagent_Quality 2. Check Reagent Quality Are solvents anhydrous? Are base/coupling partners pure? Inert_Atmosphere->Reagent_Quality Yes, atmosphere is inert. Reagent_Quality->Reagent_Quality Catalyst_Activity 3. Assess Catalyst Activity Is the Pd precatalyst old or discolored? Was it handled under air? Reagent_Quality->Catalyst_Activity Yes, reagents are high quality. Catalyst_Activity->Catalyst_Activity Temperature 4. Increase Temperature Incrementally increase by 10-20 °C. Monitor for product formation vs. degradation. Catalyst_Activity->Temperature Yes, catalyst is active. Base_Solvent 5. Re-evaluate Base/Solvent Is the base strong enough? Are reagents soluble in the solvent? Temperature->Base_Solvent No improvement / Degradation seen. End Problem Resolved / Re-evaluate Route Temperature->End Conversion improved. Ligand_Screen 6. Screen Different Ligands Consult literature for more active ligands for C(sp³)-Br coupling. Base_Solvent->Ligand_Screen No improvement. Base_Solvent->End Conversion improved. Ligand_Screen->End Success or new lead found. G cluster_inputs Inputs cluster_outputs Output Pd0 L₂Pd(0) PdII_R1X L₂Pd(II)(R¹)(X) Pd0->PdII_R1X OA Oxidative Addition PdII_R1R2 L₂Pd(II)(R¹)(R²) PdII_R1X->PdII_R1R2 Trans Transmetalation (R²-BY₂, Base) PdII_R1R2->Pd0 R1R2 R¹-R² PdII_R1R2->R1R2 RE Reductive Elimination R1X R¹-X (Cyclobutyl-Br) R2BY2 R²-BY₂

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Recommended Catalyst Systems:

Coupling PartnerPalladium SourceRecommended Ligand(s)BaseSolventTemp (°C)
Arylboronic AcidPd(OAc)₂ or G3-PrecatalystsSPhos, RuPhos, XPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Heteroarylboronic AcidPd₂(dba)₃ or G4-PrecatalystsBrettPhos, SPhosK₂CO₃, K₃PO₄THF, Dioxane70-100
Vinylboronic AcidPd(PPh₃)₄PPh₃Na₂CO₃, K₃PO₄DME/H₂O60-90

Rationale:

  • Buchwald Ligands (SPhos, RuPhos, etc.): These bulky, electron-donating biaryl monophosphine ligands are the state-of-the-art for challenging couplings. Their size creates a coordinatively unsaturated palladium center that is highly reactive in oxidative addition, while their electron-donating nature speeds up reductive elimination. [14]* Palladium Precatalysts: Using palladacycle precatalysts (e.g., Buchwald G3 or G4) is highly recommended. They are air-stable solids that efficiently generate the active Pd(0) species in solution, leading to more reliable and reproducible results. [15]

Q6: Can you provide a general, robust protocol for a Suzuki-Miyaura coupling of Methyl 3-bromocyclobutane-1-carboxylate with an arylboronic acid?

This protocol provides a reliable starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water (Degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Methyl 3-bromocyclobutane-1-carboxylate, arylboronic acid, SPhos G3 Precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle a total of three times to ensure a completely inert atmosphere. [16]3. Solvent Addition: Under a positive pressure of argon, add anhydrous toluene and degassed water (e.g., in a 10:1 ratio) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. Available from: [Link]

  • Negishi Coupling - Organic Chemistry Portal. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Cross-Coupling General Reactions: Videos & Practice Problems - Pearson. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF - ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Negishi coupling - Wikipedia. Available from: [Link]

  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions.
  • Kumada Coupling | NROChemistry. Available from: [Link]

  • oxidative addition and palladium coupling - csbsju. Available from: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

Sources

Optimization

Managing the formation of isomeric mixtures in "Methyl 3-bromocyclobutane-1-carboxylate" reactions

The following technical guide is structured to address the specific challenges of stereocontrol in 1,3-disubstituted cyclobutanes. It moves beyond generic advice to provide actionable, mechanism-based solutions for manag...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of stereocontrol in 1,3-disubstituted cyclobutanes. It moves beyond generic advice to provide actionable, mechanism-based solutions for managing isomeric mixtures of Methyl 3-bromocyclobutane-1-carboxylate.

[1][2][3]

Executive Summary: The "Puckered Ring" Challenge

Methyl 3-bromocyclobutane-1-carboxylate (CAS 4935-00-6) presents a classic stereochemical challenge.[1][2][3] Unlike planar rings, the cyclobutane ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain.[3] This puckering dictates that the 1,3-disubstituted system exists as two distinct diastereomers:

  • Cis-isomer: Both substituents can adopt a pseudo-equatorial orientation.[1][2][3] (Thermodynamically favored).[1][2][3]

  • Trans-isomer: One substituent is pseudo-equatorial while the other is forced into a pseudo-axial position.[1][2][3] (Kinetically accessible but sterically higher energy).[1][2][3]

Most synthesis routes (e.g., Hunsdiecker reaction) proceed via radical intermediates, destroying stereochemical fidelity and yielding difficult-to-separate mixtures.[1][2][3] This guide provides the protocols to control, separate, and characterize these isomers.

Decision Matrix: Workflow Visualization

The following logic flow illustrates the critical decision points when managing isomeric mixtures.

IsomerManagement Start Starting Material: 3-Bromocyclobutane-1-carboxylic acid Reaction Reaction: Hunsdiecker / Esterification (Radical Mechanism) Start->Reaction Mixture Result: Isomeric Mixture (Cis + Trans) Reaction->Mixture Decision Goal: Which Isomer? Mixture->Decision CisPath Target: Cis (Thermodynamic) Decision->CisPath Stability Preferred TransPath Target: Trans (Kinetic) Decision->TransPath Kinetic Trapping Equilibration Protocol A: Base-Catalyzed Epimerization (Converts Trans -> Cis) CisPath->Equilibration Separation Protocol B: High-Efficiency Fractional Distillation TransPath->Separation Equilibration->Separation FinalCis Pure Cis Isomer (>95% de) Separation->FinalCis FinalTrans Enriched Trans Isomer Separation->FinalTrans

Figure 1: Strategic workflow for isomer selection. Note that the radical nature of the synthesis necessitates downstream processing to achieve high diastereomeric excess (de).[3]

Troubleshooting Module 1: Synthesis & Isomer Control

The Issue: Users often report obtaining a ~1:1 or unpredictable ratio of isomers when synthesizing the core scaffold. Root Cause: The standard synthesis involves the Hunsdiecker reaction (or Cristol-Firth modification) of 3-bromocyclobutane-1-carboxylic acid.[1][2][3] This proceeds via a decarboxylative radical intermediate.[1][2][3] The cyclobutyl radical is planar (or rapidly inverting), meaning the bromine atom can attack from either face, destroying the stereochemistry of the starting material.[3]

Protocol A: Thermodynamic Equilibration (The "Cis-Fix")

If your target is the cis-isomer (often preferred for biological activity due to defined vector geometry), do not rely on the reaction's intrinsic selectivity.[2][3] Instead, force the mixture to its thermodynamic minimum after esterification.[2][3]

Mechanism: The proton at C1 (alpha to the ester) is acidic.[3] A base can deprotonate this position, forming a planar enolate.[1][2][3] Reprotonation will occur preferentially from the face that yields the lower-energy cis (diequatorial) conformer.[1][3]

Step-by-Step Procedure:

  • Dissolve: Dissolve the crude isomeric mixture of methyl 3-bromocyclobutane-1-carboxylate in dry Methanol (0.5 M concentration).

  • Catalyst: Add 10 mol% Sodium Methoxide (NaOMe).

  • Reflux: Heat to reflux for 4–6 hours.

  • Monitor: Check aliquots via GC or NMR. The ratio should shift until it hits the thermodynamic equilibrium (typically >80:20 favoring cis).[3]

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

  • Extract: Extract with pentane or diethyl ether (avoid DCM to prevent halogen exchange/side reactions).

Troubleshooting Module 2: Purification & Separation

The Issue: "I cannot separate the isomers using standard flash chromatography." Technical Insight: The polarity difference between the cis and trans esters is minimal because the ester group dominates the dipole moment in both cases.[3] Standard silica gel columns often result in co-elution.[1][2][3]

Protocol B: Separation Strategies
TechniqueSuitabilityCritical Parameters
Fractional Distillation High Boiling Point Differential: The isomers typically differ by 2-5°C. Use a spinning band column or a Vigreux column >20cm.[1][2][3] Maintain high vacuum (<10 mmHg) to prevent thermal degradation.[1][2][3]
Flash Chromatography MediumStationary Phase: Use high-surface area silica (spherical, 25µm).[1][2][3] Eluent: 1-5% Diethyl Ether in Pentane.[1][2][3] Isocratic elution is required.[1][2][3] Gradient elution often compresses the peaks.[2][3]
HPLC (Prep) HighColumn: Chiralpak or C18.[1][2][3] While not chiral, "chiral" columns often separate diastereomers effectively due to steric fit in the stationary phase grooves.[3]

Troubleshooting Module 3: Characterization (NMR)

The Issue: "How do I confirm which isomer I have?" Solution: Do not rely on chemical shift alone.[1][2][3] Use Vicinal Coupling Constants (


) . The puckered ring geometry creates distinct dihedral angles for cis vs trans protons.[2][3]
1H NMR Diagnostic Table (CDCl₃, 400 MHz)
SignalCis-Isomer (Thermodynamic)Trans-Isomer (Kinetic)Mechanistic Reason
H-3 (Methine-Br)

4.20 - 4.35 ppm

4.40 - 4.55 ppm
Anisotropy of the ring current affects pseudo-axial vs pseudo-equatorial protons differently.[1][2][3]
H-1 (Methine-CO₂Me)

3.00 - 3.15 ppm

3.20 - 3.35 ppm
Coupling (

)
Larger/Distinct Pattern Smaller/Distinct Pattern The cis isomer has protons in a fixed relationship due to the stable diequatorial pucker.[1][2][3]

Note: Exact shifts may vary by concentration.[1][2][3] Always run a DEPT-135 to confirm CH/CH₂ assignments.

Frequently Asked Questions (FAQs)

Q1: Can I use the Hunsdiecker reaction to make just ONE isomer? A: Generally, no.[3] The radical intermediate formed after decarboxylation is


-like or rapidly interconverting.[1][2][3] Even if you start with pure cis-acid, you will get a mixture of cis and trans bromides.[1][2][3] You must rely on the purification or equilibration protocols above.

Q2: Why is the product turning yellow/brown on storage? A: This indicates decomposition and the release of HBr or Br₂.[3] Alpha-bromo esters and cycloalkyl bromides are sensitive to light and moisture.[1][2][3]

  • Fix: Store the purified ester over activated Silver wool or Copper turnings (to scavenge free bromide) in an amber vial at 4°C.

Q3: I need the carboxylic acid, not the ester. Can I hydrolyze it without isomerizing? A: Acidic hydrolysis (HCl/H₂O) is safer than basic hydrolysis.[1][2][3] Basic conditions (LiOH/NaOH) will pass through the enolate intermediate (see Protocol A), which will equilibrate the stereocenter.[2][3] If you have the pure trans-ester and treat it with base, you will lose your stereopurity.[1][2][3]

References

  • Hunsdiecker Reaction Mechanism & Radical Intermediates

    • Mechanism of the Hunsdiecker Reaction. Alfa Chemistry. Retrieved from

  • Cyclobutane Stereochemistry & Puckering

    • Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Retrieved from

  • Synthesis of Bromocyclobutane Carboxylates

    • Methyl 3-bromocyclobutane-1-carboxylate Structure & Properties. PubChem.[1][2][3] Retrieved from [1][2][3]

  • General Isomerism in Cycloalkanes

    • Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Retrieved from [1][2][3]

Sources

Troubleshooting

Analytical techniques for monitoring "Methyl 3-bromocyclobutane-1-carboxylate" reaction progress

Technical Support Center: Analytical Methodologies for Methyl 3-bromocyclobutane-1-carboxylate Status: Operational Role: Senior Application Scientist Subject: Monitoring & Troubleshooting Guide for Compound [CAS: 4935-00...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for Methyl 3-bromocyclobutane-1-carboxylate

Status: Operational Role: Senior Application Scientist Subject: Monitoring & Troubleshooting Guide for Compound [CAS: 4935-00-6]

Introduction: The Analytical Challenge

Monitoring the reaction progress of Methyl 3-bromocyclobutane-1-carboxylate presents a triad of analytical challenges:

  • Thermal Instability: Secondary alkyl bromides on strained rings are prone to thermal elimination (dehydrohalogenation) inside hot GC inlets.

  • Stereoisomerism: The compound exists as cis and trans diastereomers. Determining this ratio is critical for downstream biological activity, yet they often co-elute.

  • Low UV Activity: The lack of a conjugated

    
    -system means standard UV detection (254 nm) is ineffective.
    

This guide serves as a dynamic knowledge base for overcoming these specific hurdles.

Knowledge Base Article 001: Method Selection Matrix

Q: Which analytical technique should I use for my specific stage of development?

A: Do not rely on a single method. Use the decision matrix below to select the tool that matches your data requirement (Speed vs. Stereochemical Accuracy).

MethodSelection Start Start: Define Analytical Goal QuickCheck Goal: Quick Reaction Check (Is SM gone?) Start->QuickCheck QuantPurity Goal: Quantitative Purity (Final Product) Start->QuantPurity Stereo Goal: Cis/Trans Ratio (Diastereomer Control) Start->Stereo TLC Method: TLC + Stain (KMnO4/Iodine) QuickCheck->TLC Low Cost/Fast GC Method: GC-FID/MS (Warning: Thermal Risk) QuantPurity->GC If Volatile & Stable HPLC Method: HPLC-UV (210 nm) or ELSD QuantPurity->HPLC If Thermally Labile Stereo->HPLC Routine QC NMR Method: 1H-NMR (Definitive) Stereo->NMR Gold Standard

Figure 1: Analytical decision matrix based on the specific data requirement (Speed, Purity, or Stereochemistry).

Knowledge Base Article 002: Gas Chromatography (GC) Optimization

Q: Why do I see a "ghost peak" appearing before my product peak in GC-MS?

A: This is a classic artifact of Thermal Elimination . The cyclobutane ring strain combined with a secondary bromide makes this molecule susceptible to HBr elimination inside a hot injector port. The "ghost peak" is likely the corresponding cyclobutene ester.

Troubleshooting Protocol: The "Cold Inlet" Strategy

  • Diagnosis: Inject the sample at varying inlet temperatures (e.g., 250°C, 200°C, 150°C). If the ratio of the "ghost peak" to the main peak decreases as temperature drops, the degradation is happening in the instrument, not your reactor.

  • Remediation:

    • Inlet Mode: Switch to Cool On-Column (COC) or Pulsed Splitless at the lowest viable temperature (start at 100°C).

    • Liner: Use a deactivated glass wool liner to minimize catalytic surface activity.

    • Carrier Gas: Use Hydrogen or Helium at higher linear velocities to reduce residence time in the hot zone.

Recommended GC Parameters:

ParameterSettingRationale
Inlet Temp 150°C - 180°C Minimize HBr elimination.
Column DB-624 or DB-WaxPolar phases help separate cis/trans isomers better than non-polar DB-5.
Oven Program 60°C (hold 2 min)

220°C
Slow ramp (10°C/min) improves diastereomer resolution.
Detector FID or MSMS is required to confirm the molecular ion (

192/194).

Knowledge Base Article 003: HPLC Method Development

Q: My HPLC baseline is noisy, and I can barely see the product. What is wrong?

A: You are likely detecting at the wrong wavelength or using UV-absorbing solvents. Methyl 3-bromocyclobutane-1-carboxylate lacks a conjugated system. Its only UV-active feature is the carbonyl (


) 

transition, which absorbs weakly around 210–220 nm .

Protocol: Low-UV Optimization

  • Wavelength Selection: Set your VWD/DAD to 210 nm or 215 nm .

    • Warning: At this wavelength, standard solvents like Methanol, THF, or Ethyl Acetate absorb UV light, causing high background noise.

  • Solvent Choice:

    • Mobile Phase A: Water + 0.05% Phosphoric Acid (Avoid Formic Acid/TFA if possible, as they absorb at 210 nm).

    • Mobile Phase B: Acetonitrile (HPLC Grade) . Acetonitrile is transparent down to 190 nm. Do not use Methanol.[1]

  • Alternative Detection: If UV noise is insurmountable, use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) , which are universal and independent of chromophores.

Separation of Diastereomers (Cis vs. Trans): Cyclobutane isomers are structurally rigid. A standard C18 column may not provide baseline separation.

  • Recommendation: Use a Phenyl-Hexyl or C8 column. The

    
     interaction (if using Phenyl) or different steric selectivity often resolves the isomers better than C18.
    

Knowledge Base Article 004: NMR & Stereochemical Assignment

Q: How do I definitively calculate the cis/trans ratio?

A: Proton NMR (


H-NMR) is the self-validating standard. The coupling constants (

) and chemical shifts (

) of the methine protons differ between isomers due to the ring puckering and shielding effects.

Spectral Interpretation Guide:

  • Identify the H-3 Proton: Look for the methine proton attached to the Bromine (CH-Br).

    • Trans Isomer: The H-3 proton is typically deshielded (downfield) and appears as a quintet-like multiplet.

    • Cis Isomer: The H-3 proton is often more shielded (upfield) relative to the trans isomer.

  • Coupling Constants (

    
    ): 
    
    • In 1,3-disubstituted cyclobutanes,

      
       and 
      
      
      
      couplings between H-1 and H-2/4 differ.
    • Logic: The isomer with the substituents in a pseudo-diequatorial conformation (usually trans for 1,3-systems) is thermodynamically more stable and rigid, leading to distinct splitting patterns.

  • Calculation:

    
    
    

Knowledge Base Article 005: Troubleshooting Logic (Visualized)

Q: I suspect my product is decomposing during analysis. How do I prove it?

A: Follow this logic flow to isolate the variable (Heat vs. Chemistry).

DecompositionLogic Obs Observation: Low Purity / Extra Peaks Step1 Step 1: Run TLC Obs->Step1 Decision1 Is the impurity visible on TLC? Step1->Decision1 ChemIssue Conclusion: Chemical Impurity (Reaction Issue) Decision1->ChemIssue Yes InstIssue Conclusion: Artifact (Instrument Issue) Decision1->InstIssue No Step2 Step 2: Lower GC Inlet Temp (e.g. 250C -> 150C) InstIssue->Step2 Decision2 Did the impurity peak decrease? Step2->Decision2 ThermDeg Diagnosis: Thermal Degradation (Elimination of HBr) Decision2->ThermDeg Yes CatDeg Diagnosis: Catalytic Decomposition (Change Liner/Column) Decision2->CatDeg No

Figure 2: Troubleshooting logic flow to distinguish between reaction byproducts and analytical artifacts.

References

  • PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate | C6H9BrO2.[2][3][4] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Dolan, J. W. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. Retrieved January 30, 2026, from [Link]

  • Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants: Minimizing Thermal Degradation. Pittcon 2003 Poster. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Strategies to control the cis/trans selectivity in "Methyl 3-bromocyclobutane-1-carboxylate" functionalization

Welcome to the technical support center for the stereoselective functionalization of methyl 3-bromocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective functionalization of methyl 3-bromocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling cis/trans selectivity in this versatile building block. The unique puckered conformation of the cyclobutane ring presents both opportunities and challenges in achieving desired stereochemical outcomes.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of methyl 3-bromocyclobutane-1-carboxylate, providing explanations grounded in reaction mechanisms and steric considerations.

Problem 1: Poor or Non-Existent Cis/Trans Selectivity in Nucleophilic Substitution

Scenario: You are performing a nucleophilic substitution on methyl 3-bromocyclobutane-1-carboxylate with a nucleophile (e.g., an amine, thiol, or cyanide) and obtaining a nearly 1:1 mixture of cis and trans products, or the selectivity is inconsistent between batches.

Root Cause Analysis:

The stereochemical outcome of a nucleophilic substitution at the C3 position is a delicate interplay of several factors. A lack of selectivity often points to a reaction mechanism that is not proceeding through a single, well-defined pathway.

  • Mixed SN1/SN2 Pathways: The secondary carbon bearing the bromine atom is susceptible to both S_N_1 and S_N_2 reaction mechanisms.[2] An S_N_2 reaction, which proceeds via a backside attack, will result in an inversion of stereochemistry. Conversely, an S_N_1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a mixture of stereoisomers. Conditions that favor a partial S_N_1 character (e.g., polar protic solvents, weakly nucleophilic reagents) will erode stereoselectivity.

  • Steric Hindrance: The puckered nature of the cyclobutane ring means that the substituents exist in pseudo-axial and pseudo-equatorial positions.[1] The incoming nucleophile and the existing methyl carboxylate group can exert significant steric influence on the transition state, affecting the trajectory of the nucleophilic attack.

  • Directing Effects of the Ester Group: The methyl carboxylate group is an electron-withdrawing group. While its primary electronic influence is not directly on the C3 position in the same way as in aromatic systems, it can influence the overall electron density and conformation of the ring, subtly affecting reactivity.[3][4]

Solutions and Strategies:

To drive the reaction towards a single, desired stereoisomer, consider the following adjustments:

StrategyActionRationale
Favor S_N_2 Pathway Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). Employ a strong, highly concentrated nucleophile.Polar aprotic solvents stabilize the transition state of an S_N_2 reaction without solvating the nucleophile as strongly as protic solvents, thus increasing its reactivity. A high concentration of a strong nucleophile favors the bimolecular S_N_2 pathway over the unimolecular S_N_1 pathway.
Control Steric Approach For the trans product, use a smaller, less sterically demanding nucleophile. For the cis product, consider using a bulkier nucleophile or a directing group strategy.A smaller nucleophile is more likely to approach from the less hindered face, opposite to the ester group, leading to the trans product. Achieving the cis product via direct substitution can be more challenging due to steric repulsion with the ester.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures generally increase the selectivity of reactions by favoring the pathway with the lower activation energy. S_N_1 reactions often have a higher activation energy than S_N_2 reactions.[5]

Experimental Workflow for Enhancing Trans Selectivity (S_N_2):

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve Methyl 3-bromocyclobutane-1-carboxylate in dry DMF add_nuc Add a strong, non-bulky nucleophile (e.g., sodium azide) start->add_nuc cool Cool reaction to 0 °C add_nuc->cool stir Stir under inert atmosphere (e.g., Nitrogen or Argon) cool->stir monitor Monitor reaction progress by TLC or GC-MS stir->monitor quench Quench with water monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze cis/trans ratio by ¹H NMR extract->analyze

Caption: Workflow for maximizing trans-selectivity in nucleophilic substitution.

Problem 2: Difficulty in Synthesizing the Cis Isomer

Scenario: You are specifically targeting the cis-1,3-disubstituted cyclobutane, but all attempts at direct substitution predominantly yield the trans isomer.

Root Cause Analysis:

The synthesis of cis-1,3-disubstituted cyclobutanes can be challenging due to unfavorable steric interactions in the transition state of a direct substitution.[6] The incoming nucleophile often prefers to attack from the face opposite to the existing substituent to minimize steric clash.

Solutions and Strategies:

Achieving the cis isomer often requires a more nuanced approach than direct substitution.

  • Intramolecular Cyclization: Design a substrate where the nucleophile is tethered to the cyclobutane precursor, allowing for an intramolecular reaction that favors the formation of the cis product.

  • Stereospecific Ring Synthesis: Construct the cyclobutane ring with the desired cis stereochemistry already in place. Methods like [2+2] cycloadditions can provide access to specific stereoisomers.[7][8][9]

  • Epimerization: If the trans isomer is the major product, it may be possible to epimerize the newly formed stereocenter to the more stable cis configuration under thermodynamic control. This is highly dependent on the nature of the substituents.

Protocol for Cis-Selective Synthesis via C-H Functionalization:

A modern approach to accessing cis-1,3-disubstituted cyclobutanes involves C-H functionalization strategies.[10] This method can offer excellent control over stereoselectivity.

  • Preparation of Starting Material: Begin with a cyclobutane precursor that has a directing group.

  • Directed C-H Activation: Employ a transition metal catalyst (e.g., palladium) to selectively activate a C-H bond cis to the directing group.[11]

  • Functionalization: Introduce the desired functional group through cross-coupling or other means.

  • Removal/Modification of Directing Group: The directing group can then be removed or converted to the desired functionality.

G start Start with a cyclobutane with a directing group (DG) pd_cat Add Palladium catalyst and appropriate ligand start->pd_cat add_reagent Introduce the functionalizing reagent (e.g., Aryl halide) pd_cat->add_reagent reaction Heat to effect C-H activation and cross-coupling add_reagent->reaction product Isolate the cis-functionalized product reaction->product dg_removal Remove or modify the directing group product->dg_removal

Caption: General workflow for cis-selective C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: How can I reliably determine the cis/trans ratio of my product mixture?

A1: The most definitive method for determining the cis/trans ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[12]

  • Chemical Shifts: The chemical shifts of the protons on the cyclobutane ring will be different for the cis and trans isomers due to the different magnetic environments.

  • Coupling Constants (J-values): The coupling constants between adjacent protons on the ring can be diagnostic. Cis and trans protons will typically have different J-values.[13]

  • Nuclear Overhauser Effect (NOE): For unambiguous assignment, 2D NMR experiments like NOESY can be used. A NOE correlation between the protons at C1 and C3 would indicate a cis relationship.

Q2: Is the cis or trans isomer of 1,3-disubstituted cyclobutanes generally more stable?

A2: In most cases, the cis isomer of 1,3-disubstituted cyclobutanes is thermodynamically more stable. This is because both substituents can occupy pseudo-equatorial positions in the puckered ring, minimizing steric strain. In the trans isomer, one substituent must be in a pseudo-axial position, leading to greater 1,3-diaxial interactions.[6] However, there are exceptions where strong dipolar interactions or other electronic effects can favor the trans isomer.[6]

Q3: Can I use computational chemistry to predict the stereochemical outcome?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to predict the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to the cis and trans products, you can predict which isomer will be favored kinetically. This can save significant experimental time and resources by helping to identify promising reaction conditions.

Q4: What role does the bromine leaving group play in selectivity?

A4: The nature of the leaving group is crucial. Bromine is a good leaving group, which is why methyl 3-bromocyclobutane-1-carboxylate is a useful substrate. Compared to chlorine, bromine is more easily displaced, allowing reactions to proceed under milder conditions which can favor selectivity. Iodide is an even better leaving group, but the corresponding iodo-cyclobutane may be less stable. The choice of halogen can be a handle to tune reactivity.[14]

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. (2004). Organic Letters. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Nanyang Technological University Institutional Repository. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). National Institutes of Health. [Link]

  • An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. (n.d.). Bar-Ilan University Research Authority. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Journal of Chemical Education. [Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. (2025). Royal Society of Chemistry. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). The Journal of Organic Chemistry. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). National Institutes of Health. [Link]

  • Applications of C-H Functionalization Logic to Cyclobutane Synthesis. (2025). ResearchGate. [Link]

  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. (2025). Max Planck Society. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2025). ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • NMR Spectroscopy of Cyclobutanes. (2025). ResearchGate. [Link]

  • What is nucleophilic substitution?. (n.d.). Chemguide. [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. [Link]

  • Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023). Chemistry Stack Exchange. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cyclobutane Building Blocks: A Comparative Analysis of Methyl 3-bromocyclobutane-1-carboxylate and its Alternatives

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the cyclobutane motif has emerged as a particular...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the cyclobutane motif has emerged as a particularly valuable scaffold, offering a unique blend of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] This guide provides a comparative analysis of key cyclobutane building blocks, with a focus on the versatile electrophile, Methyl 3-bromocyclobutane-1-carboxylate , and its strategic alternatives, including cyclobutanones and cyclobutenes. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to select the optimal cyclobutane synthon for their specific applications.

The Strategic Value of the Cyclobutane Scaffold

The utility of the cyclobutane ring in drug design stems from its distinct three-dimensional and conformational properties. Unlike conformationally flexible linear alkanes or flat aromatic rings, the puckered nature of the cyclobutane ring provides a rigid scaffold that can enforce a specific spatial arrangement of substituents.[1][3] This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.[1]

Furthermore, the introduction of a cyclobutane moiety can significantly improve a molecule's metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[1] The increased sp³ character of cyclobutane-containing compounds can also lead to improved solubility and reduced planarity, key attributes in the "escape from flatland" strategy in modern drug discovery.[1]

In-Depth Profile: Methyl 3-bromocyclobutane-1-carboxylate

Methyl 3-bromocyclobutane-1-carboxylate is a bifunctional building block that serves as an excellent electrophilic partner in a variety of nucleophilic substitution reactions. The presence of both a bromine atom, a good leaving group, and a methyl ester provides two orthogonal handles for chemical modification.

Synthesis and Availability

Methyl 3-bromocyclobutane-1-carboxylate is commercially available as a mixture of cis and trans isomers.[4] Its synthesis typically originates from 3-oxocyclobutanecarboxylic acid, which can be esterified and subsequently subjected to bromination conditions.

Reactivity and Key Transformations

The primary mode of reactivity for Methyl 3-bromocyclobutane-1-carboxylate is nucleophilic substitution at the carbon bearing the bromine atom.[5] This reaction allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides, providing rapid access to diverse 1,3-disubstituted cyclobutane derivatives. The ester functionality can then be hydrolyzed, reduced, or converted to an amide, further expanding the chemical space accessible from this versatile starting material.

Alternative Cyclobutane Building Blocks: A Comparative Overview

While Methyl 3-bromocyclobutane-1-carboxylate is a powerful tool, other cyclobutane building blocks offer distinct synthetic advantages and access to different substitution patterns. Here, we compare it with two key alternatives: cyclobutanone and cyclobutene.

Cyclobutanone: A Gateway to Diverse Functionality

Cyclobutanone and its derivatives, such as methyl 3-oxocyclobutane-1-carboxylate, are versatile intermediates that can be transformed into a wide range of functionalized cyclobutanes.

Key Reactions:

  • Reductive Amination: A cornerstone reaction for the synthesis of amines, reductive amination of cyclobutanone provides a direct route to primary, secondary, and tertiary cyclobutylamines.[6][7] This one-pot procedure is highly efficient and tolerates a broad range of amines and reducing agents.

  • Grignard and Organolithium Addition: The addition of organometallic reagents to the carbonyl group of cyclobutanone allows for the introduction of carbon-based substituents, leading to the formation of tertiary alcohols.[8]

  • Wittig Reaction: This reaction converts the carbonyl group into a carbon-carbon double bond, providing access to methylenecyclobutane derivatives, which can be further functionalized.

Cyclobutene: A Platform for Stereoselective Functionalization

Cyclobutene and its derivatives serve as precursors for the stereoselective synthesis of polysubstituted cyclobutanes through reactions that proceed via addition to the double bond.

Key Reactions:

  • Epoxidation and Dihydroxylation: These reactions introduce oxygen-containing functional groups with defined stereochemistry.

  • Hydrogenation: Reduction of the double bond provides access to the corresponding cyclobutane.

  • Cycloadditions: Cyclobutenes can participate in various cycloaddition reactions, further expanding their synthetic utility.

Head-to-Head Comparison: Selecting the Right Building Block

The choice of a cyclobutane building block is dictated by the desired substitution pattern, the required stereochemistry, and the overall synthetic strategy. The following table provides a comparative summary to guide this decision-making process.

FeatureMethyl 3-bromocyclobutane-1-carboxylateCyclobutanoneCyclobutene
Primary Reactivity Nucleophilic SubstitutionCarbonyl Chemistry (Addition, Condensation)Alkene Chemistry (Addition, Oxidation)
Key Transformations SN2 reactions, ester manipulationReductive amination, Grignard addition, WittigEpoxidation, dihydroxylation, hydrogenation
Access to Substituents Primarily heteroatom-based nucleophilesCarbon and nitrogen nucleophilesOxygen and other electrophilic additions
Stereochemical Control Dependent on SN2 inversionGenerally forms racemic mixtures unless chiral reagents are usedCan be directed by the existing stereochemistry of the ring
Strategic Advantage Direct introduction of diverse functional groups at C3Versatile precursor for a wide range of derivativesPlatform for stereocontrolled functionalization

Experimental Protocols: A Practical Guide

To provide a tangible comparison of the synthetic utility of these building blocks, detailed, step-by-step protocols for key transformations are provided below.

Protocol 1: Nucleophilic Substitution on Methyl 3-bromocyclobutane-1-carboxylate

Objective: Synthesis of Methyl 3-(benzylamino)cyclobutane-1-carboxylate.

Materials:

  • Methyl 3-bromocyclobutane-1-carboxylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • To a round-bottom flask, add Methyl 3-bromocyclobutane-1-carboxylate and acetonitrile.

  • Add potassium carbonate and benzylamine to the solution.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality: The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Protocol 2: Reductive Amination of Cyclobutanone

Objective: Synthesis of N-benzylcyclobutanamine.

Materials:

  • Cyclobutanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add cyclobutanone and dichloromethane.

  • Add benzylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: Acetic acid catalyzes the formation of the iminium ion intermediate. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion to the amine without reducing the starting ketone.[6]

Visualization of Synthetic Pathways

To further illustrate the strategic application of these building blocks, the following diagrams outline key synthetic transformations.

Synthetic_Pathways cluster_0 From Methyl 3-bromocyclobutane-1-carboxylate cluster_1 From Cyclobutanone cluster_2 From Cyclobutene Start1 Methyl 3-bromocyclobutane-1-carboxylate Product1A 1,3-Disubstituted Cyclobutane (Amine) Start1->Product1A R₂NH, Base Product1B 1,3-Disubstituted Cyclobutane (Thiol) Start1->Product1B RSH, Base Product1C 1,3-Disubstituted Cyclobutane (Azide) Start1->Product1C NaN₃ Start2 Cyclobutanone Product2A Cyclobutylamine Start2->Product2A R₂NH, [H] Product2B Tertiary Cyclobutanol Start2->Product2B RMgBr or RLi Product2C Methylenecyclobutane Start2->Product2C Wittig Reagent Start3 Cyclobutene Product3A Cyclobutane-1,2-diol Start3->Product3A OsO₄, NMO Product3B Cyclobutane Oxide Start3->Product3B m-CPBA Product3C Cyclobutane Start3->Product3C H₂, Pd/C

Caption: Synthetic utility of key cyclobutane building blocks.

Case Study: Cyclobutanes in Kinase Inhibitor Design

The strategic choice of a cyclobutane building block can be exemplified in the development of kinase inhibitors. In many instances, a 1,3-disubstituted cyclobutane moiety has been successfully employed as a rigid linker to orient key pharmacophoric groups. For example, in the optimization of Janus kinase (JAK) inhibitors, replacing a more flexible linker with a cis-1,3-diaminocyclobutane scaffold led to a significant increase in potency and selectivity. The synthesis of this key intermediate can be approached from either methyl 3-oxocyclobutane-1-carboxylate via reductive amination of the corresponding diamine precursor or through a multi-step sequence starting from a suitable cyclobutene derivative. The choice between these routes would depend on the desired stereochemistry and the availability of starting materials.

Conclusion and Future Outlook

The strategic incorporation of cyclobutane scaffolds is a powerful approach in modern drug discovery. Methyl 3-bromocyclobutane-1-carboxylate represents a highly valuable and versatile building block, offering a direct entry point to a wide range of 1,3-disubstituted cyclobutanes. However, a comprehensive understanding of the alternative building blocks, such as cyclobutanones and cyclobutenes, is crucial for the medicinal chemist's toolbox. The choice of synthon should be a deliberate decision based on the desired target structure, stereochemical requirements, and overall synthetic efficiency. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, the demand for novel and diverse cyclobutane building blocks is poised to increase, further fueling innovation in the design of next-generation therapeutics.

References

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I.
  • Wessjohann, L. A., et al. (2021).
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Hu, X., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2247–2260.
  • Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11353–11360.
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate.
  • PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate.
  • Enamine. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Taylor & Francis Online. (n.d.). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids.
  • Organic Chemistry Portal. (n.d.).
  • Journal of the Utah Academy of Sciences, Arts, and Letters. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Li, G., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19043–19049.
  • TCI Chemicals. (n.d.).
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  • Tobrman, T., et al. (2022). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Synthesis, 54(10), 2345-2354.
  • National Center for Biotechnology Information. (n.d.). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. PubMed.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
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  • Li, G., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19043–19049.
  • Smolecule. (2023, August 15). Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5.
  • Chemistry LibreTexts. (2024, June 18). 4.
  • National Center for Biotechnology Information. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • CymitQuimica. (n.d.).
  • ARKIVOC. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.
  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
  • ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central.
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  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
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  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
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  • DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent.

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Comparative

NMR characterization of cis- and trans- isomers of "Methyl 3-bromocyclobutane-1-carboxylate" derivatives

Executive Summary This technical guide provides a definitive methodology for distinguishing the cis- and trans- isomers of Methyl 3-bromocyclobutane-1-carboxylate using 1D and 2D NMR spectroscopy. In drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive methodology for distinguishing the cis- and trans- isomers of Methyl 3-bromocyclobutane-1-carboxylate using 1D and 2D NMR spectroscopy. In drug development, the cyclobutane ring is a critical bioisostere for phenyl or alkyl chains, yet its conformational flexibility often complicates stereochemical assignment.

This guide establishes that the conformational preference of the 1,3-disubstituted cyclobutane ring—specifically the stability of the diequatorial conformation in the cis-isomer—is the primary driver for spectral differentiation. By analyzing vicinal coupling constants (


) and 

C chemical shifts (gamma-gauche effects), researchers can confidently assign stereochemistry without requiring X-ray crystallography.

Structural Analysis & Conformational Dynamics

To interpret the NMR data, one must first understand the dynamic geometry of the cyclobutane core. Unlike a flat square, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain.[1]

Conformational Preferences
  • cis-Isomer (Diequatorial): The substituents (Bromine and Methyl Ester) are on the same face of the ring. In the puckered conformation, the ring adopts a geometry where both substituents occupy pseudo-equatorial positions. This minimizes 1,3-diaxial repulsive interactions, making this the thermodynamically dominant conformer.

    • NMR Consequence: The methine protons (H1 and H3) occupy pseudo-axial positions.

  • trans-Isomer (Axial/Equatorial): The substituents are on opposite faces.[2][3] The ring pucker forces one substituent into a pseudo-equatorial position and the other into a pseudo-axial position. This isomer undergoes rapid ring flipping (averaging signals) or exists in a higher-energy state with significant transannular strain.

    • NMR Consequence: The methine protons (H1 and H3) average between pseudo-axial and pseudo-equatorial environments, or adopt the complementary orientation to the substituents.

Visualization of Assignment Logic

NMR_Assignment_Logic Start Unknown Isomer Sample H1_Analysis Analyze H1/H3 Methine Signal Width (1H NMR) Start->H1_Analysis Coupling Determine Vicinal Coupling (3J) H1_Analysis->Coupling Broad Broad Multiplet / Pentet (Width > 25 Hz) Coupling->Broad Large Jax-ax (~10-12 Hz) Narrow Narrow Multiplet / Quintet (Width < 18 Hz) Coupling->Narrow Small J (~2-6 Hz) Cis_Conclusion CONCLUSION: Cis-Isomer (Diequatorial Substituents) H1/H3 are Pseudo-Axial Broad->Cis_Conclusion Trans_Conclusion CONCLUSION: Trans-Isomer (Axial/Equatorial Substituents) H1/H3 are Pseudo-Eq/Ax Narrow->Trans_Conclusion C13_Check Secondary Check: 13C NMR (Gamma-Gauche Effect) Cis_Conclusion->C13_Check Trans_Conclusion->C13_Check

Figure 1: Decision tree for stereochemical assignment based on proton coupling topology.

Comparative NMR Analysis

H NMR: The "Bandwidth" Rule

The most reliable diagnostic is the spectral width (width at half-height or total multiplet width) of the methine protons H1 (alpha to ester) and H3 (alpha to bromine).

Featurecis-Isomer (Diequatorial Substituents)trans-Isomer (Axial/Equatorial Substituents)
Methine Protons (H1/H3) Pseudo-Axial Pseudo-Equatorial (or averaged)
Signal Appearance Broad Multiplet (tt or pentet-like)Narrow Multiplet (quintet-like)
Coupling Constants (

)
Large

(~10–12 Hz) + Small

Small

and

(< 8 Hz)
Chemical Shift (

)
Typically Upfield (Shielded)Typically Downfield (Deshielded)

Mechanism: In the cis-isomer, the H1 and H3 protons are pseudo-axial. They experience a strong trans-diaxial coupling to the pseudo-axial protons of the methylene groups (C2/C4). This large coupling constant (~10-12 Hz) significantly widens the multiplet. In the trans-isomer, the H1/H3 protons are pseudo-equatorial (relative to the ring pucker). Equatorial protons lack the large trans-diaxial coupling partner, resulting in a much narrower multiplet dominated by smaller gauche couplings.

C NMR: The Gamma-Gauche Effect

Carbon chemical shifts provide a robust secondary validation method based on steric compression (the


-gauche effect).
  • trans-Isomer: One substituent is pseudo-axial. This axial substituent exerts a steric "gamma-gauche" compression on the ring carbons across the ring (and vice versa).

    • Result: Ring carbons are Shielded (Upfield) relative to the cis isomer.

  • cis-Isomer: Both substituents are pseudo-equatorial. There is minimal cross-ring steric compression.

    • Result: Ring carbons are Deshielded (Downfield) relative to the trans isomer.

Experimental Protocols

Protocol A: Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra capable of resolving fine coupling structures.

  • Solvent: Use CDCl

    
      (Chloroform-d) for standard analysis. If signal overlap occurs (specifically between H2/H4 and methyl ester), switch to C
    
    
    
    D
    
    
    (Benzene-d6) to induce an aromatic solvent shift (ASIS).
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentration is not required and may cause line broadening.

  • Acquisition Parameters (

    
    H): 
    
    • Transients (Scans): 16–32.

    • Acquisition Time: >3.0 seconds (to resolve small couplings).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Processing: Apply a window function with no line broadening (LB = 0 Hz) or slight Gaussian enhancement to resolve multiplet structure.

Protocol B: Step-by-Step Assignment Workflow

Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Step1 Prepare Sample (CDCl3) Step2 Run 1H NMR (600/400 MHz) Step1->Step2 Step3 Identify H3 (~4.2-4.6 ppm) Step2->Step3 Step4 Measure Width (Hz) Step3->Step4 Step5 Run 13C NMR Step4->Step5 Step6 Compare Ring Carbons Step5->Step6

Figure 2: Standard operating procedure for stereochemical verification.

Data Summary Table

The following values are representative for 1,3-disubstituted cyclobutanes (specifically 3-halocyclobutanecarboxylates).

NucleusPositioncis-Isomer (Major/Stable)trans-Isomer (Minor/Less Stable)

H
H3 (CH-Br)

~4.20 ppm
Broad pentet (

Hz)

~4.45 ppm
Narrow quintet (

Hz)

H
H1 (CH-COOMe)

~3.10 ppm
Broad multiplet

~3.25 ppm
Narrow multiplet

H
H2/H4 (CH

)
Distinct

protons (complex multiplets)
Less distinct (often averaged)

C
C1 / C3 Deshielded (Downfield)e.g., C3 ~45 ppmShielded (Upfield)e.g., C3 ~42 ppm

Note: Chemical shifts are approximate and solvent-dependent. The relative relationship (cis upfield protons, downfield carbons) is the constant.

References

  • Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane and its derivatives." Journal of the American Chemical Society, 1969 , 91(18), 5124–5130. Link

  • Lillien, I.; Doughty, R. A. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes." Journal of the American Chemical Society, 1967 , 89(1), 155–160. Link

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] The Journal of Organic Chemistry, 1997 , 62(21), 7512–7515.[5] Link

  • PubChem Compound Summary. "Methyl 3-bromocyclobutane-1-carboxylate." National Center for Biotechnology Information. Link

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Methyl 3-bromocyclobutane-1-carboxylate Reaction Products

For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of reaction outcomes involving Methyl 3-bromocyclobutane-1-carboxylate. We will explore the causal relationships behind experimental choices, ensuring a self-validating analytical system, and ground our discussion in authoritative scientific principles.

Introduction: The Synthetic Challenge

Methyl 3-bromocyclobutane-1-carboxylate is a versatile building block in organic synthesis. Its strained cyclobutane ring and the presence of a bromine atom make it susceptible to a variety of transformations, primarily nucleophilic substitution and elimination reactions.[1][2] The challenge for the analytical chemist is to unambiguously identify and differentiate the resulting products, which often exist as a mixture. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for this purpose.[1][2][3]

Experimental Workflow: A Logic-Driven Approach

A robust analytical workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a comprehensive approach for the analysis of Methyl 3-bromocyclobutane-1-carboxylate reaction products.

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Quench & Extract Drying Drying over Na2SO4 Workup->Drying Remove Water Concentration Concentration in vacuo Drying->Concentration Remove Solvent Dilution Dilution in Volatile Solvent (e.g., Dichloromethane) Concentration->Dilution Prepare for GC-MS Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Quadrupole Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectra Mass Spectra of Eluted Peaks TIC->Mass_Spectra Integrate Peaks Library_Search NIST Library Search Mass_Spectra->Library_Search Fragmentation_Analysis Manual Fragmentation Analysis Mass_Spectra->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Experimental workflow for GC-MS analysis of a reaction mixture.

This workflow is designed to first isolate the organic products from the reaction mixture and then separate and identify them based on their mass-to-charge ratio and fragmentation patterns. The choice of a volatile solvent like dichloromethane is critical for ensuring efficient vaporization in the GC inlet.[4]

Differentiating Reaction Pathways: Substitution vs. Elimination

Let's consider a generic reaction of Methyl 3-bromocyclobutane-1-carboxylate with a nucleophile/base (Nu⁻/B⁻). Two primary pathways are possible:

  • Nucleophilic Substitution (Sₙ2): The nucleophile attacks the carbon bearing the bromine, displacing it to form a substitution product.

  • Elimination (E2): The base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of HBr.

The resulting products will have distinct molecular weights and, more importantly, different fragmentation patterns in the mass spectrometer.

Mass Spectrometry Data Comparison

The following table summarizes the expected key mass spectral data for the starting material and the potential substitution and elimination products. The presence of bromine is a key diagnostic tool due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[5][6]

CompoundStructureMolecular Weight ( g/mol )Key Expected m/z FragmentsDiagnostic Features
Methyl 3-bromocyclobutane-1-carboxylate 192/194192/194 (M⁺), 161/163 ([M-OCH₃]⁺), 113 ([M-Br]⁺), 81/79 (Br⁺)Isotopic pattern of bromine, loss of methoxy group, loss of bromine.
Substitution Product (e.g., -OH) 130130 (M⁺), 112 ([M-H₂O]⁺), 99 ([M-OCH₃]⁺), 71 ([M-COOCH₃]⁺)Absence of bromine isotopic pattern, loss of water, loss of methoxy group.
Elimination Product (Cyclobutene derivative) 112112 (M⁺), 81 ([M-OCH₃]⁺), 53 ([M-COOCH₃]⁺)Absence of bromine isotopic pattern, lower molecular weight, characteristic fragmentation of the cyclobutene ring.
Elimination Product (Methylene derivative) 112112 (M⁺), 81 ([M-OCH₃]⁺), 53 ([M-COOCH₃]⁺)Absence of bromine isotopic pattern, lower molecular weight, distinct fragmentation from the cyclobutene isomer.

Deciphering Fragmentation Patterns: A Deeper Look

The true power of mass spectrometry lies in the analysis of fragmentation patterns, which provide a fingerprint of a molecule's structure.

Methyl 3-bromocyclobutane-1-carboxylate Fragmentation

Fragmentation_Starting_Material M [C₆H₉BrO₂]⁺˙ m/z = 192/194 M_minus_OCH3 [C₅H₆BrO]⁺ m/z = 161/163 M->M_minus_OCH3 - OCH₃ M_minus_Br [C₆H₉O₂]⁺ m/z = 113 M->M_minus_Br - Br Br_ion [Br]⁺ m/z = 79/81 M->Br_ion

Caption: Predicted fragmentation of Methyl 3-bromocyclobutane-1-carboxylate.

The molecular ion peak at m/z 192/194 is a clear indicator of the presence of one bromine atom. The loss of a methoxy radical (·OCH₃, 31 Da) to give the fragment at m/z 161/163 is a common fragmentation for methyl esters. The peak at m/z 113 corresponds to the loss of the bromine radical (·Br), a characteristic fragmentation for alkyl halides.[7]

Distinguishing Isomeric Elimination Products

The two possible elimination products, a cyclobutene and a methylene derivative, are isomers with the same molecular weight. Differentiating them relies on subtle differences in their fragmentation, which arise from the different stabilities of the resulting fragment ions. The fragmentation of cyclobutane rings often involves cleavage to form ethene and a radical cation.[8][9]

Fragmentation_Elimination cluster_cyclobutene Cyclobutene Derivative cluster_methylene Methylene Derivative M_cyclo [C₆H₈O₂]⁺˙ m/z = 112 M_cyclo_minus_OCH3 [C₅H₅O]⁺ m/z = 81 M_cyclo->M_cyclo_minus_OCH3 - OCH₃ M_cyclo_minus_COOCH3 [C₄H₅]⁺ m/z = 53 M_cyclo->M_cyclo_minus_COOCH3 - COOCH₃ M_meth [C₆H₈O₂]⁺˙ m/z = 112 M_meth_minus_OCH3 [C₅H₅O]⁺ m/z = 81 M_meth->M_meth_minus_OCH3 - OCH₃ M_meth_minus_COOCH3 [C₄H₅]⁺ m/z = 53 M_meth->M_meth_minus_COOCH3 - COOCH₃

Caption: Predicted fragmentation of isomeric elimination products.

While the major fragments shown might be similar, the relative intensities of these and other smaller fragments would likely differ, allowing for their distinction. For instance, the cyclobutene derivative might show a more prominent loss of ethene (28 Da) due to a retro-Diels-Alder-type fragmentation.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify the components of the reaction mixture from the synthesis involving Methyl 3-bromocyclobutane-1-carboxylate.

Materials:

  • Reaction mixture

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • GC vials with septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: a. Quench the reaction mixture as per the synthetic protocol (e.g., with water or a saturated aqueous solution). b. Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate.[4] e. Filter and concentrate the solution under reduced pressure. f. Dissolve a small amount of the resulting residue (approx. 1 mg) in 1 mL of dichloromethane in a GC vial.

  • GC-MS Instrument Setup (Typical Parameters):

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample into the GC-MS.[3] b. Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. c. Integrate the peaks in the TIC to determine the relative abundance of each component. d. For each peak, compare the acquired mass spectrum with a commercial library (e.g., NIST) for tentative identification. e. Perform manual interpretation of the mass spectra, paying close attention to the molecular ion, isotopic patterns, and characteristic fragmentation patterns as discussed above.

Conclusion: A Self-Validating Approach

By combining a systematic experimental workflow with a thorough understanding of mass spectral fragmentation principles, researchers can confidently identify the products of reactions involving Methyl 3-bromocyclobutane-1-carboxylate. The key to this self-validating system is the convergence of evidence: the retention time from the gas chromatogram, the molecular weight from the molecular ion peak, the confirmation of elemental composition (specifically bromine) from isotopic patterns, and the structural information gleaned from fragmentation patterns. This multi-faceted approach provides the high degree of certainty required in modern chemical research and development.

References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Brown, D. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Conrow, K. (1967). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 32(8), 2535–2538. [Link]

  • Horowitz, G., & Latimer, D. (2004). The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. Journal of Chemical Education, 81(1), 114. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • Royal Society of Chemistry. (2022). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. [Link]

  • ScienceTube. (2020). SN2 Competition Experiments, Part 3: GC Analysis. YouTube. [Link]

  • The Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Comparative

Technical Guide: Structural Characterization of Methyl 3-bromocyclobutane-1-carboxylate Derivatives

Executive Summary Methyl 3-bromocyclobutane-1-carboxylate (MBCC) represents a critical scaffold in fragment-based drug discovery (FBDD). The cyclobutane ring acts as a bioisostere for phenyl rings or alkyl chains, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromocyclobutane-1-carboxylate (MBCC) represents a critical scaffold in fragment-based drug discovery (FBDD). The cyclobutane ring acts as a bioisostere for phenyl rings or alkyl chains, offering unique vector positioning for substituents while modulating metabolic stability. However, the structural characterization of MBCC and its derivatives presents distinct challenges: the parent ester is often a liquid at room temperature, and the cyclobutane ring exhibits significant conformational flexibility ("puckering"), leading to complex stereochemical assignments (cis vs. trans) that are often ambiguous by NMR alone.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for the analysis of MBCC derivatives. It provides a validated workflow for derivatization, crystallization, and anomalous scattering analysis utilizing the bromine atom.

Comparative Analysis: X-ray vs. NMR vs. DFT[1]

For 3-substituted cyclobutanes, determining the precise ring conformation and relative stereochemistry is the primary analytical bottleneck.

Table 1: Performance Matrix for Cyclobutane Characterization
FeatureMethod A: 1H/13C NMR Method B: SC-XRD (Recommended) Method C: DFT Calculation
State of Matter Solution (Liquid/Solid)Solid (Crystalline)Gas/Solvent Model
Stereochemistry Inferential (NOE/Coupling constants)Definitive (Direct Imaging) Predictive
Conformation Time-averaged (Fast exchange)Discrete (Frozen state) Energy Minimum (0 K)
Ring Pucker Angle Difficult to quantifyPrecise (<0.1° error) Theoretical
Absolute Config. Requires chiral derivatizationDirect (via Anomalous Scattering) N/A
Throughput High (10-20 mins)Low (Days to Weeks)Medium (Hours)
Deep Dive: The "Pucker" Factor

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • NMR Limitation: In solution, the ring flips rapidly between puckered conformers. The observed coupling constants (

    
    ) are weighted averages, often obscuring the distinct axial/equatorial preferences of substituents.
    
  • X-ray Advantage: The crystal lattice "freezes" the molecule into its most stable low-energy conformation. For MBCC derivatives, X-ray crystallography typically reveals a pucker angle (

    
    ) between 20° and 30°, which is critical for understanding how the bromine and carboxylate vectors will project in a protein binding pocket.
    
Deep Dive: The Heavy Atom Advantage (Bromine)

The presence of Bromine (Z=35) in MBCC derivatives provides a significant crystallographic advantage over non-halogenated analogs.

  • Phasing Power: Bromine is a strong anomalous scatterer at standard copper (

    
    ) wavelengths. This allows for ab initio structure solution (SAD/MAD phasing) even if the crystal is small or weakly diffracting, bypassing the need for molecular replacement models.
    
  • Absolute Configuration: For chiral derivatives (e.g., trans-isomers in chiral space groups), the anomalous signal of Br allows for the unambiguous determination of absolute configuration (Flack parameter calculation).

Experimental Protocol

Since Methyl 3-bromocyclobutane-1-carboxylate is a liquid at ambient conditions (BP ~193°C), direct crystallization is difficult without specialized in situ cryo-crystallography equipment. The recommended robust workflow involves crystalline derivatization .

Phase I: Derivatization (The "Crystallinity Anchor")

To induce crystallization, convert the methyl ester to a bulky amide. The p-nitrobenzyl amide or 4-phenylbenzyl amide are preferred due to their tendency to form strong


 stacking interactions.

Protocol:

  • Hydrolysis: Dissolve MBCC (1.0 eq) in THF/Water (1:1). Add LiOH (1.2 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc to isolate the carboxylic acid.

  • Coupling: Dissolve the acid in DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.
    
  • Amide Formation: Add 4-phenylbenzylamine (1.1 eq) and DIPEA (2.0 eq). Stir overnight.

  • Workup: Wash with brine, dry over MgSO4, and concentrate. The resulting solid is the "Target Derivative."

Phase II: Crystallization (Vapor Diffusion)
  • Technique: Hanging Drop Vapor Diffusion.

  • Solvent System: Acetone (Solvent) / Hexane (Precipitant).

  • Setup:

    • Dissolve 5 mg of the Target Derivative in 500

      
      L of Acetone.
      
    • Place 2

      
      L of this solution on a siliconized cover slip.
      
    • Invert over a reservoir containing 1 mL of 20% Acetone in Hexane.

    • Seal with grease and store at 18°C. Why this works: Slow diffusion of hexane into the acetone drop gradually increases supersaturation, promoting the growth of single, diffraction-quality prisms rather than amorphous powder.

Phase III: Data Collection & Reduction
  • Source: Cu

    
     radiation (
    
    
    
    Å) is preferred over Mo
    
    
    to maximize the anomalous signal (
    
    
    ) of Bromine (Br
    
    
    , vs
    
    
    , but absorption is higher; for absolute config, Cu is often better for light atom structures with one heavy atom).
  • Strategy: Collect a complete sphere (360°) with high redundancy (multiplicity > 4) to accurately measure Friedel pairs (

    
     vs 
    
    
    
    ).

Visualization of Workflows

Diagram 1: Crystallographic Workflow for MBCC Derivatives

This flowchart illustrates the transformation from liquid starting material to solved crystal structure.

G Start Liquid MBCC (Methyl 3-bromocyclobutane-1-carboxylate) Deriv Derivatization (Amide Formation) Start->Deriv + Bulky Amine Cryst Crystallization (Vapor Diffusion) Deriv->Cryst Slow Evap/Diff Diffraction X-ray Diffraction (Cu Source) Cryst->Diffraction Single Crystal Phasing Structure Solution (Br-SAD Phasing) Diffraction->Phasing Anomalous Signal Result 3D Model (Pucker Angle & Stereochem) Phasing->Result

Caption: Workflow converting liquid MBCC into a crystalline derivative for X-ray structure determination.

Diagram 2: Stereochemical Decision Logic

How to distinguish cis vs. trans isomers using the generated data.

Logic Data Refined Crystal Structure Decision Analyze Torsion Angles (Br-C3...C1-CO) Data->Decision Cis Cis-Isomer (Meso/Achiral Plane) Decision->Cis Substituents on same face Trans Trans-Isomer (C2 Symmetry/Chiral) Decision->Trans Substituents on opposite faces Pucker Pucker Analysis Measure Dihedral C2-C1-C3-C4 Cis->Pucker Trans->Pucker

Caption: Logic tree for assigning stereochemistry and conformation from refined X-ray data.

Data Interpretation & Validation

When analyzing the output (CIF file), verify the following parameters to ensure scientific integrity:

  • R-Factor (

    
    ):  For a high-quality small molecule structure, aim for 
    
    
    
    .
  • Flack Parameter (

    
    ):  If the space group is non-centrosymmetric (chiral), the Flack parameter indicates absolute configuration.
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (flip the model).
      
    • Note: The Bromine atom provides sufficient anomalous scattering to determine this reliably.[1]

  • Pucker Angle (

    
    ):  Calculate the dihedral angle between the planes defined by atoms C2-C1-C4 and C2-C3-C4.
    
    • Literature Standard: Unsubstituted cyclobutane

      
      .
      
    • MBCC Expectation: Substituents generally reduce the pucker angle slightly to 20-25° to balance steric repulsion with ring strain.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising.[2] Acta Crystallographica Section B, 58(3), 380-388. Link

  • Dunitz, J. D., & Schomaker, V. (1952).[3] The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703. Link

  • Parsons, S., & Wagner, T. (2003). Anomalous scattering in structural chemistry and biology. Acta Crystallographica Section B, 59, 309-314. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

Sources

Validation

A Senior Application Scientist's Guide to the Computational Analysis of Methyl 3-bromocyclobutane-1-carboxylate Reactivity

For researchers, synthetic chemists, and professionals in drug development, understanding the reactivity of molecular building blocks is paramount. Substituted cyclobutanes are increasingly recognized for their utility i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the reactivity of molecular building blocks is paramount. Substituted cyclobutanes are increasingly recognized for their utility in medicinal chemistry, offering unique three-dimensional scaffolds.[1][2] This guide provides a comprehensive computational framework for investigating the reactivity of a representative member of this class, Methyl 3-bromocyclobutane-1-carboxylate. In the absence of direct experimental studies on this specific molecule, this document serves as a predictive comparison and a methodological protocol, empowering researchers to computationally forecast its chemical behavior.

The Intriguing Case of a Substituted Cyclobutane: Theoretical Underpinnings

The reactivity of Methyl 3-bromocyclobutane-1-carboxylate is governed by a fascinating interplay of steric and electronic factors, largely dictated by the inherent properties of the cyclobutane ring.

The Puckered World of Cyclobutane

Unlike its planar representation in simple line-angle formulas, cyclobutane exists in a puckered conformation to alleviate torsional strain.[3] This puckering creates two distinct substituent positions: axial and equatorial. The molecule continuously interconverts between these puckered forms.[4] For a 1,3-disubstituted cyclobutane like our target molecule, this gives rise to cis and trans diastereomers, each with its own set of puckered conformers.[5][6] The relative stability of these conformers, which can be accurately predicted by computational methods, is crucial as it dictates the ground-state populations and can influence the accessibility of transition states for various reactions.

A Crossroads of Reaction Mechanisms

As a secondary alkyl halide, Methyl 3-bromocyclobutane-1-carboxylate stands at a mechanistic crossroads, with the potential to undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The preferred pathway will be highly dependent on the reaction conditions (nucleophile/base strength, solvent, temperature) and the inherent structural and electronic properties of the substrate.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. The strained and sterically hindered nature of the cyclobutane ring is expected to influence the activation barrier for this process.[7][8]

  • SN1 (Unimolecular Nucleophilic Substitution): This mechanism proceeds through a carbocation intermediate. The stability of the resulting secondary cyclobutyl carbocation is a key determinant of this pathway's feasibility. Computational studies have shown that cyclobutyl cations are relatively stable compared to other secondary carbocations due to their nonclassical, bicyclobutonium character.[9]

  • E2 (Bimolecular Elimination): This concerted pathway requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.[10] The puckered geometry of the cyclobutane ring will determine the dihedral angles and thus the feasibility of E2 elimination from different conformers.

  • E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate, competing with the SN1 pathway.

The presence of the electron-withdrawing methyl carboxylate group is anticipated to influence the reaction pathways, potentially destabilizing a carbocation intermediate (disfavoring SN1/E1) and affecting the acidity of the β-hydrogens (influencing E2).

A Validated Computational Workflow for Reactivity Prediction

To dissect the complex reactivity of Methyl 3-bromocyclobutane-1-carboxylate, a systematic and self-validating computational protocol is essential. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for studying organic reaction mechanisms.[11][12]

G cluster_0 Step 1: Conformational Analysis cluster_1 Step 2: Reaction Mechanism Modeling cluster_2 Step 3: Refined Energetics and Solvation A Build cis and trans isomers B Perform conformational search (e.g., using a molecular mechanics force field) A->B C Optimize low-energy conformers (DFT: B3LYP/6-31G(d)) B->C D Calculate vibrational frequencies (Confirm minima, obtain ZPE and thermal corrections) C->D E Identify lowest energy conformers for cis and trans D->E F Select lowest energy conformer(s) E->F G Model reaction pathways (SN1, SN2, E2) with chosen nucleophile/base F->G H Locate Transition States (TS) (e.g., QST2/QST3 or Berny optimization) G->H I Characterize TS with frequency calculation (Verify single imaginary frequency) H->I J Perform Intrinsic Reaction Coordinate (IRC) calculations (Connect TS to reactants and products) I->J K Optimize product and intermediate geometries J->K L Perform single-point energy calculations (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) K->L M Incorporate solvation effects (Implicit solvent model, e.g., PCM) L->M N Construct Potential Energy Surface M->N caption Computational Workflow for Reactivity Analysis

Caption: A systematic workflow for the computational analysis of reactivity.

Experimental Protocol: Step-by-Step Computational Investigation
  • Conformational Analysis:

    • Step 2.1.1: Construct 3D models of both cis- and trans-Methyl 3-bromocyclobutane-1-carboxylate.

    • Step 2.1.2: Perform a systematic conformational search for each isomer using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

    • Step 2.1.3: For each identified low-energy conformer, perform a geometry optimization using DFT with a moderate basis set (e.g., B3LYP/6-31G(d)).

    • Step 2.1.4: Conduct a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

    • Step 2.1.5: Identify the global minimum energy conformer for both the cis and trans isomers. These will serve as the starting points for reaction modeling.

  • Reaction Pathway Modeling:

    • Step 2.2.1: For each major reaction pathway (SN2, SN1, E2), build the reactant complex (e.g., the substrate and a nucleophile like OH⁻).

    • Step 2.2.2: Locate the transition state (TS) for each concerted reaction (SN2, E2). This can be done using methods like QST2/QST3 or Berny optimization with an appropriate initial guess for the TS geometry. For stepwise reactions (SN1/E1), optimize the structure of the carbocation intermediate.

    • Step 2.2.3: Perform a frequency calculation on the TS structure to verify it is a first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should align with the expected reaction coordinate.

    • Step 2.2.4: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm that it connects the reactant and product states.[13]

    • Step 2.2.5: Optimize the geometry of the reaction products.

  • Refined Energetics and Solvation:

    • Step 2.3.1: Using the optimized geometries from the previous steps, perform single-point energy calculations with a more accurate functional and a larger basis set (e.g., B3LYP/6-311+G(d,p)).[14]

    • Step 2.3.2: To model reactions in solution, repeat the single-point energy calculations incorporating an implicit solvation model like the Polarization Continuum Model (PCM).[15][16] This is crucial as solvent can dramatically alter reaction barriers.[7]

    • Step 2.3.3: Construct a potential energy surface by plotting the relative energies of reactants, transition states, intermediates, and products to visualize the reaction profiles and determine the activation energies.

Predicted Reactivity: A Comparative Analysis

Based on established principles of physical organic chemistry and computational studies of related systems, we can predict the reactivity of Methyl 3-bromocyclobutane-1-carboxylate and compare it to relevant alternatives.

SN2 vs. SN1/E1 vs. E2: A Mechanistic Competition

G cluster_sn2 SN2 Pathway cluster_sn1_e1 SN1/E1 Pathway cluster_e2 E2 Pathway R Reactants (Substrate + Nu⁻/Base) TS_SN2 TS_SN2 (Backside Attack) R->TS_SN2 TS1_SN1 TS1_SN1 (Leaving Group Departure) R->TS1_SN1 TS_E2 TS_E2 (Concerted Elimination) R->TS_E2 P_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->P_SN2 I_Carbocation Cyclobutyl Carbocation Intermediate TS1_SN1->I_Carbocation TS2_SN1 TS2_SN1 (Nucleophilic Attack) I_Carbocation->TS2_SN1 TS_E1 TS_E1 (Deprotonation) I_Carbocation->TS_E1 P_SN1 Substitution Product (Racemization) TS2_SN1->P_SN1 P_E1 Elimination Product TS_E1->P_E1 P_E2_main Elimination Product TS_E2->P_E2_main caption Competing Reaction Pathways

Caption: Visualization of the competing reaction pathways for a secondary alkyl halide.

The outcome of the reaction will be determined by the relative heights of the activation barriers (ΔG‡) for each pathway.

Reaction Pathway Key Computational Metric Predicted Influence of Cyclobutane Ring Predicted Influence of Ester Group
SN2 ΔG‡ (Reactant → TSSN2)Increased steric hindrance compared to an acyclic analogue, potentially raising the activation barrier.Electron-withdrawing nature may slightly increase the electrophilicity of the carbon center, but this effect is likely modest.
SN1/E1 ΔG‡ (Reactant → Carbocation)The cyclobutyl carbocation is stabilized through nonclassical interactions, potentially lowering the barrier compared to a simple secondary carbocation.[9]The electron-withdrawing ester group will destabilize the carbocation, significantly raising the activation barrier.[17]
E2 ΔG‡ (Reactant → TSE2)The rigid, puckered ring structure imposes strict stereochemical requirements for an anti-periplanar H-C-C-Br arrangement, potentially making this pathway highly conformer-dependent.Increases the acidity of the α-protons (not involved in β-elimination) but has a weaker acidifying effect on the β-protons.

Comparative Analysis:

  • vs. 2-Bromobutane: Methyl 3-bromocyclobutane-1-carboxylate is expected to be less reactive in SN2 reactions due to the increased steric hindrance of the cyclobutane ring. The SN1/E1 pathway is likely to be significantly disfavored for the cyclobutane derivative due to the destabilizing effect of the ester group on the carbocation, a factor not present in 2-bromobutane.

  • vs. 3-Bromocyclobutane-1-carboxylic acid: The methyl ester is a slightly weaker electron-withdrawing group than the carboxylic acid. Therefore, the SN1/E1 pathway would be marginally less disfavored for the ester, although still likely to be a high-energy process.

  • Effect of Halogen: Replacing bromine with chlorine (Methyl 3-chlorocyclobutane-1-carboxylate) would likely decrease the rate of all pathways involving C-X bond cleavage (SN1, SN2, E1, E2) due to the stronger C-Cl bond. Conversely, using iodine would increase the rates.

Conclusion: A Predictive Powerhouse for Chemical Synthesis

While direct experimental data for Methyl 3-bromocyclobutane-1-carboxylate may be scarce, this guide demonstrates that a robust, validated computational workflow can provide deep insights into its likely reactivity. By systematically analyzing the conformational landscape and modeling the competing reaction pathways of substitution and elimination, researchers can make informed predictions about the behavior of this and related cyclobutane building blocks. This predictive power is invaluable in the rational design of synthetic routes and the development of novel molecular entities in the pharmaceutical and materials science industries. The principles and protocols outlined herein provide a solid foundation for any researcher seeking to leverage computational chemistry to explore the frontiers of chemical reactivity.

References

  • Cremer, D. & Pople, J. A. A general definition of ring puckering coordinates. Journal of the American Chemical Society97, 1354–1358 (1975).
  • Eshuis, H. et al. Exploration of the Geometric Isomers of Cyclic Sulfones. Montclair State University (2020). Available at: [Link]

  • Miller, F. A. & Capwell, R. J. Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics54, 1264–1272 (1971).
  • Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics86, 6018-6026 (1987).
  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube (2022). Available at: [Link]

  • A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles. Research Trends (2015).
  • the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum (2018).
  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Lig
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • On the Stability of Disubstituted Cyclobutenes – A Comput
  • E2 elimination: Substituted cyclohexanes. Khan Academy Available at: [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
  • Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society (1982).
  • COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGEN
  • 3-Hydroxycyclobutane-1-carboxylic acid. PubChem Available at: [Link]

  • Solvent model. Wikipedia Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH (2013).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry (2014).
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  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI (2024).
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  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI (2018).
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  • A Computational Investigation of the Stability of Cyclopropyl Carbenes.
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  • How to select the best basis sets to use in quantum chemical computations?
  • 3-Chlorocyclobutane-1-carboxylic acid. PubChem Available at: [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A (2005).
  • Atomistic Dynamics of Elimination and Nucleophilic Substitution Disentangled for the F− + CH3CH2Cl Reaction. PMC - PubMed Central (2018).
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  • Synthesis of highly functionalized cyclobutene derivatives directly
  • Computational determination of the relative stabilities of some nitro carbocations. Canadian Journal of Chemistry (1991).
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  • Taming nonclassical carbocations to control small ring reactivity. PMC - PubMed Central (2024).
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  • E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps
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  • Hydrogen-Atom Electronic Basis Sets for Multicomponent Quantum Chemistry. ACS Omega (2023).
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  • Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry (2021).
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Comparative

The Strategic Application of Methyl 3-bromocyclobutane-1-carboxylate in Medicinal Chemistry: A Comparative Guide to Achieving Desired Molecular Geometries

For Immediate Release to the Scientific Community In the landscape of modern drug discovery, the quest for molecular scaffolds that confer both biological activity and favorable pharmacokinetic properties is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of modern drug discovery, the quest for molecular scaffolds that confer both biological activity and favorable pharmacokinetic properties is paramount. The cyclobutane ring, a motif increasingly favored for its ability to provide a three-dimensional, conformationally restricted framework, stands out as a valuable tool for medicinal chemists.[1][2] This guide provides a deep dive into the efficacy of a key building block, Methyl 3-bromocyclobutane-1-carboxylate , for the synthesis of 1,3-disubstituted cyclobutane systems. We will explore its strategic application, compare its performance with alternative synthetic routes, and provide the experimental context necessary for its successful implementation in research and development.

The Cyclobutane Advantage: Why a Strained Ring is a Privileged Scaffold

The utility of the cyclobutane core in drug design stems from its unique structural properties. Unlike flexible aliphatic linkers or flat aromatic rings, the puckered four-membered ring rigidly projects substituents into specific vectors in three-dimensional space.[2] This conformational restriction can be a decisive factor in enhancing binding affinity to protein targets and improving metabolic stability by shielding susceptible functional groups.[1]

The 1,3-substitution pattern is particularly noteworthy. In its puckered, "butterfly" conformation, a cis-1,3-disubstituted cyclobutane can orient both substituents into pseudo-equatorial positions. This arrangement minimizes steric strain and is often the thermodynamically favored isomer, a crucial consideration for synthetic strategy and final compound stability.

Methyl 3-bromocyclobutane-1-carboxylate: A Versatile Entry Point to 1,3-Disubstituted Systems

Methyl 3-bromocyclobutane-1-carboxylate, available commercially as a mixture of cis and trans isomers, serves as a versatile precursor for introducing the 1,3-disubstituted cyclobutane scaffold. The molecule possesses two key handles for chemical modification: the methyl ester and the bromine atom. The bromine atom, a good leaving group, is the primary site for introducing diversity through nucleophilic substitution reactions.

dot graph TD { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption: "General reaction pathway using the title compound."

The central hypothesis for the utility of this reagent is that a nucleophile can displace the bromide, leading to a new 1,3-disubstituted cyclobutane. The critical question for any synthetic chemist is one of stereochemical control: what will be the resulting ratio of cis to trans products, and how does this compare to other methods?

While specific, direct studies on the stereochemical outcome of nucleophilic substitution on methyl 3-bromocyclobutane-1-carboxylate are not extensively detailed in publicly available literature, the general principles of SN1 and SN2 reactions on cyclic systems provide a predictive framework. A classic SN2 reaction would proceed with inversion of configuration. An SN1 reaction, proceeding through a planar carbocation intermediate, would be expected to yield a mixture of isomers, with the final ratio likely influenced by the thermodynamic stability of the cis and trans products.[3]

A Case Study in Stereoselectivity: The Synthesis of the TAK-828F Scaffold

To objectively evaluate the efficacy of using a bromo-substituted cyclobutane as a precursor, we must compare it to alternative, modern synthetic strategies. A compelling example is the scalable, chromatography-free synthesis of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, a key component of the RORγt inverse agonist TAK-828F.[4][5] This synthesis avoids a nucleophilic substitution on a pre-formed cyclobutane ring, instead building the desired stereochemistry through a diastereoselective reduction.

The key step in this alternative route is the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. This reaction proceeds with high diastereoselectivity, yielding a cis/trans ratio of 12:1.[5]

dot graph TD { rankdir="LR"; size="7.6,5"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption: "Diastereoselective reduction route to a cis-1,3-disubstituted cyclobutane."

This approach highlights a crucial consideration in modern synthesis: it is often more efficient to establish the desired stereochemistry during the formation or functionalization of the ring system rather than relying on a substitution reaction on a pre-existing chiral center, which may lead to mixtures that are difficult to separate.

Comparative Analysis: Building Block Substitution vs. Diastereoselective Reduction

FeatureMethyl 3-bromocyclobutane-1-carboxylate RouteDiastereoselective Reduction Route (e.g., TAK-828F scaffold)
Starting Material Commercially available as cis/trans mixture.Requires multi-step synthesis of the precursor.[4]
Key Transformation Nucleophilic Substitution (SN1 or SN2)Diastereoselective Reduction
Stereochemical Control Outcome is dependent on reaction mechanism (inversion for SN2, potential mixture for SN1). The ratio of isomers in the starting material complicates the final product distribution.High diastereoselectivity demonstrated (cis/trans = 12:1).[5]
Purification Likely requires chromatographic separation of diastereomers.Can be designed to be chromatography-free, relying on crystallization for purification of the desired cis isomer.[4]
Scalability Potentially limited by the need for chromatography.Demonstrated to be scalable.[6]
Versatility Allows for the introduction of a wide variety of nucleophiles.The specific substrate was optimized for a particular transformation.

Expert Insights: The choice of synthetic strategy hinges on the desired outcome and available resources. For rapid, discovery-phase chemistry where small quantities of both cis and trans isomers are desired for screening, the use of methyl 3-bromocyclobutane-1-carboxylate offers a straightforward, albeit potentially unselective, route. However, for process development and the synthesis of a single, desired diastereomer on a larger scale, a more elegant approach like the diastereoselective reduction employed for the TAK-828F scaffold is demonstrably superior in terms of efficiency and stereocontrol.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate from 3-Oxocyclobutanecarboxylic acid (Illustrative)

Step-by-step outline:

  • Esterification: 3-Oxocyclobutanecarboxylic acid is reacted with methanol under acidic conditions (e.g., using EDCI and DMAP) to form methyl 3-oxocyclobutane-1-carboxylate.

  • Reduction: The ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in methanol at low temperatures (e.g., 0 °C). This yields methyl 3-hydroxycyclobutane-1-carboxylate.

  • Bromination: The alcohol is converted to the bromide using a combination of carbon tetrabromide and triphenylphosphine in a suitable solvent like tetrahydrofuran. This reaction typically proceeds over an extended period (e.g., 48 hours) and may require cooling to control reactivity.

This protocol is a composite based on similar transformations and should be optimized for specific laboratory conditions.

Protocol 2: General Procedure for Nucleophilic Substitution (Hypothetical)

This protocol is a generalized procedure for experienced chemists to explore the reactivity of methyl 3-bromocyclobutane-1-carboxylate.

  • Reaction Setup: To a solution of methyl 3-bromocyclobutane-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1-1.5 eq). If the nucleophile is not basic, a non-nucleophilic base (e.g., diisopropylethylamine) may be added.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from ambient to elevated (e.g., 25-80 °C), depending on the reactivity of the nucleophile. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to separate the cis and trans isomers. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude and purified material.

Distinguishing cis and trans Isomers: The stereochemical assignment of 1,3-disubstituted cyclobutanes can typically be achieved using ¹H NMR spectroscopy. The coupling constants (J-values) between the protons on the substituted carbons (C1 and C3) and the adjacent methylene protons (C2 and C4) can be diagnostic. Often, the dihedral angles in the puckered ring lead to different coupling constants for the cis and trans isomers, though detailed analysis and potentially 2D NMR techniques may be required for unambiguous assignment.[7]

Conclusion and Future Outlook

Methyl 3-bromocyclobutane-1-carboxylate is a readily accessible building block that provides a direct entry point to 1,3-disubstituted cyclobutane scaffolds. Its primary utility lies in discovery chemistry applications where access to a diverse range of analogs is prioritized over stereochemical purity.

However, for applications demanding high diastereoselectivity and scalability, particularly in late-stage drug development, alternative strategies that build stereocenters with greater control have proven more effective. The synthesis of the TAK-828F scaffold serves as a powerful example of how a diastereoselective reduction can outperform a classical nucleophilic substitution approach in terms of yield and purity of the desired cis isomer.

Future work in this area should focus on developing catalytic, stereoselective methods for the functionalization of methyl 3-bromocyclobutane-1-carboxylate, potentially unlocking its full potential as a chiral building block and providing more predictable and efficient routes to these valuable molecular geometries.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.

Sources

Validation

Benchmarking "Methyl 3-bromocyclobutane-1-carboxylate" against other halogenated building blocks

Benchmarking Guide: Methyl 3-bromocyclobutane-1-carboxylate Part 1: Executive Summary & Strategic Value The "Escape from Flatland" Bioisostere Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Methyl 3-bromocyclobutane-1-carboxylate

Part 1: Executive Summary & Strategic Value

The "Escape from Flatland" Bioisostere Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6) represents a critical class of saturated bioisosteres designed to replace phenyl rings and flexible alkyl chains in drug discovery. Unlike traditional aromatic building blocks (e.g., methyl 3-bromobenzoate) that contribute to poor solubility and "flat" molecular architectures, this cyclobutane scaffold introduces sp³ character (Fsp³) while maintaining a defined vector orientation.

Core Application: It serves as a direct replacement for 1,3-disubstituted benzenes (meta-substitution patterns) or 1,4-disubstituted benzenes (para-substitution patterns, depending on pucker), offering improved metabolic stability and solubility profiles without sacrificing structural rigidity.

Part 2: Comparative Benchmarking

The following analysis benchmarks Methyl 3-bromocyclobutane-1-carboxylate against its primary competitors: the aromatic analog (Methyl 3-bromobenzoate) and the linear analog (Methyl 4-bromobutanoate).

Table 1: Physicochemical & Reactivity Comparison
FeatureMethyl 3-bromocyclobutane-1-carboxylate Methyl 3-bromobenzoate (Aromatic Competitor)Methyl 4-bromobutanoate (Linear Competitor)
Hybridization sp³ (Saturated) sp² (Aromatic)sp³ (Saturated)
Conformation Rigid / Puckered (~35°) Planar / Flat (0°)Highly Flexible (Entropic penalty)
Vector Geometry Defined exit vectors (cis/trans isomers)Fixed 120° (meta) or 180° (para)Variable / Floppy
Metabolic Stability High (Steric bulk protects ester/halide)Moderate (Prone to oxidation/hydroxylation)Low (Exposed to hydrolysis/oxidation)
Solubility (LogP) Improved (Lower lipophilicity than aromatics)Poor (High lipophilicity)Moderate
Coupling Reactivity Challenging (Prone to

-hydride elimination)
Excellent (Standard Suzuki/Buchwald)Good (Standard Sn2, but cyclization risk)
Deep Dive: The "Pucker" Advantage

Unlike the flat benzene ring, the cyclobutane ring adopts a "puckered" conformation (butterfly shape) to relieve torsional strain.[1][2]

  • Implication: This pucker places substituents in pseudo-equatorial or pseudo-axial positions. The cis-isomer of 1,3-disubstituted cyclobutanes is often preferred in scaffold design as it mimics the spatial projection of meta-substituted arenes but with a 3D-dimensionality that improves binding site complementarity.

Part 3: Decision Logic (When to Use)

The following decision tree guides the medicinal chemist on when to deploy this specific building block over traditional alternatives.

DecisionTree Start Start: Select Building Block Q1 Requirement: Rigid Geometry? Start->Q1 Q2 Requirement: 3D Complexity (Fsp3)? Q1->Q2 Yes (Need Rigidity) Res_Linear Use Methyl 4-bromobutanoate (Flexible Linker) Q1->Res_Linear No (Flexibility OK) Q3 Coupling Partner Type? Q2->Q3 Yes (Need Solubility/Metab Stability) Res_Benzoate Use Methyl 3-bromobenzoate (Standard Aromatic) Q2->Res_Benzoate No (Flat is OK) Res_Cyclobutane Use Methyl 3-bromocyclobutane-1-carboxylate (Bioisostere) Q3->Res_Cyclobutane Accepts Specialized Coupling (Negishi/Ni-Catalysis)

Figure 1: Strategic decision tree for selecting cyclobutane scaffolds vs. aromatic/linear analogs.

Part 4: Expert Experimental Protocol

The Challenge: Standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) often fails with Methyl 3-bromocyclobutane-1-carboxylate.

  • Reason: The secondary alkyl bromide is prone to rapid

    
    -hydride elimination  after oxidative addition, leading to alkene byproducts (cyclobutene derivatives) rather than the coupled product.
    
  • Solution: Use Negishi Coupling with specific ligands (e.g., CPhos) or Nickel catalysis which suppresses

    
    .
    
Protocol: Negishi Cross-Coupling of Bromocyclobutanes

Based on principles established by the Knochel and Buchwald groups for secondary alkyl halides.

Reagents:

  • Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)[3]

  • Zinc dust (activated) & LiCl (anhydrous)

  • Coupling Partner: Aryl Bromide (0.8 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[4][5]

  • Ligand: CPhos or SPhos (4 mol%)

  • Solvent: Dry THF

Step-by-Step Methodology:

  • Preparation of the Organozinc Reagent (The "Knochel" Method):

    • In a flame-dried Schlenk flask under Argon, add activated Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).

    • Heat to 150°C under high vacuum for 1 hour to dry. Cool to room temperature.

    • Add dry THF. Add Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv) dropwise.

    • Critical Step: Initiate zinc insertion by adding 1-2 mol% of 1,2-dibromoethane and TMSCl. Stir at 25°C for 2-4 hours.

    • Validation: Titrate a small aliquot with iodine to confirm formation of the cyclobutyl-zinc species.

  • The Cross-Coupling:

    • In a separate flask, dissolve the Aryl Bromide partner (0.8 equiv), Pd(OAc)₂, and CPhos ligand in dry THF.

    • Transfer the prepared Cyclobutyl-Zinc reagent solution via cannula to the catalyst/aryl bromide mixture.

    • Stir at room temperature (or mild heat, 40°C) for 12 hours.

    • Why CPhos? This ligand creates a sterically crowded environment that accelerates reductive elimination over the competing

      
      -hydride elimination.
      
  • Workup:

    • Quench with saturated NH₄Cl.[6] Extract with EtOAc.[6][7]

    • Purify via flash chromatography. Note: The cis/trans isomers may separate; check fractions carefully.

Part 5: Mechanistic Visualization

Understanding the competition between the desired pathway and the failure mode is critical for troubleshooting.

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar-Pd-Cyclobutyl) OxAdd->TransMet Cyclobutyl-ZnX Product Coupled Product (Success) TransMet->Product Reductive Elimination (Fast with CPhos) Failure Alkene Byproduct (Failure via Beta-H Elim) TransMet->Failure Beta-Hydride Elim (Slow with CPhos) Product->Pd0 Regenerate

Figure 2: Catalytic cycle highlighting the critical divergence between Reductive Elimination (Product) and Beta-Hydride Elimination (Byproduct).

References

  • Csp3-Rich Bioisosteres: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Negishi Coupling of Secondary Alkyl Halides: Han, C., & Buchwald, S. L. (2009).[8] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[4][5] Journal of the American Chemical Society, 131(22), 7532–7533. Link

  • Cyclobutane Conformation: Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Alkyl-Alkyl Suzuki Coupling: Saito, B., & Fu, G. C. (2007).[9] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. Link

Sources

Comparative

The Strategic Advantage of Methyl 3-bromocyclobutane-1-carboxylate in Medicinal Chemistry: A Comparative Guide to 1,3-Disubstituted Cyclobutane Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds that can confer improved physicochemical and pharmacological properties upon drug candidates. Among these, the cyclobutane moiety has emerged as a valuable building block, offering a unique conformational profile that can enhance metabolic stability, binding affinity, and intellectual property positioning. This guide provides an in-depth technical comparison of synthetic routes to medicinally relevant 1,3-disubstituted cyclobutanes, with a particular focus on the utility of Methyl 3-bromocyclobutane-1-carboxylate as a versatile and efficient starting material.

The Rise of the Cyclobutane Scaffold: A Bioisosteric Advantage

The strategic incorporation of a cyclobutane ring can be a powerful tool in drug design. Its puckered conformation provides a rigid scaffold that can orient substituents in well-defined vectors, which is advantageous for optimizing interactions with biological targets. Furthermore, 1,3-disubstituted cyclobutanes have been successfully employed as bioisosteres for aromatic rings, offering a saturated, three-dimensional alternative that can improve properties such as solubility and metabolic stability.

This guide will explore and compare several key synthetic strategies for accessing these valuable 1,3-disubstituted cyclobutane cores, highlighting the strengths and weaknesses of each approach to inform rational decisions in drug discovery programs.

Case Study: Photoredox-Catalyzed Functionalization of Methyl 3-bromocyclobutane-1-carboxylate

A powerful and modular approach to 1,3-difunctionalized cyclobutanes utilizes the commercially available Methyl 3-bromocyclobutane-1-carboxylate . A key publication has demonstrated a three-step sequence involving a photoredox-catalyzed arylation, followed by ester hydrolysis and a subsequent coupling reaction to introduce a second point of diversity.

This strategy offers a significant advantage in its ability to rapidly generate a library of analogs with diverse substituents at the 1 and 3 positions, making it highly amenable to structure-activity relationship (SAR) studies.

Experimental Workflow

The overall synthetic workflow is depicted below:

G A Methyl 3-bromocyclobutane-1-carboxylate B Step 1: Photoredox-Catalyzed Arylation A->B Ar-Br, Photocatalyst, Light C Methyl 3-arylcyclobutane-1-carboxylate B->C D Step 2: Ester Hydrolysis C->D Base (e.g., NaOH) E 3-Arylcyclobutane-1-carboxylic acid D->E F Step 3a: Ni-catalyzed Coupling E->F Ar'-X, Ni-catalyst, Photocatalyst, Light H Step 3b: Cu-catalyzed Amination E->H Amine, Cu-catalyst, Ligand G 1,3-Diarylcyclobutane F->G I 1-Aryl-3-aminocyclobutane Derivative H->I

Caption: Synthetic route to 1,3-difunctionalized cyclobutanes.

Comparative Analysis of Synthetic Routes

While the photoredox-based functionalization of Methyl 3-bromocyclobutane-1-carboxylate presents a highly attractive and modern approach, it is essential to consider alternative synthetic strategies. Each method possesses its own set of advantages and limitations in terms of starting material availability, step count, scalability, and achievable stereochemistry.

Synthetic RouteStarting MaterialKey Transformation(s)AdvantagesDisadvantages
Route 1: Functionalization Methyl 3-bromocyclobutane-1-carboxylate Photoredox-catalyzed C-H arylation, Cross-couplingModular, convergent, allows for late-stage diversification.May require specialized photocatalysis equipment.
Route 2: Ring Construction 3-Oxocyclobutanecarboxylic acidKnoevenagel condensation, diastereoselective reductionAccess to cis-isomers, scalable.Can be a longer synthetic sequence.
Route 3: Cycloaddition Alkenes and Allenoates[2+2] CycloadditionRapid construction of the cyclobutane core.Control of regioselectivity and stereoselectivity can be challenging.

In-Depth Look at Alternative Synthetic Strategies

Alternative 1: Synthesis from 3-Oxocyclobutanecarboxylic Acid

A well-established route to cis-1,3-disubstituted cyclobutanes starts from 3-oxocyclobutanecarboxylic acid. This method was notably employed in the synthesis of the cyclobutane core of TAK-828F, a potent RORγt inverse agonist.

G A 3-Oxocyclobutanecarboxylic acid B Knoevenagel Condensation A->B Malonic acid derivative C Cyclobutylidene Intermediate B->C D Diastereoselective Reduction C->D Reducing agent (e.g., NaBH4) E cis-1,3-Disubstituted Cyclobutane D->E

Caption: Synthesis of cis-1,3-disubstituted cyclobutanes.

This approach provides excellent control over the cis-stereochemistry of the final product, which can be crucial for biological activity. However, it may involve a more linear synthetic sequence compared to the convergent approach starting from Methyl 3-bromocyclobutane-1-carboxylate.

Alternative 2: [2+2] Cycloaddition of Alkenes and Allenoates

The [2+2] cycloaddition between an alkene and an allenoate offers a rapid and atom-economical route to construct the cyclobutane ring. This method can provide access to a variety of substitution patterns depending on the choice of starting materials.

G A Alkene C [2+2] Cycloaddition A->C B Allenoate B->C Lewis Acid or Heat D 1,3-Disubstituted Cyclobutane C->D

Caption: [2+2] Cycloaddition for cyclobutane synthesis.

While this method is powerful for rapidly building molecular complexity, controlling the regioselectivity and diastereoselectivity of the cycloaddition can be a significant challenge and often requires careful optimization of reaction conditions and catalysts.

Case Study in Medicinal Chemistry: RORγt Inverse Agonists

The therapeutic potential of targeting the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) for the treatment of autoimmune diseases has driven significant research in medicinal chemistry. Several potent and selective RORγt inverse agonists feature a 1,3-disubstituted cyclobutane core, highlighting the importance of this scaffold in this therapeutic area. The clinical candidate TAK-828F is a prime example.

The cyclobutane ring in these molecules serves to rigidly orient the pharmacophoric groups, enabling optimal interactions with the ligand-binding domain of the RORγt protein. SAR studies have shown that the stereochemistry and nature of the substituents on the cyclobutane ring are critical for potency and selectivity.

CompoundRORγt IC50 (nM)Key Structural FeatureReference
TAK-828F <1cis-1,3-disubstituted cyclobutane
Analog with trans-cyclobutane >1000trans-1,3-disubstituted cyclobutane

The data clearly demonstrates the critical importance of the cis-stereochemistry for potent RORγt inhibition in this chemical series.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step experimental protocols for the key synthetic transformations are provided below.

Protocol 1: Photoredox-Catalyzed Arylation of Methyl 3-bromocyclobutane-1-carboxylate

Materials:

  • Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Solvent (e.g., Dioxane or DMF)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Methyl 3-bromocyclobutane-1-carboxylate, the aryl bromide, the photocatalyst, and the base.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (λmax ≈ 450 nm) for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 3-arylcyclobutane-1-carboxylate.

Protocol 2: Ester Hydrolysis

Materials:

  • Methyl 3-arylcyclobutane-1-carboxylate (1.0 equiv)

  • Base (e.g., NaOH or LiOH, 2.0-3.0 equiv)

  • Solvent (e.g., a mixture of THF and water)

Procedure:

  • Dissolve the Methyl 3-arylcyclobutane-1-carboxylate in a mixture of THF and water.

  • Add the base and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and acidify with aqueous HCl (e.g., 1 M) to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-arylcyclobutane-1-carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Copper-Catalyzed Amination

Materials:

  • 3-Arylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper catalyst (e.g., CuI, 10 mol%)

  • Ligand (e.g., a diamine ligand, 20 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)

  • Solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the 3-arylcyclobutane-1-carboxylic acid, copper catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the amine and the degassed solvent.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 1-aryl-3-aminocyclobutane derivative.

Conclusion

The strategic use of cyclobutane building blocks is a rapidly growing area in medicinal chemistry. This guide has provided a comparative overview of synthetic routes to valuable 1,3-disubstituted cyclobutanes, with a focus on the utility of Methyl 3-bromocyclobutane-1-carboxylate . The photoredox-catalyzed functionalization of this commercially available starting material offers a highly efficient and modular approach for the rapid generation of diverse compound libraries. While alternative methods, such as those starting from 3-oxocyclobutanecarboxylic acid or employing [2+2] cycloadditions, provide viable pathways with their own distinct advantages, the flexibility and convergency of the photoredox strategy make it a compelling choice for modern drug discovery programs. The successful application of 1,3-disubstituted cyclobutanes in the development of potent RORγt inverse agonists underscores the significant potential of this scaffold in addressing challenging therapeutic targets.

References

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • cyclobutylamine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC - NIH. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. [Link]

  • Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ResearchGate. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]

  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in... ResearchGate. [Link]

  • Preparation of Cyclobutenone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. [Link]

  • 19 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Thieme. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]

  • Synthetic RORγt Agonists Enhance Protective Immunity. PMC - NIH. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition | Request PDF. ResearchGate. [Link]

  • Copper(II)-Catalyzed Three-Component Arylation/Hydroamination Cascade from Allyl Alcohol: Access to 1-Aryl-2-sulfonylamino-propanes | Request PDF. ResearchGate. [Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing. [Link]

  • Preparation method of 3-oxocyclobutane carboxylic acid - WIPO Patentscope. WIPO. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews (RSC Publishing). [Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists | Request PDF. ResearchGate. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). [Link]

  • Conformation and reactivity. Part VII.
Comparative

A Senior Application Scientist's Guide to Spectroscopic Methods for Determining the Stereochemistry of Methyl 3-bromocyclobutane-1-carboxylate Products

Authored for Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules, particularly within drug development and materials science, the precise control and subsequent confirmation...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly within drug development and materials science, the precise control and subsequent confirmation of stereochemistry are paramount. The seemingly subtle difference between a cis and trans arrangement of substituents on a cyclic scaffold can lead to profound changes in biological activity, physical properties, and reactivity. Methyl 3-bromocyclobutane-1-carboxylate, a versatile building block, presents this classic stereochemical challenge. The synthesis of this compound often results in a mixture of diastereomers, and the ability to accurately assign the stereochemistry of the isolated products is not merely an academic exercise—it is a critical quality control step.

This guide provides an in-depth comparison of spectroscopic methods for the unambiguous determination of the cis and trans isomers of Methyl 3-bromocyclobutane-1-carboxylate. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights into not only how to perform the analysis but why specific methods are superior for this molecular challenge.

The Core Challenge: Differentiating Cis and Trans Isomers

The central analytical problem is to distinguish between two spatial arrangements of the bromo and methyl carboxylate groups on the cyclobutane ring.

  • cis-isomer: Both substituents are on the same face of the ring.

  • trans-isomer: The substituents are on opposite faces of the ring.

These differences in three-dimensional structure directly influence the physical and spectroscopic properties of the molecules. Our goal is to leverage these differences for a definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy stands as the most powerful and conclusive technique for stereochemical assignment in solution. The chemical environment of each nucleus is exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups.

¹H NMR Spectroscopy: A First Look at Spatial Relationships

The initial ¹H NMR spectrum of a product mixture will immediately indicate the presence of multiple isomers through the duplication of signals. However, the key to assignment lies in the nuanced differences in chemical shifts (δ) and scalar coupling constants (J).

Expertise & Experience: The puckered nature of the cyclobutane ring creates distinct axial and equatorial-like positions for the protons. The relative orientation of the electronegative bromine and the magnetically anisotropic ester group in the cis versus the trans isomer results in different shielding and deshielding effects on the ring protons. Protons on the same face as a bulky or electronegative substituent will typically be shifted downfield (to a higher ppm value).

Trustworthiness: While ¹H NMR provides strong clues, relying on chemical shifts alone can be ambiguous. The definitive assignment comes from through-space correlations, as we will see with NOESY. However, analyzing coupling constants provides a self-validating check. The dihedral angles between vicinal protons differ significantly between the isomers, which, according to the Karplus relationship, alters their J-couplings. For instance, the coupling between the methine proton at C1 and the adjacent methylene protons will differ from that in the other isomer.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Differences

Parametercis-Methyl 3-bromocyclobutane-1-carboxylatetrans-Methyl 3-bromocyclobutane-1-carboxylateRationale for Difference
δ H1, H3 (methines) Distinct, potentially more deshielded due to steric crowding.Distinct, relative shielding/deshielding depends on ring puckering.Different through-space electronic effects from substituents.
δ H2, H4 (methylenes) Complex multiplets, protons on the same face as substituents are deshielded.Complex multiplets, more symmetric environment may lead to simpler patterns.Anisotropic effects of Br and CO₂Me are distance and angle-dependent.
³J (vicinal coupling) Specific set of coupling constants based on cis dihedral angles.Different set of coupling constants due to trans dihedral angles.The Karplus curve relates dihedral angle to the magnitude of ³JHH.
2D NMR Spectroscopy: Unambiguous Stereochemical Assignment with NOESY

While 1D NMR provides essential information, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for determining the stereochemistry of diastereomers like these.[1][2]

Expertise & Experience: The NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the crucial distinction. The Nuclear Overhauser Effect (NOE) is a through-space magnetization transfer phenomenon. A strong cross-peak between two protons in a NOESY spectrum is irrefutable evidence of their spatial proximity.[3]

Causality Behind the Experiment:

  • In the cis-isomer , the methine proton at C1 (H1) and the methine proton at C3 (H3) are on the same face of the cyclobutane ring. They are spatially close and will therefore show a distinct cross-peak in the NOESY spectrum.

  • In the trans-isomer , H1 and H3 are on opposite faces of the ring, far apart from each other. They will not show a NOESY cross-peak. Instead, H1 and H3 will only show correlations to their adjacent methylene (H2/H4) protons.

This binary (yes/no) result provides a definitive and trustworthy assignment.

cluster_cis cis-Isomer NOESY Correlations cluster_trans trans-Isomer NOESY Correlations cis_H1 H1 (CHCO₂Me) cis_H3 H3 (CHBr) cis_H1->cis_H3 Strong NOE (Key evidence) cis_H2_H4 H2/H4 (CH₂) cis_H1->cis_H2_H4 NOE cis_H3->cis_H2_H4 NOE trans_H1 H1 (CHCO₂Me) trans_H3 H3 (CHBr) trans_H2_H4 H2/H4 (CH₂) trans_H1->trans_H2_H4 NOE trans_H3->trans_H2_H4 NOE label_no_noe NO H1-H3 CORRELATION

Caption: Expected key NOESY correlations for cis and trans isomers.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Initial Scans: Acquire standard ¹H, ¹³C, and COSY spectra to assign all proton and carbon signals unambiguously.

  • NOESY Acquisition:

    • Use a standard noesygpph pulse sequence on a spectrometer (≥400 MHz recommended).

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.0 s. A range of mixing times can be tested to optimize the NOE buildup.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis: Carefully analyze the 2D spectrum for cross-peaks. A cross-peak between the signals assigned to H1 and H3 confirms the cis stereochemistry. Its absence confirms the trans configuration.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Separation and Quantification

While NMR excels at structural elucidation, GC-MS is a superior tool for analyzing mixtures. It provides orthogonal information by separating the isomers before detection.

Performance vs. Alternatives:

  • Separation: As diastereomers, the cis and trans isomers have different physical properties, including boiling points and polarity.[4] This allows a gas chromatograph with an appropriate column (e.g., a DB-5 or similar mid-polarity column) to separate them into two distinct peaks.

  • Detection: The mass spectrometer will confirm that both peaks correspond to the same mass-to-charge ratio (m/z) for the molecular ion, confirming they are isomers of Methyl 3-bromocyclobutane-1-carboxylate. The fragmentation patterns may show subtle, reproducible differences that can serve as a fingerprint but are not typically used for primary stereochemical assignment.

Trustworthiness: GC-MS is highly reliable for determining the purity of an isolated sample or the isomeric ratio in a mixture. However, it is a comparative, not an absolute, technique for stereochemical assignment. You will know you have two isomers, but you won't know which peak is cis and which is trans without a reference standard or corroborating data from NMR.

cluster_workflow Integrated Stereochemical Analysis Workflow Start Product Mixture (cis/trans) GCMS GC-MS Analysis Start->GCMS Inject NMR NMR Spectroscopy (¹H, ¹³C, COSY) GCMS->NMR Isolate Isomers (Prep GC or Column Chrom.) Assign Definitive Assignment (Peak 1 = trans, Peak 2 = cis) GCMS->Assign Correlate Retention Time with Structure NOESY 2D NOESY Experiment NMR->NOESY Assign Signals NOESY->Assign Identify H1-H3 Correlation

Caption: Logical workflow combining GC-MS and NMR for full analysis.

Vibrational Spectroscopy (IR & Raman): A Supporting Method

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[5][6] The key principle for stereochemical analysis is that molecular symmetry dictates which vibrations are active in each type of spectroscopy.

Expertise & Experience: The trans-isomer, possessing a higher degree of symmetry (potentially a C₂ point group, depending on ring puckering), may have a simpler IR spectrum than the less symmetric cis-isomer (Cₛ point group). This is due to the "rule of mutual exclusion" in highly symmetric molecules, although it may not strictly apply here. More practically, the distinct bond angles and steric interactions in each isomer will lead to slight shifts in the frequencies of characteristic vibrations, such as C-Br, C=O, and C-O stretches.

Trustworthiness: These differences are often very subtle and can be difficult to assign definitively without high-level computational modeling (e.g., Density Functional Theory) to predict the vibrational spectra of each isomer. Therefore, IR spectroscopy is considered a supporting technique. It can be used as a fingerprinting method to distinguish between two purified samples that have already been assigned by NMR, but it is not a primary method for ab initio assignment.

Table 2: Comparative Summary of Spectroscopic Techniques

TechniquePrimary StrengthPrimary WeaknessRole in Assignment
¹H & ¹³C NMR Provides detailed structural information (connectivity, electronic environment).Can be ambiguous for stereochemistry without 2D methods.Essential: Initial characterization and signal assignment.
2D NOESY NMR Unambiguously determines through-space proximity of atoms.Requires more instrument time and expertise; less sensitive.Definitive: The "gold standard" for cis/trans assignment.
GC-MS Excellent for separating isomers and determining mixture ratios.Cannot assign stereochemistry without a known standard.Quantitative: Determines purity and isomeric ratio.
IR/Raman Fast, simple, provides a characteristic molecular "fingerprint".Differences between diastereomers are often too subtle for easy interpretation.Supportive: Confirms functional groups and can distinguish known samples.

Conclusion and Authoritative Recommendation

For researchers and drug development professionals requiring unambiguous stereochemical determination of Methyl 3-bromocyclobutane-1-carboxylate products, a multi-faceted approach is recommended, with NMR spectroscopy as the central, indispensable tool.

  • Initial Analysis: Begin with GC-MS to confirm the presence of isomers and determine their relative ratio in the crude or purified product.

  • Structural Confirmation: Isolate the individual isomers (via preparative GC or column chromatography) and acquire ¹H and ¹³C NMR spectra to confirm the basic structure and assign all proton and carbon signals, often aided by a COSY spectrum.

  • Definitive Assignment: Perform a 2D NOESY experiment on each purified isomer. The presence of a cross-peak between the methine protons at C1 and C3 provides conclusive evidence for the cis configuration, while its absence confirms the trans configuration.

While vibrational spectroscopy can provide supplementary fingerprint data, it lacks the definitive resolving power of NMR for this specific stereochemical problem. By following this workflow, scientists can ensure the structural integrity and stereochemical purity of their compounds, a non-negotiable requirement for reliable and reproducible research and development.

References

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs. (2009). ResearchGate. Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes. (2002). ResearchGate. Available at: [Link]

  • Stereochemistry | How to read NOESY spectrum? (2022). YouTube. Available at: [Link]

  • Methyl 3-bromocyclobutane-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2019). ResearchGate. Available at: [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2000). ResearchGate. Available at: [Link]

  • Vibrational Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]

  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). (2007). ResearchGate. Available at: [Link]

  • Vibrational Spectroscopy of Diatomic Molecules. (2019). Chemistry LibreTexts. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Compounds Derived from Methyl 3-bromocyclobutane-1-carboxylate

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from a promising molecule to a potential therapeutic.[1][2] Poor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from a promising molecule to a potential therapeutic.[1][2] Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's effectiveness and requiring more frequent dosing, which can impact patient adherence.[3][4] This guide provides an in-depth, technical comparison of methodologies for assessing the metabolic stability of novel compounds derived from the versatile scaffold, "Methyl 3-bromocyclobutane-1-carboxylate."

The cyclobutane ring, a four-membered carbocycle, is an increasingly popular motif in medicinal chemistry.[5][6] Its unique three-dimensional structure can offer several advantages, including improved metabolic stability, conformational restriction, and the ability to act as a bioisostere for other groups.[5][6] By starting with a functionalized cyclobutane core like Methyl 3-bromocyclobutane-1-carboxylate, chemists can explore a wide chemical space to optimize for desired pharmacological properties.

This guide will delve into the practical aspects of comparing the metabolic liabilities of a hypothetical series of such derivatives. We will explore the "why" behind experimental choices, provide detailed protocols for key in vitro assays, and present a framework for interpreting the resulting data to guide further drug design.

The Central Role of the Liver in Drug Metabolism

The liver is the primary site of drug metabolism in the body.[7] It houses a vast array of enzymes that chemically modify foreign compounds (xenobiotics), generally rendering them more water-soluble for easier excretion.[8] The most prominent of these are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of a majority of clinically used drugs.[8][9][10] Understanding how our cyclobutane derivatives interact with these enzymes is paramount to predicting their in vivo behavior.

There are two main phases of drug metabolism:

  • Phase I Reactions: These typically involve oxidation, reduction, or hydrolysis to introduce or unmask a functional group.[2] CYP enzymes are major players in Phase I metabolism.[2][11]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, further increasing its water solubility for excretion.[2]

Designing a Comparative Study: A Hypothetical Series of Cyclobutane Derivatives

To illustrate the process of assessing metabolic stability, let's consider a hypothetical series of compounds derived from Methyl 3-bromocyclobutane-1-carboxylate. Our goal is to understand how modifications at the carboxylate and bromide positions affect their stability.

Our Hypothetical Compounds:

  • Parent Compound (M3BC): Methyl 3-bromocyclobutane-1-carboxylate

  • Derivative A (Amide Analog): 3-bromocyclobutane-1-carboxamide (replacing the methyl ester with a primary amide)

  • Derivative B (Aryl Substitution): Methyl 3-(4-methoxyphenyl)cyclobutane-1-carboxylate (replacing the bromine with a methoxy-substituted phenyl group)

  • Derivative C (Bioisosteric Replacement): Methyl 3-(1H-tetrazol-5-yl)cyclobutane-1-carboxylate (replacing the carboxylic acid with a tetrazole, a common bioisostere)[12]

This selection allows us to probe the metabolic fate of the ester functionality, the impact of introducing an aromatic ring (a common site for CYP-mediated oxidation), and the effect of a known bioisosteric replacement for the carboxylic acid.

Experimental Workflow for Assessing Metabolic Stability

The following diagram outlines a typical workflow for comparing the metabolic stability of our hypothetical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Metabolic Stability Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Derivatives A, B, C from M3BC QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Microsomal Liver Microsomal Stability Assay QC->Microsomal Hepatocyte Hepatocyte Stability Assay QC->Hepatocyte LCMS LC-MS/MS Analysis of Parent Compound Disappearance Microsomal->LCMS Hepatocyte->LCMS PK_Calc Calculation of t1/2 and Intrinsic Clearance (CLint) LCMS->PK_Calc MetID Metabolite Identification (Optional) LCMS->MetID SAR Structure-Activity Relationship (SAR) Analysis PK_Calc->SAR Design Design SAR->Design Design of Next-Generation Compounds

Caption: A typical experimental workflow for assessing metabolic stability.

Key In Vitro Assays for Metabolic Stability

Two of the most widely used in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes.[13][14]

Liver Microsomal Stability Assay

This assay is a common first-line screen to assess Phase I metabolic stability.[2] Liver microsomes are subcellular fractions that are enriched in CYP enzymes.[2][15]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the primary drug-metabolizing enzymes (CYPs), making the assay relatively simple and cost-effective.[2]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity.[7][16] Its inclusion initiates the metabolic reactions.

  • Why Multiple Time Points? To accurately determine the rate of compound disappearance and calculate the half-life.[16][17]

  • Why Controls? Positive controls (compounds with known metabolic fates) validate the assay's performance, while negative controls (e.g., without NADPH) account for non-enzymatic degradation.[7][17]

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the reaction buffer, microsomes (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM) at 37°C for 5-10 minutes.[7]

    • Initiate the reaction by adding the pre-warmed NADPH solution.[7][16]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.[16] The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][18]

Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered a more physiologically relevant model than microsomes.[13][19]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, as well as drug transporters.[19] This provides a more comprehensive picture of metabolic clearance.

  • Why Suspension Culture? It ensures uniform exposure of the cells to the test compound.

  • Why Viability Assessment? It is crucial to ensure that any disappearance of the parent compound is due to metabolism and not cell death.

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the viable cells in a suitable incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density.

    • Prepare a stock solution of the test compound.

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension to achieve a final cell density of approximately 0.5 x 10^6 viable cells/mL.[20]

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[20]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[20]

    • Quench the metabolic activity by adding the aliquot to a cold organic solvent with an internal standard.[21]

  • Analysis:

    • Process the samples as described for the microsomal assay and analyze by LC-MS/MS.[21]

Data Analysis and Interpretation

The primary data obtained from these assays is the concentration of the parent compound remaining at each time point. From this, two key parameters are calculated:

  • In Vitro Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the assay conditions (e.g., microsomal protein concentration or hepatocyte density).

Hypothetical Comparative Data:

CompoundIn Vitro t½ (min) - MicrosomesCLint (µL/min/mg protein) - MicrosomesIn Vitro t½ (min) - HepatocytesCLint (µL/min/10^6 cells) - HepatocytesPredicted Major Metabolic Pathway
M3BC 4515.43522.1Ester Hydrolysis, Oxidation
Derivative A >120<5.8958.2Amide Hydrolysis (slower), Oxidation
Derivative B 1546.21077.3Aromatic Hydroxylation, O-demethylation
Derivative C 6011.65015.5Oxidation of Cyclobutane Ring

Interpretation of Hypothetical Results:

  • M3BC vs. Derivative A: The replacement of the ester with an amide significantly increased the metabolic stability in both systems. This is a common strategy in medicinal chemistry as amides are generally more resistant to hydrolysis than esters.

  • M3BC vs. Derivative B: The introduction of the methoxy-phenyl group created a significant metabolic "hotspot." Aromatic rings are prime targets for CYP-mediated hydroxylation, and the methoxy group is susceptible to O-demethylation. This highlights the importance of considering the metabolic liabilities of substituents.

  • M3BC vs. Derivative C: The tetrazole bioisostere for the carboxylic acid resulted in a modest improvement in metabolic stability. This suggests that while ester hydrolysis is a clearance pathway for the parent compound, other metabolic routes are also at play.

Potential Metabolic Pathways

The following diagram illustrates potential metabolic pathways for our hypothetical compounds.

G cluster_M3BC M3BC Metabolism cluster_DerivA Derivative A Metabolism cluster_DerivB Derivative B Metabolism cluster_DerivC Derivative C Metabolism M3BC M3BC (Methyl Ester) M3BC_Hydrolysis Ester Hydrolysis (Carboxylic Acid Metabolite) M3BC->M3BC_Hydrolysis Esterases M3BC_Oxidation Oxidation of Cyclobutane Ring M3BC->M3BC_Oxidation CYPs DerivA Derivative A (Amide) DerivA_Hydrolysis Amide Hydrolysis (Slower) DerivA->DerivA_Hydrolysis Amidases DerivA_Oxidation Oxidation of Cyclobutane Ring DerivA->DerivA_Oxidation CYPs DerivB Derivative B (Aryl Ether) DerivB_Hydroxylation Aromatic Hydroxylation DerivB->DerivB_Hydroxylation CYPs DerivB_Demethylation O-Demethylation DerivB->DerivB_Demethylation CYPs DerivC Derivative C (Tetrazole) DerivC_Oxidation Oxidation of Cyclobutane Ring DerivC->DerivC_Oxidation CYPs

Caption: Potential metabolic pathways of the hypothetical derivatives.

Conclusion and Future Directions

This guide has provided a framework for the systematic assessment of the metabolic stability of novel compounds derived from Methyl 3-bromocyclobutane-1-carboxylate. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic liabilities of their compounds. This data-driven approach allows for the rational design of next-generation molecules with improved pharmacokinetic profiles.

For compounds with promising stability, further studies, including metabolite identification and reaction phenotyping (to identify the specific CYP enzymes involved), would be warranted. Ultimately, a thorough understanding of a compound's metabolic fate is a cornerstone of successful drug discovery and development.

References

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation of Organic Compounds: A Review. Journal of the Brazilian Chemical Society, 22(8), 1411-1434. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved January 30, 2026, from [Link]

  • Griffin, R. J., & Henderson, A. P. (2018). The role of the cyclobutane ring in medicinal chemistry. Future Medicinal Chemistry, 10(14), 1715-1736. [Link]

  • Kumar, V., & Sreedhara, A. (2019). Metabolic Stability in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 376-393). Elsevier. [Link]

  • Lin, J. H., & Lu, A. Y. H. (1997). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of drugs from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Pelkonen, O., & Raunio, H. (2005). In vitro methods in the prediction of drug metabolism and interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(4-5), 299-307. [Link]

  • Singh, S. S. (2006). Preclinical pharmacokinetics and metabolism in drug discovery. Current Drug Discovery Technologies, 3(2), 115-126. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromocyclobutane-1-carboxylate

Executive Summary This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-bromocyclobutane-1-carboxylate (CAS RN: 4935-00-6). Adherence to these procedures is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-bromocyclobutane-1-carboxylate (CAS RN: 4935-00-6). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity. The core principle of this guide is risk mitigation through informed action. Due to its classification as a combustible, irritant, and harmful halogenated organic compound, specific segregation and disposal pathways are mandatory. This guide will detail the compound's hazard profile, required personal protective equipment (PPE), and the full lifecycle of its disposal, from laboratory bench to final destruction by a certified facility.

Hazard Profile of Methyl 3-bromocyclobutane-1-carboxylate

Understanding the inherent risks of a chemical is fundamental to its safe management. Methyl 3-bromocyclobutane-1-carboxylate is a multi-hazard substance, necessitating careful handling at all stages.[1] Its primary risks include skin and eye irritation, respiratory tract irritation upon inhalation, and harm if swallowed.[1] Furthermore, as a combustible liquid, it presents a fire risk if stored improperly.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

Hazard Class Hazard Statement Signal Word Code
Flammable LiquidsCombustible liquidWarningH227
Acute Toxicity, OralHarmful if swallowedWarningH302
Skin Corrosion/IrritationCauses skin irritationWarningH315
Serious Eye Damage/IrritationCauses serious eye irritationWarningH319
STOT, Single ExposureMay cause respiratory irritationWarningH335
STOT: Specific Target Organ Toxicity

These classifications mandate that Methyl 3-bromocyclobutane-1-carboxylate be treated as regulated hazardous waste. As a brominated organic ester, it falls into the category of halogenated organic compounds .[2][3] This is a critical distinction for waste segregation, as mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[4]

Personnel Safety & Personal Protective Equipment (PPE)

Direct exposure to Methyl 3-bromocyclobutane-1-carboxylate must be prevented through the stringent use of appropriate PPE. The causality is clear: the compound's irritant properties can cause immediate harm to unprotected skin and eyes.[1][5]

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[5]

  • Respiratory Protection: All handling of open containers should be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.[5]

Waste Segregation & Collection Protocol

The foundational principle of chemical waste management is segregation at the source. This prevents dangerous reactions between incompatible chemicals and ensures cost-effective, compliant disposal.[6][7]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Use a designated, properly labeled, and leak-proof hazardous waste container.[8]

    • This container must be explicitly marked for "Halogenated Organic Waste" .[4]

    • The container must be chemically compatible with Methyl 3-bromocyclobutane-1-carboxylate. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "Methyl 3-bromocyclobutane-1-carboxylate".

      • An accurate list of all components and their approximate concentrations.

      • The relevant hazard characteristics (e.g., "Combustible," "Irritant").

      • The date accumulation started.

  • Accumulate Waste Safely:

    • Always keep the waste container closed, except when adding waste.[4] This minimizes the release of fugitive emissions.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources or direct sunlight.[6][9]

    • Ensure the container is within a secondary containment bin to capture any potential leaks.

    • Do NOT mix Methyl 3-bromocyclobutane-1-carboxylate waste with incompatible materials, especially bases or strong oxidizing agents, which can cause vigorous reactions.[5][10]

Decontamination Procedures

Any equipment or surface that comes into contact with Methyl 3-bromocyclobutane-1-carboxylate must be thoroughly decontaminated to prevent unintended exposure and cross-contamination.[11]

Protocol for Non-Disposable Equipment (e.g., Glassware):

  • Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as halogenated organic waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol for Work Surfaces (e.g., Fume Hood Benchtop):

  • Absorb: Wipe the surface with a paper towel or other absorbent material soaked in an appropriate cleaning agent.

  • Wash: Wash the surface with soap and water.

  • Dispose: All used towels and absorbent materials are considered contaminated and must be placed in a sealed bag and disposed of as solid hazardous waste.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[12]

  • Control Ignition Sources: As the material is combustible, extinguish all nearby flames and turn off spark-producing equipment.[13]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill and prevent it from spreading.[12][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Residue: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area following the surface decontamination procedure outlined in Section 5.0.

Final Disposal Pathway

Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by an approved waste disposal plant or a certified environmental health and safety (EHS) vendor.

  • Container Seal and Storage: Once the waste container is full (do not exceed 90% capacity), securely seal the lid.[8] Ensure the label is complete and accurate.

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or tracking documentation provided by EHS. This creates a legal record of the waste's journey from generation to disposal ("cradle to grave").

The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized facility designed to handle such materials and scrub the resulting acidic gases.[12]

Workflow Diagram: Disposal Decision Process

G start Waste Generated: Methyl 3-bromocyclobutane-1-carboxylate is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated collect_halogenated Select 'Halogenated Organic Waste' Container is_halogenated->collect_halogenated Yes label_container Affix Hazardous Waste Label - List all constituents - Add start date & hazards collect_halogenated->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste store_container Store Sealed Container in Secondary Containment in a Satellite Accumulation Area add_waste->store_container spill_check Spill or Contamination? store_container->spill_check decontaminate Follow Decontamination & Spill Protocol (Sections 5.0 & 6.0) spill_check->decontaminate Yes container_full Container Full (≤90% Capacity)? spill_check->container_full No decontaminate->store_container container_full->add_waste No seal_and_request Securely Seal Container & Request EHS Pickup container_full->seal_and_request Yes end Waste Transferred to Approved Disposal Facility seal_and_request->end

Caption: Disposal workflow for Methyl 3-bromocyclobutane-1-carboxylate.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Benzoic acid, 3-bromo-, methyl ester.
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-Bromo-3-methylbutane.
  • TCI Chemicals. (n.d.). Methyl 3-Bromocyclobutane-1-carboxylate (cis- and trans- mixture).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-methylbutan-1-ol.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
  • University of Auckland. (2024). Disposal and Decontamination of Ethidium Bromide.
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • Health and Safety Office, University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Triumvirate Environmental. (2021). Best Practices for a Successful Lab Decontamination.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 1-Bromo-3-methylbutane.
  • PubChem, National Center for Biotechnology Information. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate.
  • CymitQuimica. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate.
  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.).
  • Labmate Online. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Lab Manager. (n.d.). Handling and Storing Chemicals.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

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Handling

A Researcher's Guide to the Safe Handling of Methyl 3-bromocyclobutane-1-carboxylate

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep, causal understanding of laboratory safety. This guide is structured to provide not just the "what" but...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep, causal understanding of laboratory safety. This guide is structured to provide not just the "what" but the "why" behind the essential safety and handling protocols for Methyl 3-bromocyclobutane-1-carboxylate. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your work.

Methyl 3-bromocyclobutane-1-carboxylate is a versatile reagent in drug discovery and development, but its utility is matched by its potential hazards. A thorough understanding of its chemical properties is the foundation of safe handling.

Chemical Profile and Hazard Overview

PropertyValueSource
Molecular FormulaC₆H₉BrO₂[PubChem][1]
Molecular Weight193.04 g/mol [PubChem][1]
AppearanceColorless to light yellow liquid[TCI Chemicals]
Boiling Point~193.8 °C (Predicted)[ChemicalBook][2]
Density~1.570 g/cm³ (Predicted)[ChemicalBook][2]
Flash Point71 °C[TCI Chemicals]

According to the Globally Harmonized System (GHS), Methyl 3-bromocyclobutane-1-carboxylate is classified with the following hazards:

  • Combustible liquid: It can ignite when exposed to a heat source.[3]

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[3]

  • Causes skin irritation: Direct contact can cause skin inflammation.[3]

  • Causes serious eye irritation: Contact with eyes can result in significant damage.[3]

  • May cause respiratory irritation: Inhalation of vapors can irritate the respiratory tract.[3]

This profile necessitates a multi-faceted approach to personal protective equipment (PPE) and handling procedures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The principle here is to create a complete barrier between you and the chemical, accounting for all potential routes of exposure.

Eye and Face Protection:
  • Primary Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. This is non-negotiable. The risk of "serious eye irritation" means that even a minor splash could have significant consequences.[3]

  • Secondary Protection: When transferring larger volumes ( >100 mL) or when there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a crucial secondary barrier.

Skin and Body Protection:
  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.

  • Gloves: This is a point of critical importance. Standard disposable nitrile gloves are generally not recommended for prolonged contact with halogenated hydrocarbons.[4] While they may offer very brief splash protection, their breakthrough times can be short.

    • Recommended for Incidental Contact: For tasks with a low probability of direct contact, such as handling a sealed container, a heavy-duty nitrile glove (minimum 8 mil thickness) may be acceptable. However, any splash should prompt immediate glove removal and hand washing.

    • Recommended for Direct Contact or Immersion: For tasks involving open containers, transfers, or potential immersion, Butyl rubber or Viton® gloves are the preferred choice. These materials have demonstrated greater resistance to brominated organic compounds.[5][6] Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.[1][5]

    • Double Gloving: For added protection during high-risk procedures, consider wearing two pairs of gloves.

The following diagram illustrates the decision-making process for glove selection:

Caption: Glove selection workflow based on task risk.

  • Clothing: Long pants and closed-toe shoes are mandatory. No exposed skin should be visible below the waist.

Operational and Handling Plan

Safe handling is a dynamic process that begins before you even open the container and continues through to disposal.

Engineering Controls:

All work with Methyl 3-bromocyclobutane-1-carboxylate must be conducted in a properly functioning chemical fume hood.[7] This is to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[3] The fume hood sash should be kept as low as possible to maximize capture velocity.

Step-by-Step Handling Procedures:

1. Preparation and Weighing:

  • Before you begin, ensure that your work area in the fume hood is clean and uncluttered.
  • Have all necessary equipment, including a spill kit, readily accessible.
  • When weighing the liquid, do so within the fume hood. Tare your container on the balance, then remove it to the fume hood for the addition of the chemical.
  • Use a secondary container (e.g., a beaker or a plastic tub) to transport the chemical from the storage location to the fume hood.

2. Transferring the Liquid:

  • When transferring from the primary container, do so slowly and carefully to avoid splashing.
  • Use a pipette or a glass syringe for accurate and contained transfers.
  • If transferring to a reaction vessel, ensure the vessel is securely clamped and stable.

3. In the Event of a Spill:

  • Immediate Action: Alert your colleagues and evacuate the immediate area if the spill is large or if you feel overwhelmed.
  • For Small Spills (<100 mL) within a Fume Hood:
  • Ensure you are wearing the appropriate PPE, including chemical-resistant gloves.
  • Contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[8][9]
  • Working from the outside in, apply the absorbent material to the spill until the liquid is fully absorbed.
  • Using a non-sparking scoop or spatula, carefully collect the absorbed material into a designated hazardous waste container.[8]
  • Wipe the spill area with a cloth dampened with a mild soap and water solution.
  • Place all contaminated materials (gloves, absorbent, cloth) into the hazardous waste container.
  • For Large Spills (>100 mL) or Spills Outside a Fume Hood:
  • Evacuate the laboratory immediately and close the doors.
  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
  • Do not attempt to clean up a large spill without specialized training and equipment.

The following flowchart outlines the spill response protocol:

SpillResponse spill Chemical Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100mL) in Fume Hood assess->small_spill Small large_spill Large Spill (>100mL) or Outside Hood assess->large_spill Large alert_colleagues Alert Colleagues small_spill->alert_colleagues evacuate Evacuate Lab large_spill->evacuate don_ppe Don Appropriate PPE alert_colleagues->don_ppe contain Contain Spill with Absorbent don_ppe->contain absorb Absorb Liquid contain->absorb collect Collect Waste in Hazardous Waste Container absorb->collect clean_area Clean Spill Area collect->clean_area dispose_materials Dispose of all Contaminated Materials clean_area->dispose_materials call_ehs Call EHS/Emergency Response evacuate->call_ehs

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-bromocyclobutane-1-carboxylate
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Methyl 3-bromocyclobutane-1-carboxylate
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